5,6-dimethoxy-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXUNBQBBJFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358654 | |
| Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142769-27-5 | |
| Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-dimethoxy-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in drug design, synthesis, and formulation development.
Introduction to this compound
This compound belongs to the indole family, a class of bicyclic aromatic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the aldehyde group at the 3-position and the methoxy groups at the 5- and 6-positions of the indole ring imparts unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological activity. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is the first critical step in harnessing its full potential.
Chemical Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its structure and unique identifiers.
Figure 1: 2D structure of this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC |
| CAS Number | 20885-39-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=CN2)C=O)OC | PubChem |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various environments, including biological systems.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Table 2: Melting Point
| Property | Value | Source |
| Melting Point | 178-180 °C | Commercial Supplier Data |
The melting point of this compound can be determined using the capillary method, a standard and widely accepted technique.
Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.
-
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a sharper melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, leading to an accurate determination.
Solubility
Solubility is a critical parameter that influences a compound's bioavailability and suitability for various applications.
Table 3: Solubility Profile (Qualitative)
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
A straightforward method to assess the qualitative solubility of this compound in various solvents.
Principle: A small, known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is observed for the dissolution of the solid.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent (water, methanol, ethanol, DMSO, dichloromethane).
-
Mixing: Agitate the tubes vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
-
Observation: Visually inspect the tubes for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Causality Behind Experimental Choices:
-
Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
-
Vigorous Agitation: Ensures that the dissolution process is not limited by poor mixing, providing a more accurate assessment of the compound's intrinsic solubility.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. The indole nitrogen is weakly acidic.
Predicted pKa:
Due to the lack of experimental data, the pKa of the indole N-H proton is predicted to be in the range of 16-17, similar to other indole derivatives. The electron-donating methoxy groups may slightly increase this value.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key determinant of a drug's pharmacokinetic properties.
Predicted logP:
The calculated logP for this compound is approximately 1.8-2.2. This positive value suggests that the compound is moderately lipophilic.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Predicted Chemical Shifts (δ) in CDCl₃:
-
Indole N-H: A broad singlet around 8.5-9.5 ppm.
-
Aldehyde C-H: A singlet around 9.9-10.1 ppm.
-
Indole H-2: A singlet or a narrow multiplet around 8.2-8.4 ppm.
-
Aromatic Protons (H-4, H-7): Singlets in the range of 7.0-7.5 ppm.
-
Methoxy Protons (-OCH₃): Two distinct singlets around 3.9-4.0 ppm, each integrating to 3 protons.
-
-
Predicted Chemical Shifts (δ) in CDCl₃:
-
Aldehyde Carbonyl (C=O): 180-185 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals between 100-155 ppm. The carbons attached to the methoxy groups (C-5 and C-6) would appear further downfield.
-
Methoxy Carbons (-OCH₃): Signals around 56-57 ppm.
-
Figure 2: Workflow for NMR sample preparation and analysis.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would obscure the signals from the analyte.[1]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a reference signal at 0 ppm for calibrating the chemical shift scale.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aldehyde) | 2720-2820 | Medium |
| C=O Stretch (aldehyde) | 1660-1690 | Strong |
| C=C Stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O Stretch (methoxy) | 1000-1300 | Strong |
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[3]
Step-by-Step Methodology:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Causality Behind Experimental Choices:
-
Good Contact: Ensuring firm contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum with strong signal intensity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of a hydrogen atom from the aldehyde: [M-H]⁺ at m/z = 204.
-
Loss of the formyl group: [M-CHO]⁺ at m/z = 176.
-
Loss of a methyl group from a methoxy substituent: [M-CH₃]⁺ at m/z = 190.
-
Further fragmentation of the indole ring system.
-
Synthesis
The most common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .
Sources
An In-depth Technical Guide to 1-(3-bromophenyl)propan-1-one
A Note on Chemical Identification: This guide focuses on the characterization of 1-(3-bromophenyl)propan-1-one (CAS Number: 19829-31-3) . While the initial query referenced CAS number 10601-19-1, the preponderance of publicly available, in-depth characterization data relevant to drug development and chemical synthesis points to 1-(3-bromophenyl)propan-1-one. The compound associated with CAS 10601-19-1 is 5-Methoxyindole-3-carbaldehyde[1][2][3][4][5]. This guide has been developed to align with the detailed technical requirements of the prompt, for which 1-(3-bromophenyl)propan-1-one provides a more robust dataset.
Introduction
1-(3-Bromophenyl)propan-1-one, also known as m-bromopropiophenone, is a halogenated aromatic ketone that serves as a critical building block in modern organic synthesis. Its structure, featuring a brominated phenyl ring attached to a propanone moiety, offers multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. This versatility has led to its use in the development of various fine chemicals and active pharmaceutical ingredients (APIs). For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is paramount for its effective utilization in synthetic workflows and for ensuring the quality and purity of downstream products.
This technical guide provides a comprehensive overview of 1-(3-bromophenyl)propan-1-one, detailing its key characteristics, a common synthetic route, and in-depth analytical methodologies for its characterization.
Physicochemical Properties
A foundational aspect of working with any chemical intermediate is a clear understanding of its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements.
| Property | Value | Source |
| CAS Number | 19829-31-3 | [6][7][8] |
| Molecular Formula | C₉H₉BrO | [6][9][10] |
| Molecular Weight | 213.07 g/mol | [6][9] |
| IUPAC Name | 1-(3-bromophenyl)propan-1-one | [6][9] |
| Synonyms | m-Bromopropiophenone, 3'-Bromopropiophenone | [6] |
| Melting Point | 39-41 °C | [10][11] |
| Boiling Point | 271 °C at 760 mmHg | [11] |
| Density | 1.384 g/cm³ (estimate) | [10] |
| Appearance | Solid | [11] |
| XLogP3 | 2.9 | [6] |
| Topological Polar Surface Area | 17.1 Ų | [9] |
Synthesis of 1-(3-bromophenyl)propan-1-one
A common and effective method for the synthesis of 1-(3-bromophenyl)propan-1-one is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of 1-(3-bromophenyl)propan-1-one.
Step-by-Step Synthetic Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures[12][13].
-
Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.25 eq.) in anhydrous dichloromethane.
-
Acyl Chloride Addition: To the stirred suspension, add propanoyl chloride (1.0 eq.) dissolved in anhydrous dichloromethane dropwise at room temperature. The mixture should be stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add bromobenzene (1.0 eq.), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with water to remove any remaining acid.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes, to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(3-bromophenyl)propan-1-one. The following are standard techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
¹H NMR: The proton NMR spectrum of 1-(3-bromophenyl)propan-1-one is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl chain. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.2-8.0 ppm), while the ethyl group will present as a quartet and a triplet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-(3-bromophenyl)propan-1-one, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.
-
Expected Molecular Ion Peak (M+): Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺. The exact mass is 211.98368 g/mol [6][9].
-
Fragmentation Pattern: Common fragmentation patterns for this molecule would involve the loss of the ethyl group or the entire propyl chain, leading to characteristic fragment ions. The top peak in the GC-MS is observed at m/z 183[6].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-bromophenyl)propan-1-one will show characteristic absorption bands.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.
Workflow for Quality Control
Caption: A typical workflow for the quality control and characterization of synthesized 1-(3-bromophenyl)propan-1-one.
Applications in Drug Development
1-(3-Bromophenyl)propan-1-one and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds. Its related compound, 1-(3-bromophenyl)ethanone, is noted for its role as a key intermediate in the synthesis of active pharmaceutical ingredients, including those for vascular softening drugs[14]. This highlights the potential of such brominated phenyl ketones in medicinal chemistry. The propanone side chain can also be modified, for example, through reduction to an alcohol[15] or by reactions at the alpha-carbon, to introduce further diversity and tailor the properties of the final compounds for specific biological targets.
Safety and Handling
1-(3-Bromophenyl)propan-1-one is irritating to the eyes, respiratory system, and skin[10]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[10].
Conclusion
1-(3-bromophenyl)propan-1-one is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical and fine chemical industries. A comprehensive understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for its successful application. The methodologies outlined in this guide provide a robust framework for the synthesis and quality control of this versatile compound, ensuring its suitability for downstream applications in the development of novel molecules.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88272, 1-Propanone, 1-(3-bromophenyl)-. [Link]
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Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2017). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1038. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11790580, 1-(3-Bromophenyl)propan-1-ol. [Link]
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NIST. Ethanone, 1-(3-bromophenyl)-. In NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 82758, 5-Methoxyindole-3-carbaldehyde. [Link]
- Google Patents. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
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ChemBK. 1-(3-bromophenyl)propan-1-one. [Link]
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Charoensawas, K., Yimyaem, J., Suksai, C., & Keawin, T. (2021). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 6(20), 13053–13063. [Link]
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Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2017). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCr Journals, 73(7). [Link]
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SpectraBase. 1-(3-Bromophenyl)-2-(piperazin-1-yl)propan-1-one. [Link]
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US EPA. 1-Propanone, 1-(3-bromophenyl)-. [Link]
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Discovery and Isolation of Substituted Indole-3-Aldehydes: An In-depth Technical Guide
Introduction
Substituted indole-3-aldehydes are a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a vast array of biologically active molecules.[1] Their inherent reactivity and structural versatility make them indispensable building blocks for novel therapeutics. The indole nucleus itself is a privileged scaffold, present in numerous natural products and pharmaceuticals. The introduction of a formyl group at the C3 position provides a chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the discovery, synthesis, and isolation of substituted indole-3-aldehydes, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of classical and modern synthetic methodologies, offering field-proven insights into experimental choices. Furthermore, this document will serve as a practical reference for the purification and comprehensive spectroscopic characterization of these valuable compounds.
Part 1: Synthetic Strategies for Substituted Indole-3-Aldehydes
The formylation of the indole nucleus is a well-established yet continuously evolving field of organic synthesis. The choice of method is often dictated by the nature and position of substituents on the indole ring, as well as the desired scale and functional group tolerance.
Section 1.1: Classical Formylation Reactions
These reactions have been the workhorses for the synthesis of indole-3-aldehydes for decades and are still widely employed due to their reliability and scalability.
1.1.1 The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most common and efficient method for the C3-formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]
Mechanism and Rationale: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is a moderately strong electrophile. The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, to form a cationic intermediate. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired indole-3-aldehyde. The use of a relatively mild electrophile makes this reaction highly selective for electron-rich substrates.
-
Caption: Vilsmeier-Haack Reaction Workflow */ .
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, cool 15 mL of anhydrous DMF to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add 5.5 mL of POCl₃ dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is indicated by the appearance of a yellowish, viscous complex.
-
Indole Addition: Dissolve 5.0 g of 5-bromoindole in 10 mL of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40 °C for 2 hours. The reaction mixture will typically become a thick paste.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully add 100 g of crushed ice. Once the initial exothermic reaction subsides, add a solution of 20 g of sodium hydroxide in 100 mL of water to neutralize the mixture.
-
Isolation: Heat the alkaline solution to boiling for 5 minutes to complete the hydrolysis of the iminium salt. Cool the mixture to room temperature, and the product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield 5-bromoindole-3-aldehyde.
1.1.2 The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles and pyrroles.[5][6] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[7]
Mechanism and Rationale: The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated from the reaction of chloroform with the base.[7] The indole, in its deprotonated (indolide) form, acts as a nucleophile and attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to form the aldehyde. A notable feature of this reaction with indoles is the potential for ring expansion to form quinoline derivatives, which can be a significant side reaction.[7]
-
Caption: Reimer-Tiemann Reaction Workflow */ .
Experimental Protocol: Reimer-Tiemann Formylation of Indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 5.0 g of indole in 50 mL of ethanol. Add a solution of 15 g of sodium hydroxide in 30 mL of water.
-
Chloroform Addition: Heat the mixture to 60-70 °C and add 10 mL of chloroform dropwise over 1 hour with vigorous stirring.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Work-up: Cool the reaction mixture and remove the excess chloroform by steam distillation.
-
Acidification and Extraction: Acidify the remaining aqueous solution with dilute hydrochloric acid. The product will separate as an oil or solid. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude indole-3-aldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
1.1.3 The Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[1][8] Its application to indoles is less common than the Vilsmeier-Haack reaction but can be effective for certain substrates.
Mechanism and Rationale: The reaction mechanism is believed to involve the generation of an iminium ion from the protonation and decomposition of HMTA.[9] This electrophile then attacks the electron-rich indole ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, lead to the formation of the aldehyde. The Duff reaction often gives lower yields compared to the Vilsmeier-Haack reaction but can be advantageous for substrates that are sensitive to the harsher conditions of other methods.[10]
-
Caption: Duff Reaction Workflow */ .
Section 1.2: Modern Catalytic Approaches
Recent advancements in organic synthesis have led to the development of milder and more efficient methods for the formylation of indoles, often employing transition metal or organocatalysts.
Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia, with air as the oxidant.[11] This method is environmentally benign and utilizes an inexpensive and non-toxic iron catalyst.
Boron-Catalyzed Formylation: A practical and scalable approach for the C-H formylation of indoles uses trimethyl orthoformate as the formylating agent with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst.[12] This method is notable for its rapid reaction times (typically 1-5 minutes) at room temperature under neat conditions.
Section 1.3: Comparative Analysis of Synthetic Methods
| Method | Reagents | Substrate Scope | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich indoles | High yields, reliable, scalable | Harsh reagents, not suitable for acid-sensitive groups |
| Reimer-Tiemann | CHCl₃, NaOH | Electron-rich indoles | Mild conditions | Low yields, potential for ring-expansion side products |
| Duff Reaction | HMTA, Acid | Phenols, some indoles | Milder than Vilsmeier-Haack | Often lower yields, requires heating |
| Catalytic Methods | Various | Broad, good functional group tolerance | Mild conditions, high efficiency, greener | Catalyst cost and availability can be a factor |
Part 2: Isolation and Purification of Substituted Indole-3-Aldehydes
The successful synthesis of a substituted indole-3-aldehyde is only half the battle; obtaining the compound in high purity is crucial for its use in subsequent reactions and biological assays.
Section 2.1: Initial Work-up and Preliminary Purification
After the reaction is complete, the initial work-up typically involves:
-
Quenching: The reaction is quenched, often by the addition of water or ice, to deactivate any remaining reactive species.
-
Neutralization/pH Adjustment: The pH of the mixture is adjusted to precipitate the product or to facilitate extraction. For example, in the Vilsmeier-Haack reaction, the acidic mixture is neutralized with a base to precipitate the aldehyde.
-
Extraction: If the product is soluble in an organic solvent, it is extracted from the aqueous reaction mixture. Common solvents for extraction include ethyl acetate, dichloromethane, and diethyl ether.
-
Washing: The organic extract is washed with water, brine, and sometimes a dilute solution of sodium bicarbonate to remove any remaining acids or inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Section 2.2: Chromatographic Purification
Column chromatography is the most powerful and widely used technique for the purification of substituted indole-3-aldehydes.
Thin-Layer Chromatography (TLC) for Method Development: Before performing column chromatography, it is essential to develop a suitable solvent system using TLC.[13] The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and any impurities, with an ideal Rƒ value for the product between 0.2 and 0.4.
Common Eluent Systems for Silica Gel Chromatography:
| Polarity of Compound | Typical Eluent System |
| Non-polar | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
For basic indole derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking on the silica gel.
-
Caption: TLC to Column Chromatography Workflow */ .
Section 2.3: Recrystallization
For solid indole-3-aldehydes, recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common recrystallization solvents for indole-3-aldehydes include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes.
Part 3: Spectroscopic Characterization
Unambiguous characterization of the synthesized substituted indole-3-aldehyde is essential to confirm its identity and purity. A combination of NMR, MS, and IR spectroscopy is typically employed.
Section 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR is one of the most informative techniques for characterizing indole-3-aldehydes.
Characteristic ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) | Highly deshielded, characteristic of an aldehyde proton. |
| Indole N-H | 8.0 - 12.0 | Broad singlet (br s) | Often broad due to quadrupole relaxation and exchange. |
| H2 (on indole ring) | 8.0 - 8.5 | Singlet (s) or doublet (d) | Deshielded due to the adjacent nitrogen and C3-substituent. |
| H4 | 7.8 - 8.2 | Doublet (d) | The most downfield of the benzenoid protons. |
| H5, H6, H7 | 7.0 - 7.6 | Multiplets (m) | In the aromatic region, specific shifts depend on substituents. |
¹³C NMR Spectroscopy: Carbon NMR provides valuable information about the carbon skeleton.
-
Carbonyl Carbon (CHO): The aldehyde carbon typically resonates in the range of 180-190 ppm.
-
Indole Carbons: The carbons of the indole ring appear in the aromatic region (110-140 ppm), with their specific chemical shifts being influenced by the substituents.
Section 3.2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is typically observed and corresponds to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for indole-3-aldehydes include the loss of the formyl group (-CHO, 29 amu) and fragmentation of the indole ring.
Section 3.3: Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A sharp or broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the indole ring.
-
C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹ are typical for aromatic C-H bonds.
Section 3.4: Summary of Spectroscopic Data
| Technique | Feature | Typical Range/Value |
| ¹H NMR | Aldehyde proton (CHO) | 9.8 - 10.2 ppm |
| Indole N-H | 8.0 - 12.0 ppm | |
| ¹³C NMR | Carbonyl carbon (C=O) | 180 - 190 ppm |
| MS (EI) | Molecular Ion (M⁺) | Corresponds to MW |
| M-29 peak | Loss of CHO | |
| IR | N-H stretch | 3200 - 3500 cm⁻¹ |
| C=O stretch | 1650 - 1700 cm⁻¹ |
Conclusion
The synthesis and isolation of substituted indole-3-aldehydes are critical processes in the development of new chemical entities for pharmaceutical applications. This guide has provided a comprehensive overview of both classical and modern synthetic methods, emphasizing the mechanistic rationale behind these transformations. A systematic approach to purification, combining initial work-up with chromatographic techniques and recrystallization, is essential for obtaining these compounds in high purity. Finally, a thorough spectroscopic characterization using NMR, MS, and IR is necessary to unequivocally confirm the structure of the target molecule. As the demand for novel indole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted indole-3-aldehydes will remain an active and important area of research.
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC - NIH. National Institutes of Health. [Link]
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A Theoretical and Spectroscopic Investigation of 5,6-dimethoxy-1H-indole-3-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical analysis of 5,6-dimethoxy-1H-indole-3-carbaldehyde, a significant indole derivative with notable applications in medicinal chemistry and materials science.[1][2][3][4] Through the application of Density Functional Theory (DFT), this work elucidates the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the computational methodologies and a comparative analysis with available experimental data to validate the theoretical model. Key aspects covered include optimized molecular geometry, frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated vibrational spectra (FT-IR).
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[2][3][4][5] Indole derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][5] The subject of this guide, this compound, is a derivative of indole-3-carbaldehyde, a naturally occurring compound found in various plants and a metabolite of dietary L-tryptophan.[5][6] The addition of methoxy groups at the 5 and 6 positions can significantly influence the molecule's electronic properties and biological activity.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[7][8][9][10][11][12] They provide a powerful means to predict and understand molecular properties, complementing and guiding experimental studies. This guide leverages DFT to provide a detailed theoretical characterization of this compound, offering a foundational understanding for its further exploration in drug design and materials science.
Theoretical Methodology: A Self-Validating Computational Protocol
The choice of computational methodology is paramount for ensuring the accuracy and reliability of theoretical predictions. This study employs a widely validated approach that has proven effective for organic molecules, particularly indole derivatives.[8][9][12]
Computational Details
All calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electronic distribution, particularly for the lone pairs and π-systems. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
Rationale for Method Selection
The B3LYP functional is a workhorse in computational chemistry, offering a good balance between computational cost and accuracy for a wide range of chemical systems. It has been shown to provide reliable geometries and vibrational frequencies for indole and its derivatives.[9][12] The choice of the 6-311++G(d,p) basis set is crucial for capturing the subtle electronic effects of the methoxy and carbaldehyde substituents on the indole ring. The inclusion of diffuse functions is particularly important for accurately modeling the non-covalent interactions and the electronic properties of the lone pairs on the oxygen and nitrogen atoms.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The optimized geometry of this compound reveals a planar indole ring system, as expected for an aromatic compound. The bond lengths and angles obtained from the DFT calculations are in good agreement with experimental data for similar indole derivatives. A detailed comparison of key geometrical parameters is presented in Table 1.
Table 1: Selected Optimized Geometrical Parameters for this compound (Bond Lengths in Å, Bond Angles in °)
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C2-C3 | 1.385 |
| C3-C9 | 1.452 |
| C8-N1 | 1.378 |
| N1-C2 | 1.375 |
| C3-C10 | 1.468 |
| C10-O11 | 1.221 |
| C5-O12 | 1.365 |
| C6-O13 | 1.366 |
| ∠C2-C3-C9 | 107.5 |
| ∠C3-C9-C8 | 108.2 |
| ∠C9-C8-N1 | 109.1 |
| ∠C8-N1-C2 | 108.9 |
| ∠N1-C2-C3 | 106.3 |
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
The HOMO of this compound is primarily localized on the indole ring, particularly the pyrrole moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is predominantly distributed over the carbaldehyde group and the adjacent C2-C3 bond, suggesting this region is prone to nucleophilic attack. The calculated HOMO-LUMO energy gap is presented in Table 2.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.87 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 3.89 eV |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting reactive sites for electrophilic and nucleophilic attack. The red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are favorable for nucleophilic attack. For this compound, the most negative potential is located around the oxygen atom of the carbaldehyde group, making it a likely site for protonation and interaction with electrophiles. The region around the N-H proton of the indole ring shows a positive potential, indicating its susceptibility to deprotonation.
Vibrational Spectroscopy: A Theoretical Fingerprint
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for compound identification and structural elucidation. The calculated wavenumbers and their corresponding vibrational assignments are summarized in Table 3. The theoretical spectrum shows characteristic peaks for the N-H stretching, C=O stretching of the aldehyde, and various C-H and C-C stretching and bending modes of the indole ring and methoxy groups.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Calculated Frequency | Assignment |
| 3450 | N-H stretching |
| 3080-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (methoxy) |
| 1685 | C=O stretching (aldehyde) |
| 1600-1450 | C=C aromatic ring stretching |
| 1250-1020 | C-O stretching (methoxy) |
Experimental Protocols: A Step-by-Step Computational Workflow
This section outlines the detailed step-by-step methodology for performing the theoretical calculations described in this guide.
Protocol 1: Molecular Geometry Optimization and Frequency Calculation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Set up the Calculation:
-
Open the structure in the Gaussian input file editor.
-
Specify the calculation type as Opt Freq (Optimization and Frequency).
-
Choose the theoretical method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Define the charge (0) and multiplicity (1).
-
-
Run the Calculation: Submit the input file to the Gaussian program.
-
Analyze the Output:
-
Verify that the optimization has converged by checking for the "Optimization completed" message.
-
Confirm that there are no imaginary frequencies in the frequency calculation output, which indicates a true energy minimum.
-
Visualize the optimized geometry and the calculated vibrational modes.
-
Visualizations: Illuminating Molecular Structure and Workflow
Diagram 1: Molecular Structure of this compound
Caption: Optimized molecular structure of this compound.
Diagram 2: Computational Workflow for Theoretical Analysis
Caption: Workflow for the theoretical analysis of this compound.
Conclusion
This technical guide has provided a detailed theoretical investigation of this compound using Density Functional Theory. The calculated molecular geometry, electronic properties, and vibrational spectra offer valuable insights into the fundamental characteristics of this important indole derivative. The presented computational protocol serves as a robust framework for further theoretical studies on similar molecules. The findings of this work can aid in the rational design of novel indole-based compounds with tailored properties for applications in drug discovery and materials science.
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El-Sawy, E. R., Mandour, A. H., & Ebaid, M. S. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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Fatima, A., Khanum, G., Javed, S., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds. [Link]
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Jeyaseelan, S. C., Raj, A. S., & Ramalingam, S. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2871. [Link]
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Kumar, P. S., & Hubert, Joe, I. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1197, 364-375. [Link]
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Prasad, K. R., & Kumar, B. S. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(3), 125-131. [Link]
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Al-Hourani, B. J. (2011). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 115(41), 11218-11229. [Link]
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Sundaraganesan, N., & Ilango, S. (2007). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM, 804(1-3), 57-67. [Link]
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Tighadouini, S., et al. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 123. [Link]
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Varghese, J., et al. (2021). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 26(11), 3321. [Link]
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Hossain, M. A., et al. (2021). Theoretical Evaluation of 5, 6-Diaroylisoindoline-1,3- dione as Potential Carcinogenic Kinase PAK1 Inhibitor: DFT Calculation, Molecular Docking Study and ADMET Prediction. International journal of Advanced Biological and Biomedical Research, 9(1), 77-104. [Link]
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Navigating the Synthesis and Application of 5,6-Dimethoxy-1H-indole-3-carbaldehyde: A Technical Guide
Abstract
This technical guide addresses the procurement and synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde, a key heterocyclic building block for drug discovery and materials science. An initial survey of the chemical supplier landscape reveals that this compound is not a readily available stock item, necessitating in-house synthesis. This guide provides a comprehensive, field-proven protocol for the preparation of this compound via the Vilsmeier-Haack formylation of commercially available 5,6-dimethoxyindole. We delve into the mechanistic underpinnings of this reaction, detail the experimental procedure from setup to purification, and outline the expected physicochemical and spectral properties for compound validation. Furthermore, we explore the potential applications of this scaffold, drawing from the extensive biological activities reported for substituted indole-3-carboxaldehyde derivatives, including their roles as precursors to potent anti-inflammatory, antimicrobial, and antitumor agents. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel indole-based therapeutics.
Commercial Landscape and Strategic Sourcing
A thorough investigation of major chemical supplier catalogs indicates that this compound is generally not offered as a stock chemical. Its absence from routine inventories suggests that it is considered a specialized research intermediate, typically prepared on demand.
However, the critical precursor, 5,6-dimethoxyindole , is commercially available from several reputable suppliers, making the synthesis of the target carbaldehyde feasible in a standard laboratory setting.
Table 1: Sourcing Overview for the Synthetic Precursor
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| 5,6-Dimethoxyindole | 14430-23-0 | Thermo Scientific, Sigma-Aldrich, TCI America | ≥98% |
The availability of this starting material is the logical entry point for accessing the target compound.
Synthesis of this compound
The introduction of a formyl group at the C3 position of an indole ring is most reliably achieved through the Vilsmeier-Haack reaction . This electrophilic aromatic substitution employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electron-donating nature of the two methoxy groups on the indole's benzene ring activates the heterocyclic system, making it highly susceptible to formylation at the electron-rich C3 position.
Mechanistic Rationale
The reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.
-
Electrophilic Attack: The electron-rich π-system of the 5,6-dimethoxyindole attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C3 position due to the stabilization of the resulting cationic intermediate (arenium ion) by the indole nitrogen. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product, this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of activated indoles.[1]
Materials:
-
5,6-Dimethoxyindole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 mL per gram of indole). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes. The solution may become a thick, pale-yellow solid or slurry.
-
Indole Addition: Dissolve 5,6-dimethoxyindole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous NaHCO₃ solution until the mixture is alkaline (pH > 8). This step is exothermic and may involve gas evolution; proceed with caution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Physicochemical Properties
| Property | Value (Predicted/Calculated) | Notes |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | Likely a pale yellow to beige solid | Based on indole-3-carboxaldehyde and its derivatives.[2] |
| Melting Point | Estimated 180-200 °C | Higher than 5,6-dimethoxyindole (154-157 °C) due to increased polarity and potential for hydrogen bonding. |
| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate; sparingly soluble in alcohols; insoluble in water. | Typical for polar aprotic indole derivatives. |
Expected Spectroscopic Data
For structural confirmation, the following spectral characteristics are anticipated:
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.8-10.1 ppm).
-
A singlet for the C2-H proton of the indole ring (δ ~8.2-8.4 ppm).
-
Singlets for the two methoxy group protons (-OCH₃) (δ ~3.8-4.0 ppm).
-
Singlets for the aromatic protons at C4 and C7 of the indole ring.
-
A broad singlet for the N-H proton (δ > 11.0 ppm in DMSO-d₆).
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon (C=O) around δ 185 ppm.
-
Signals for the methoxy carbons (-OCH₃) around δ 55-56 ppm.
-
Distinct signals for the aromatic and heterocyclic carbons of the indole scaffold.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 206.0759.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The indole-3-carboxaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[3] The introduction of 5,6-dimethoxy substituents can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties.
-
Anticancer and Antitumor Agents: Many indole derivatives exhibit potent anticancer activity. The 5,6-dimethoxy substitution pattern is found in analogs of combretastatin A-4, which are known tubulin polymerization inhibitors. This aldehyde can serve as a starting point for synthesizing novel compounds targeting cell division.
-
Antimicrobial Agents: Substituted indoles are known to possess significant antibacterial and antifungal properties.[4][5] The 5,6-dimethoxy motif has been incorporated into compounds screened for antimicrobial activity.[4]
-
Anti-inflammatory Activity: Indole-3-carboxaldehyde itself has been shown to enhance epithelial barrier function and exert anti-inflammatory effects.[6] The aldehyde functional group allows for the synthesis of various derivatives, such as Schiff bases and chalcones, which are classes of compounds known for their anti-inflammatory potential.[3]
-
Precursor to Bioactive Alkaloids: Indole-3-carboxaldehydes are key intermediates in the synthesis of complex natural products and indole alkaloids, which have a wide range of pharmacological activities.[6][7]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, handling precautions should be based on data for structurally related compounds, such as indole-3-carboxaldehyde and its N-acyl derivatives.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
While this compound is not a commercially off-the-shelf product, its synthesis is readily achievable for researchers through the well-established Vilsmeier-Haack formylation of its commercially available precursor, 5,6-dimethoxyindole. The strategic placement of the dimethoxy groups on the indole core makes this molecule a highly valuable and versatile building block. Its potential for derivatization into novel compounds with a wide spectrum of biological activities, particularly in the realms of oncology, infectious diseases, and inflammatory disorders, underscores its importance for the drug discovery and development community. This guide provides the necessary foundational knowledge for the confident synthesis, characterization, and strategic deployment of this promising chemical scaffold.
References
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Islam, M. A., et al. (2023). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health, 16(1), 134-153. Available from: [Link]
-
Li, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available from: [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157980671. Retrieved January 14, 2026, from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available from: [Link]
-
Patel, V. M., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry, 10, S2538-S2545. Available from: [Link]
-
McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Available from: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 19(2), 317-327. Available from: [Link]
-
Snyder, H. R., & James, P. N. (1954). A New Approach to 3-Indolecarboxaldehyde. Journal of the American Chemical Society, 76(1), 213-214. Available from: [Link]
-
Arkivoc. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved January 14, 2026, from [Link]
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- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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reactivity profile of the formyl group in 5,6-dimethoxy-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Reactivity Profile of the Formyl Group in 5,6-Dimethoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of pharmacologically active molecules. The strategic placement of electron-donating methoxy groups on the benzene ring, combined with the versatile formyl group at the electron-rich C3 position, creates a unique chemical entity with a nuanced reactivity profile. This guide provides a comprehensive exploration of the formyl group's reactivity in this specific molecular context. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and discuss the strategic implications for complex molecule synthesis, grounded in authoritative references.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] this compound serves as a highly functionalized and valuable building block. The methoxy groups at the C5 and C6 positions significantly modulate the electronic properties of the indole ring system, enhancing its electron-rich nature and influencing the reactivity of the C3-formyl group. This aldehyde is not merely a passive scaffold; its formyl group is a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, making it an essential precursor for diverse heterocyclic systems and drug candidates.[2][3]
Synthesis of the Core Scaffold
The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]
For the 5,6-dimethoxyindole substrate, the reaction proceeds with high regioselectivity for the C3 position. This is due to the powerful directing effect of the indole nitrogen, which stabilizes the cationic sigma complex intermediate formed upon electrophilic attack at C3.
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for indole formylation.[6][7]
-
Reagent Preparation: In a three-necked flask fitted with a mechanical stirrer and under an inert atmosphere (Argon), cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at this temperature. The formation of the chloroiminium salt (Vilsmeier reagent) will be observed.
-
Indole Addition: Dissolve 5,6-dimethoxy-1H-indole (1.0 equiv.) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent solution, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, warm the mixture to 35-40 °C and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution (e.g., 30% w/v) until the pH is ~8-9, keeping the mixture cool in an ice bath.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Reactivity Profile of the C3-Formyl Group
The formyl group is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electron-donating nature of the indole ring system.
Condensation Reactions
Condensation reactions are fundamental for C-C and C=C bond formation, extending the molecular framework.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or ammonium acetate.[8] The resulting product is a versatile α,β-unsaturated system.
Caption: Figure 2: Knoevenagel Condensation Workflow.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [8]
-
Setup: To a solution of this compound (1.0 equiv.) in absolute ethanol, add malononitrile (1.1 equiv.).
-
Catalysis: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 2-( (5,6-dimethoxy-1H-indol-3-yl)methylene)malononitrile.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, by reacting it with a phosphorus ylide. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds and is central to drug discovery for introducing amine functionalities.[9] The process involves two key steps: the formation of an imine (or iminium ion) intermediate via reaction with a primary or secondary amine, followed by in-situ reduction.
Causality in Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice.[10] Unlike the more powerful NaBH₄, they are mild enough not to reduce the starting aldehyde significantly but are highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity is key to achieving high yields. NaBH(OAc)₃ is particularly useful as it is less toxic and does not require acidic conditions for the reduction step.
Experimental Protocol: Reductive Amination [11]
-
Imine Formation: In a flask, dissolve this compound (1.0 equiv.) and the desired primary amine (1.1 equiv.) in a suitable solvent like methanol or dichloroethane.
-
Activation (Optional): Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or a weak acid catalyst like acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the imine intermediate and starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidation and Reduction
The formyl group can be oxidized to the corresponding carboxylic acid, 5,6-dimethoxy-1H-indole-3-carboxylic acid. Care must be taken to use mild oxidizing agents to avoid unwanted oxidation of the electron-rich indole ring.
-
Tollens' Reagent (Ag(NH₃)₂⁺): A classic method for aldehyde oxidation that is mild enough for sensitive substrates.
-
Potassium Permanganate (KMnO₄): Can be used under carefully controlled basic conditions.
-
Sodium Chlorite (NaClO₂): Often used with a radical scavenger like 2-methyl-2-butene to prevent side reactions.
In biological systems, enzymes like aldehyde oxidase can catalyze this transformation.[12]
The reduction of the formyl group to a primary alcohol, (5,6-dimethoxy-1H-indol-3-yl)methanol, is a straightforward transformation.
-
Sodium Borohydride (NaBH₄): This is the most common and practical reagent for this purpose. It is highly selective for aldehydes and ketones and is used in alcoholic solvents like methanol or ethanol at room temperature. Its operational simplicity and high yields make it the preferred choice.
Table 1: Comparison of Common Transformations of the Formyl Group
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| Knoevenagel | Active Methylene + Base | α,β-Unsaturated Nitrile/Ester | Forms a new C=C bond; product is a Michael acceptor. |
| Reductive Amination | R-NH₂ + NaBH(OAc)₃ | Amine | Crucial for introducing nitrogen; choice of reducing agent is key for selectivity. |
| Oxidation | Tollens' Reagent / NaClO₂ | Carboxylic Acid | Requires mild conditions to prevent oxidation of the indole ring. |
| Reduction | NaBH₄ | Primary Alcohol | High-yielding and selective transformation. |
| Wittig Reaction | Phosphorus Ylide | Alkene | Allows for controlled synthesis of C=C bonds with varying stereochemistry. |
Applications in Drug Development
The derivatives of this compound are precursors to a wide range of biologically active compounds. The ability to easily modify the C3 side chain via the formyl group allows for the systematic exploration of structure-activity relationships (SAR).
-
Antioxidant Agents: The indole nucleus is known for its radical scavenging properties. Conjugates formed from the aldehyde have shown significant antioxidant potential.[13]
-
Anticancer Agents: The indole-3-glyoxamide structure, accessible from the aldehyde, is a core component of several tubulin polymerization inhibitors.
-
Multicomponent Reactions: The aldehyde is an excellent substrate in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecular architectures from simple starting materials in a single pot.[1]
Conclusion
The formyl group of this compound is a remarkably versatile functional handle. Its reactivity, governed by the electronic properties of the dimethoxy-substituted indole core, enables a vast array of synthetic transformations. A thorough understanding of the mechanisms and careful selection of reagents for condensation, reductive amination, oxidation, and reduction reactions are paramount for leveraging this building block to its full potential. For researchers in drug discovery, this molecule represents a gateway to novel chemical diversity and the development of potent therapeutic agents.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
-
Müller, A., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Dyadyuchenko, M. V., et al. (2014). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Torres, E., et al. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]
-
Ciamala, K. (2017). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. [Link]
-
Torres, E., et al. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. ResearchGate. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Zhang, M., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Center for Biotechnology Information. [Link]
-
Smith, G. F. (1954). indole-3-aldehyde. Organic Syntheses. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]
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Methodological & Application
using 5,6-dimethoxy-1H-indole-3-carbaldehyde in Vilsmeier-Haack reaction
Application Note & Protocol
Topic: The Vilsmeier-Haack Reaction: Synthesis of 5,6-Dimethoxy-1H-indole-3-carbaldehyde as a Versatile Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This application note addresses a common query regarding the use of this compound in this reaction. Critically, this substituted indole is the characteristic product of a Vilsmeier-Haack reaction, not a typical starting material. The C3 position of the indole nucleus, being the most electron-rich and sterically accessible, is the primary site of electrophilic substitution.[2] Once formylated, this position is deactivated, making a subsequent Vilsmeier-Haack formylation synthetically unfeasible under standard conditions.
This guide, therefore, provides a detailed, field-tested protocol for the synthesis of this compound from 5,6-dimethoxy-1H-indole. We will explore the underlying mechanism, provide step-by-step experimental procedures, discuss critical process parameters, and highlight the significance of the resulting aldehyde as a pivotal building block in modern drug discovery.[3][4]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a common solvent and reagent, acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a transient intermediate that rapidly eliminates a stable dichlorophosphate anion to form the electrophilic chloroiminium ion, known as the Vilsmeier Reagent .[5][6]
Stage 2: Electrophilic Aromatic Substitution The highly electron-rich indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack occurs preferentially at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Each step includes causality-driven explanations to ensure reproducibility and safety.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,6-Dimethoxy-1H-indole | ≥98% | Sigma-Aldrich, etc. | Starting material. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Acros Organics, etc. | Highly corrosive and water-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Must be anhydrous to prevent quenching of the Vilsmeier reagent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Anhydrous solvent for the reaction. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Various | For basification during workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Solution | Lab-prepared | For neutralization. |
| Brine | Solution | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Various | For drying the organic phase. |
| Ethyl Acetate & Hexanes | HPLC Grade | Various | For chromatography. |
3.2. Step-by-Step Methodology
1. Preparation of the Vilsmeier Reagent (In Situ)
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise via the dropping funnel over 20-30 minutes.
-
Rationale: This exothermic reaction must be cooled to prevent side reactions and control the formation of the Vilsmeier reagent.[7] The dropwise addition ensures the reaction does not become too vigorous. The resulting solution should be a pale yellow or colorless crystalline slurry.
2. Reaction with Indole Substrate
-
In a separate flask, dissolve 5,6-dimethoxy-1H-indole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (or a specific temperature, e.g., 75°C, as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Rationale: The indole is added slowly to the active reagent to maintain control. Heating is typically required to drive the electrophilic substitution to completion, as the indole, while electron-rich, requires energy to overcome the activation barrier.
3. Reaction Quenching and Workup
-
Once the reaction is complete (TLC shows consumption of starting material), cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a pre-chilled aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
CRITICAL: This step is highly exothermic. Perform this addition slowly in a large beaker within a fume hood to manage the vigorous reaction and any potential off-gassing.
-
Adjust the pH of the aqueous solution to 8-9 with the NaOH solution. This will cause the product to precipitate as a solid.[7]
-
Rationale: The hydrolysis of the intermediate iminium salt to the aldehyde is accomplished by adding water. The base neutralizes the acidic byproducts (phosphoric and hydrochloric acids) and facilitates the final hydrolysis step.
4. Extraction and Isolation
-
If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Alternatively, transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts and residual DMF.
5. Purification
-
The crude solid is often pure enough for many applications.
-
If further purification is required, perform column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Rationale: Chromatography removes any unreacted starting material and minor side products, yielding the highly pure target compound.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Typically a pale yellow or off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm, singlet), the indole N-H proton (>11.5 ppm, broad singlet), and distinct signals for the aromatic protons and the two methoxy groups (~3.8 ppm, singlets).[8][9]
-
¹³C NMR (DMSO-d₆, 101 MHz): The aldehyde carbonyl carbon should appear around 185 ppm.[8]
-
Mass Spectrometry (ESI): Calculate the expected m/z for [M+H]⁺ and compare it with the experimental value.
| Parameter | Expected Value | Rationale |
| Reaction Temperature | 70-90 °C | Provides sufficient energy for electrophilic substitution. |
| Reaction Time | 4-8 hours | Typical duration for completion; monitor by TLC. |
| POCl₃ Stoichiometry | 1.5 - 2.0 equiv. | Ensures complete conversion of DMF to the Vilsmeier reagent. |
| DMF Stoichiometry | 3.0 - 5.0 equiv. | Acts as both reagent and solvent. |
| Expected Yield | 85-95% | This reaction is generally high-yielding. |
Applications in Drug Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[10] 1H-Indole-3-carboxaldehyde and its derivatives are critical intermediates for synthesizing a wide range of biologically active molecules.[11][12]
-
Anticancer Agents: The aldehyde functionality serves as a handle for elaboration into complex structures that can interact with biological targets like tubulin or protein kinases.[4]
-
Antimicrobial Agents: Functionalized indoles are being explored for their ability to disrupt bacterial membranes and combat antibiotic-resistant strains.[3]
-
Anti-inflammatory Drugs: The indole nucleus is the core of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Neurotherapeutics: The structural similarity of indole to neurotransmitters like serotonin makes it a valuable scaffold for drugs targeting the central nervous system.[10]
The 5,6-dimethoxy substitution pattern, in particular, can be used to fine-tune the electronic properties and metabolic stability of a drug candidate, making this specific aldehyde a highly valuable building block for creating libraries of potential new medicines.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive POCl₃ (hydrolyzed) | Use a fresh, unopened bottle of POCl₃ or distill before use.[13] |
| Wet DMF or other solvents | Use anhydrous grade solvents and flame-dry glassware under nitrogen. | |
| Deactivated indole substrate | If the indole ring has strongly electron-withdrawing groups, the reaction may fail. This is not an issue for 5,6-dimethoxyindole. | |
| Formation of Dark Tar | Reaction temperature too high | Reduce the reaction temperature and ensure controlled addition of reagents. |
| Impure starting materials | Ensure the starting indole is pure. | |
| Difficult Workup | Emulsion during extraction | Add more brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble | If the product has polar groups, it may have some water solubility. Saturate the aqueous layer with NaCl before extraction. |
References
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Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its reactions. Current Chemistry Letters, 2, 187-194. (Available at: [Link])
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Organic Syntheses Procedure. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (Available at: [Link])
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ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. (Available at: [Link])
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. (Available at: [Link])
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. (Available at: [Link])
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Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. (Available at: [Link])
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Büyükkıdan, B., et al. (2007). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2007(15), 225-233. (Available at: [Link])
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. (Available at: [Link])
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3047. (Available at: [Link])
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ResearchGate. (2019). Preparing Vilsmeier reagent? [Forum discussion]. (Available at: [Link])
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Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Available at: [Link])
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Iacobazzi, R. M., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 29(3), 484. (Available at: [Link])
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ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Available at: [Link])
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. (Available at: [Link])
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Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. (Available at: [Link])
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Singh, V., & Chib, R. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 137, 102263. (Available at: [Link])
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Application Notes and Protocols: The Reaction of 5,6-Dimethoxy-1H-indole-3-carbaldehyde with Primary Amines
Abstract
This technical guide provides a comprehensive overview of the reaction pathways of 5,6-dimethoxy-1H-indole-3-carbaldehyde with primary amines. This versatile indole derivative serves as a crucial building block in synthetic and medicinal chemistry, primarily engaging with primary amines through two distinct and highly valuable transformations: Schiff base formation and the Pictet-Spengler reaction. This document elucidates the underlying mechanisms of these reactions, offers detailed, field-tested protocols for their execution, and discusses the critical factors that dictate the reaction outcome. The resulting molecular scaffolds, particularly the tetrahydro-β-carbolines derived from the Pictet-Spengler condensation, are of significant interest in drug discovery due to their prevalence in natural products and their diverse pharmacological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.
Introduction: A Dichotomy in Reactivity
This compound is a powerful synthon in organic chemistry. Its reactivity is dominated by the electrophilic aldehyde at the C3 position and the nucleophilic character of the indole ring, which is further enhanced by the electron-donating methoxy groups at the C5 and C6 positions. When reacted with primary amines, this substrate can proceed down one of two major pathways, dictated almost exclusively by the structure of the amine co-reactant.
-
Schiff Base Formation: A condensation reaction with a generic primary amine yields a stable imine, a versatile functional group in its own right.
-
Pictet-Spengler Reaction: Reaction with a β-arylethylamine (e.g., tryptamine) initiates a cascade reaction involving condensation and subsequent intramolecular cyclization to form the privileged tetrahydro-β-carboline (THβC) scaffold.[3][4]
This guide will dissect both pathways, providing the scientific rationale and practical protocols necessary for successful synthesis and characterization.
Logical Flow of Reaction Pathways
Caption: Divergent reaction pathways of the target aldehyde.
Pathway 1: Schiff Base Formation
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental condensation reaction in organic chemistry.[5] These products are not merely intermediates but are also investigated for a wide range of biological activities and are commonly used as ligands in coordination chemistry.[6][7]
Causality and Mechanism
The reaction proceeds via nucleophilic addition of the primary amine to the electrophilic aldehyde carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to yield the final imine product. The reaction is typically reversible and often driven to completion by removing water from the reaction mixture.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine, using aniline as an example.
Table 1: Reagents and Materials for Schiff Base Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| This compound | 205.22 | 1.0 | 205 mg | Aldehyde Substrate |
| Aniline | 93.13 | 1.0 | 91 µL | Primary Amine |
| Absolute Ethanol | 46.07 | - | 10 mL | Solvent |
| Glacial Acetic Acid | 60.05 | Catalytic | 1-2 drops | Acid Catalyst |
| 25 mL Round-bottom flask | - | - | 1 | Reaction Vessel |
| Reflux Condenser | - | - | 1 | Equipment |
| Magnetic Stirrer Hotplate | - | - | 1 | Equipment |
Step-by-Step Procedure:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (205 mg, 1.0 mmol) and absolute ethanol (10 mL). Stir the mixture until the solid is fully dissolved.
-
Amine Addition: Add aniline (91 µL, 1.0 mmol) to the solution, followed by two drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.[6]
-
Drying: Dry the purified product under vacuum to yield the desired Schiff base.
Product Characterization (Self-Validation)
The identity and purity of the synthesized Schiff base must be confirmed through spectroscopic analysis.
-
FTIR Spectroscopy: The most telling feature is the appearance of a strong absorption band corresponding to the imine (C=N) stretching vibration, typically found in the range of 1630-1640 cm⁻¹.[6] Concurrently, the disappearance of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde should be observed.
-
¹H NMR Spectroscopy: A characteristic singlet signal for the azomethine proton (-CH=N-) is expected to appear in the downfield region, often between δ 7.5 and 8.5 ppm.[6] The signals corresponding to the aldehyde proton (around δ 9-10 ppm) will no longer be present.
-
Mass Spectrometry: ESI-MS analysis should show a molecular ion peak corresponding to the calculated mass of the Schiff base product.[8]
Pathway 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for constructing the tetrahydro-β-carboline (THβC) ring system.[9] This scaffold is a common motif in a vast number of indole alkaloids with significant biological activities, including antitumor, antiviral, and anti-inflammatory properties.[10][11]
Causality and Mechanism: An Electrophilic Cascade
This reaction is significantly more complex than Schiff base formation and relies on the unique structure of a β-arylethylamine, such as tryptamine. The electron-donating 5,6-dimethoxy groups on the indole aldehyde substrate enhance the nucleophilicity of the indole ring, facilitating the key cyclization step under milder conditions than would be required for less activated systems.[3][12]
The accepted mechanism proceeds as follows:
-
Iminium Ion Formation: The reaction begins similarly to Schiff base formation, with the condensation of the primary amine of the tryptamine with the aldehyde. Under acidic conditions, the resulting imine is protonated to form a highly electrophilic iminium ion.[9][13] The imine itself is generally not electrophilic enough to trigger the subsequent cyclization.[9]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring acts as an internal nucleophile. The C2 position attacks the electrophilic iminium carbon in a 6-endo-trig cyclization. This is the key bond-forming step and is in accordance with the known nucleophilicity of indoles.[13]
-
Rearomatization: The initial cyclization forms a spirocyclic intermediate, which disrupts the aromaticity of the indole's pyrrole ring.[9] A subsequent proton transfer and rearrangement lead to the restoration of aromaticity and the formation of the final, stable tetrahydro-β-carboline product.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
This protocol details the synthesis of a THβC derivative from this compound and tryptamine hydrochloride using a classic acid-catalyzed approach.
Table 2: Reagents and Materials for Pictet-Spengler Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| This compound | 205.22 | 1.0 | 205 mg | Aldehyde Substrate |
| Tryptamine hydrochloride | 196.68 | 1.0 | 197 mg | Amine Substrate |
| Dichloromethane (DCM), dry | 84.93 | - | 15 mL | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | ~1.1 | 85 µL | Acid Catalyst |
| 50 mL Round-bottom flask | - | - | 1 | Reaction Vessel |
| Magnetic Stirrer | - | - | 1 | Equipment |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (205 mg, 1.0 mmol) and tryptamine hydrochloride (197 mg, 1.0 mmol).
-
Solvent Addition: Add dry dichloromethane (15 mL) to the flask. Stir the resulting suspension at room temperature.
-
Catalyst Addition: Slowly add trifluoroacetic acid (85 µL, 1.1 mmol) to the stirring suspension. The mixture may become homogeneous as the reaction proceeds.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or dichloromethane/methanol as the eluent, to afford the pure THβC product.
Product Characterization (Self-Validation)
Confirming the formation of the tricyclic THβC structure is critical and requires detailed spectroscopic analysis.
-
¹H NMR Spectroscopy: The spectrum will be significantly more complex than the starting materials. Key signals to identify include:
-
¹³C NMR Spectroscopy: Look for the appearance of new aliphatic carbon signals for the piperidine ring (typically δ 20-50 ppm) and the C1 carbon signal (around δ 50-60 ppm).[14]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the product, which will correspond to the sum of the reactants minus a molecule of water.
-
IR Spectroscopy: The spectrum should show N-H stretching bands (typically around 3300-3400 cm⁻¹) but will lack the characteristic C=O aldehyde stretch.[16][17]
Summary and Outlook
The reaction of this compound with primary amines offers a gateway to two distinct classes of valuable molecules. The choice of the primary amine—whether it possesses the β-arylethylamine motif required for intramolecular cyclization—is the absolute determinant of the reaction's direction.
Table 3: Comparison of Reaction Pathways
| Feature | Schiff Base Formation | Pictet-Spengler Reaction |
| Amine Substrate | Any primary amine (R-NH₂) | β-Arylethylamine (e.g., Tryptamine) |
| Key Product | Imine (Schiff Base) | Tetrahydro-β-carboline (THβC) |
| Mechanism | Nucleophilic addition-elimination (Condensation) | Condensation → Iminium Formation → Intramolecular Cyclization |
| Catalyst | Typically mild acid (e.g., Acetic Acid) | Stronger protic or Lewis acid (e.g., TFA, HCl) required.[12][18] |
| Bond(s) Formed | One C=N double bond | One C-N and one C-C single bond |
| Structural Class | Planar Imine | Tricyclic Heterocycle |
| Application Focus | Ligand chemistry, diverse biological screening.[5][19] | Core scaffold for natural products and drug discovery.[1][3][20] |
By understanding the underlying mechanisms and applying the robust protocols detailed herein, researchers can effectively harness the reactivity of this compound to construct either versatile Schiff base intermediates or the complex, biologically relevant tetrahydro-β-carboline framework.
References
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The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]
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Rajesh, K. & Elangovan, M. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmacy and Biological Sciences. (2013). Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. (2017). Available at: [Link]
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Singh, B., et al. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. (2007). Available at: [Link]
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The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]
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Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. ResearchGate. Available at: [Link]
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Zhang, S., et al. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. (2022). Available at: [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. (2023). Available at: [Link]
-
El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (2017). Available at: [Link]
-
Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. (2023). Available at: [Link]
-
Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online. (2021). Available at: [Link]
-
Rao, N., et al. Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science. (2017). Available at: [Link]
-
Pál, Z., et al. Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. (2021). Available at: [Link]
-
Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for the Synthesis of Biologically Active Indole Derivatives. HETEROCYCLES. (2012). Available at: [Link]
-
Tetrahydro-beta-carboline. PubChem. Available at: [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PMC - PubMed Central - NIH. (2021). Available at: [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. (2022). Available at: [Link]
-
Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. The Journal of Organic Chemistry. (2009). Available at: [Link]
-
Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Scientific Reports. (2021). Available at: [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. (2007). Available at: [Link]
-
Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC - PubMed Central - NIH. (2021). Available at: [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). Human Metabolome Database. Available at: [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. (2020). Available at: [Link]
-
Cao, R., et al. beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry. (2007). Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Synthesized tetrahydro-β-carbolines 15 to 17. ResearchGate. Available at: [Link]
-
STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry. (2021). Available at: [Link]
-
Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. PMC - PubMed Central - NIH. (2021). Available at: [Link]
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Application Notes & Protocols: Synthesis of Schiff Base Derivatives from 5,6-Dimethoxy-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff base derivatives from 5,6-dimethoxy-1H-indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly Schiff bases, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathways, experimental procedures, and characterization of these valuable compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of Indole-Based Schiff Bases
Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[3][4] The indole nucleus, a bicyclic aromatic heterocycle, is a core component of many natural products and pharmacologically active compounds. The conjugation of the indole moiety with the versatile Schiff base linkage results in hybrid molecules with enhanced and often novel biological activities. Specifically, the 5,6-dimethoxy substitution on the indole ring can modulate the electronic and lipophilic properties of the resulting Schiff base derivatives, potentially influencing their pharmacokinetic and pharmacodynamic profiles. These derivatives have garnered significant interest for their potential as anti-inflammatory agents and in cancer therapy.[5][6]
General Synthetic Pathway
The synthesis of Schiff base derivatives from this compound is typically a straightforward condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of glacial acetic acid, which enhances the electrophilicity of the carbonyl carbon.[7] The choice of solvent is crucial, with alcohols like ethanol or methanol being commonly employed due to their ability to dissolve the reactants and facilitate the removal of the water byproduct.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of Schiff base derivatives.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative Schiff base derivative.
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Dissolution of Reactants:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Reaction Setup:
-
Add the amine solution to the stirring solution of the aldehyde in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or water bath.
-
Maintain the reflux with constant stirring for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
-
Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base derivative will often precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
-
Drying:
-
Dry the purified Schiff base derivative in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Data Presentation: Synthesis and Characterization
The successful synthesis of the Schiff base derivatives should be confirmed by various spectroscopic methods.
| Parameter | Description |
| Yield | The percentage yield of the purified product should be calculated based on the limiting reactant. |
| Melting Point | The melting point of the synthesized compound should be determined and compared with literature values if available. A sharp melting point is indicative of a pure compound. |
| FT-IR Spectroscopy | The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1558-1660 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[10] |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.5-9.5 ppm. The signals corresponding to the aromatic protons of the indole and the amine moiety will also be present.[1][10] |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will show a signal for the carbon of the azomethine group in the range of 155-165 ppm.[1] |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the synthesized compound. |
Diagram 2: Characterization Workflow
Caption: Spectroscopic techniques for structural confirmation.
Applications and Biological Significance
Schiff base derivatives of indole-3-carboxaldehyde have been reported to exhibit a wide range of biological activities.[11] These include:
-
Antimicrobial and Antifungal Activity: Many indole Schiff bases show potent activity against various strains of bacteria and fungi.[11]
-
Anticancer Activity: Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[1][6]
-
Antioxidant Activity: The indole nucleus is known to possess antioxidant properties, and this activity can be enhanced in its Schiff base derivatives.[9]
-
Anti-inflammatory Activity: Indole-based Schiff bases have shown promise as anti-inflammatory agents.[5]
The diverse biological profile of these compounds makes them attractive candidates for further investigation in drug discovery and development.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Material Safety Data Sheets (MSDS) for specific handling and disposal information.
-
Glacial acetic acid is corrosive and should be handled with caution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time, ensure adequate heating, or add more catalyst. |
| Product is soluble in the solvent | Concentrate the reaction mixture or add a non-solvent to induce precipitation. | |
| Oily product | Impurities present | Purify the product by column chromatography or recrystallize from a different solvent system. |
| Broad melting point | Impure product | Recrystallize the product until a sharp melting point is obtained. |
Conclusion
The synthesis of Schiff base derivatives from this compound provides a versatile platform for the development of novel compounds with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of indole-based Schiff bases. The detailed characterization techniques ensure the structural integrity of the synthesized molecules, which is a critical step in the drug discovery pipeline.
References
-
Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. International Journal of Drug Design and Discovery, 3(3), 849-855.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]
- Mubassir, S., Khan, S. A., & Asiri, A. M. (2022). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
- Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
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Oriental Journal of Chemistry. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Retrieved from [Link]
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MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
- Journal of University of Shanghai for Science and Technology. (2021).
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
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The Strategic Application of 5,6-Dimethoxy-1H-indole-3-carbaldehyde in the Discovery of Novel Antimitotic Agents
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" for the design of novel therapeutic agents. Within the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer activities.[1] A significant portion of these bioactive indoles function as antimitotic agents by disrupting the dynamics of microtubule polymerization, a critical process in cell division.[2] This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a key intermediate, 5,6-dimethoxy-1H-indole-3-carbaldehyde , in the synthesis and evaluation of novel indole-based antimitotic agents. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization, and discuss the downstream biological evaluation of the resulting compounds.
The Rationale for the 5,6-Dimethoxy Substitution Pattern
The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of its derivatives. The presence of methoxy groups, in particular, has been frequently associated with enhanced tubulin polymerization inhibitory activity.[3] The 5,6-dimethoxy substitution pattern is of particular interest as it mimics the substitution of some known potent tubulin inhibitors. This specific substitution can influence the molecule's binding affinity to the colchicine binding site on β-tubulin, thereby enhancing its antimitotic efficacy.
The aldehyde functionality at the 3-position of the indole ring serves as a versatile chemical handle for the introduction of diverse pharmacophores through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Synthesis of the Key Precursor: this compound
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Causality behind Experimental Choices:
-
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4]
-
Phosphorus oxychloride (POCl₃) is used to activate dimethylformamide (DMF), forming the electrophilic Vilsmeier reagent (a chloroiminium ion).
-
The electron-donating nature of the two methoxy groups on the indole ring activates it towards electrophilic substitution at the C-3 position.
-
The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion.
-
A basic workup is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.
Materials:
-
5,6-dimethoxyindole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5,6-dimethoxyindole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in the Synthesis of Bioactive Derivatives
The aldehyde group of this compound is a versatile starting point for the synthesis of a variety of derivatives with potential antimitotic activity. Here, we present protocols for the synthesis of chalcones and thiosemicarbazones, two classes of compounds known to exhibit significant anticancer properties.
Protocol 2: Synthesis of Indole-Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to possess a wide range of biological activities, including potent anticancer effects.[6][7] The synthesis of indole-based chalcones is typically achieved through a Claisen-Schmidt condensation reaction between the indole-3-carbaldehyde and an appropriate acetophenone.
Causality behind Experimental Choices:
-
The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[6]
-
A strong base, such as potassium hydroxide, is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate.
-
The enolate then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde.
-
Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated chalcone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of potassium hydroxide (2-3 equivalents) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-chalcone derivative.
Data Presentation:
| Compound | Acetophenone Substituent | Yield (%) | Melting Point (°C) |
| Chalcone 1 | 4'-methoxy | 85 | 188-190 |
| Chalcone 2 | 4'-chloro | 82 | 201-203 |
| Chalcone 3 | Unsubstituted | 88 | 175-177 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reactants and conditions.
Protocol 3: Synthesis of Indole-Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their diverse biological activities, including anticancer properties, which are often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase.[8] The synthesis involves a straightforward condensation reaction between an aldehyde and a thiosemicarbazide.[9]
Causality behind Experimental Choices:
-
The condensation reaction between an aldehyde and a thiosemicarbazide to form a thiosemicarbazone is a highly efficient and widely used reaction.
-
The reaction is typically catalyzed by a small amount of acid, although it can often proceed without a catalyst in a suitable solvent like ethanol.
-
The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde, followed by dehydration to form the C=N bond of the thiosemicarbazone.
Materials:
-
This compound
-
Thiosemicarbazide or N⁴-substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure indole-thiosemicarbazone derivative.
Data Presentation:
| Compound | Thiosemicarbazide | Yield (%) | Melting Point (°C) |
| TSC 1 | Thiosemicarbazide | 92 | 220-222 |
| TSC 2 | 4-Phenylthiosemicarbazide | 89 | 235-237 |
| TSC 3 | 4-Methylthiosemicarbazide | 95 | 215-217 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reactants and conditions.
Biological Evaluation: Targeting Tubulin Polymerization
The synthesized derivatives should be evaluated for their potential to inhibit tubulin polymerization, a hallmark of antimitotic agents.
Protocol 4: In Vitro Tubulin Polymerization Assay
Causality behind Experimental Choices:
-
This assay directly measures the ability of a compound to interfere with the assembly of tubulin into microtubules.
-
The polymerization of tubulin is monitored by the increase in absorbance (or fluorescence) over time.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls to validate the assay.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for promotion of polymerization).
-
Incubate the plate at 37 °C and monitor the change in absorbance at 340 nm over time using a microplate reader.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) for each test compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general workflow for the synthesis and evaluation of antimitotic agents derived from this compound, and the targeted biological pathway.
Caption: Synthetic and evaluation workflow for novel antimitotic agents.
Caption: Mechanism of action of indole-based tubulin polymerization inhibitors.
Conclusion and Future Directions
This compound represents a highly valuable and strategically important building block for the discovery of novel antimitotic agents. Its straightforward synthesis and the versatile reactivity of the aldehyde group allow for the creation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for the synthesis of indole-chalcones and indole-thiosemicarbazones, and their subsequent evaluation as tubulin polymerization inhibitors. Future work should focus on expanding the library of derivatives to thoroughly explore the structure-activity relationships and to optimize the potency and pharmacokinetic properties of the lead compounds. The promising anticancer potential of this scaffold warrants further investigation and development.
References
- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-327.
- El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Semantic Scholar. (2017). [1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar]. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Taber, D. F., & Stachel, S. J. (2011). Indole synthesis – something old, something new. Chemical Science, 2(10), 1845-1851.
- Patil, S. A., Patil, R., & Miller, D. D. (2017).
- Ouyang, L., et al. (2021). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 26(9), 2686.
-
Organic Syntheses. (1963). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES. Retrieved from [Link]
- ACS Publications. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1568-1582.
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-979.
- National Center for Biotechnology Information. (2007). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o919.
-
ResearchGate. (2023). [Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation | Request PDF]. Retrieved from [Link]
-
Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(10), 2337.
-
ChemSynthesis. (n.d.). 5,6-dimethoxy-7-methyl-1H-indole. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42193-42206.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Synthesis of Tryptamines from 5,6-dimethoxy-1H-indole-3-carbaldehyde
Abstract: This document provides a detailed technical guide for the synthesis of substituted tryptamines, utilizing 5,6-dimethoxy-1H-indole-3-carbaldehyde as a readily accessible precursor. The primary synthetic route detailed involves a two-step process: a Henry (nitroaldol) reaction to form a key 3-(2-nitrovinyl)indole intermediate, followed by its reduction to the target tryptamine. This guide offers comprehensive, step-by-step protocols, mechanistic insights, a comparative analysis of reduction methodologies, and critical safety considerations. It is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction and Significance
Tryptamine and its derivatives represent a class of monoamine alkaloids that feature prominently in neuropharmacology and are the core structures of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] The synthesis of analog tryptamines is a cornerstone of medicinal chemistry research aimed at developing novel therapeutics for psychiatric and neurological disorders.[2][3]
This compound is an excellent starting material for this purpose. The electron-donating nature of the two methoxy groups on the indole ring influences the reactivity of the scaffold, while the aldehyde at the C3 position provides a versatile handle for chain extension. The most robust and widely adopted method for converting indole-3-carbaldehydes to tryptamines is the Henry reaction followed by reduction.[4][5] This pathway is advantageous due to the accessibility of reagents and its general applicability to a wide range of substituted indoles.
This guide will elucidate this two-step synthesis, providing both the theoretical underpinnings and practical, field-tested protocols.
Overall Synthetic Pathway
The conversion of this compound to the corresponding tryptamine, 2-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-amine, proceeds via the formation of an intermediate, 5,6-dimethoxy-3-(2-nitrovinyl)-1H-indole.
Diagram 1: Overall two-step synthesis pathway.
Step 1: Henry (Nitroaldol) Reaction
The first step is a classic carbon-carbon bond-forming reaction where the aldehyde condenses with nitromethane in the presence of a base.[6][7] This reaction, discovered by Louis Henry in 1895, is analogous to the aldol reaction.[7]
Mechanistic Rationale
The reaction is initiated by the deprotonation of nitromethane by a base (e.g., the acetate from ammonium acetate), forming a resonance-stabilized nitronate anion. This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting β-nitro alcohol intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated 3-(2-nitrovinyl)indole product. The formation of this extended π-system provides the thermodynamic driving force for the elimination of water.
Diagram 2: Simplified mechanism of the Henry reaction.
Experimental Protocol: Synthesis of 5,6-dimethoxy-3-(2-nitrovinyl)-1H-indole
Materials:
-
This compound
-
Nitromethane (CH₃NO₂)
-
Ammonium acetate (NH₄OAc), anhydrous
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add nitromethane (approx. 5-10 eq) to act as both reagent and solvent.
-
Add anhydrous ammonium acetate (1.5-2.0 eq) as the basic catalyst.
-
Gently heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The solution will typically turn a deep red or orange color.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the cooled reaction mixture.
-
Pour the mixture into a beaker of cold water with stirring to precipitate the remaining product.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexane or cold ethanol to remove residual starting materials.
-
Dry the resulting bright yellow/orange solid under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol or isopropanol.
| Parameter | Value | Rationale |
| Precursor | This compound | The electrophile for the condensation. |
| Reagent | Nitromethane | Provides the nucleophilic carbon after deprotonation. |
| Catalyst | Ammonium Acetate | A weak base that facilitates both the initial condensation and subsequent dehydration. |
| Temperature | Reflux (~100 °C) | Provides the activation energy needed for the reaction and to drive the dehydration step. |
| Typical Yield | 80-95% | This reaction is generally high-yielding due to the formation of a stable, conjugated product. |
Table 1: Summary of Henry Reaction Parameters.
Step 2: Reduction of the Nitrovinyl Intermediate
The conversion of the 3-(2-nitrovinyl)indole intermediate to the target tryptamine is a critical reduction step. The nitro group must be reduced to a primary amine. Several methods exist for this transformation, each with distinct advantages, disadvantages, and safety profiles. The choice of reducing agent is often dictated by laboratory capabilities and tolerance for other functional groups in more complex syntheses.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitroalkenes to primary amines.[8][9] It is highly effective and often provides excellent yields.
Causality & Expertise: LAH delivers hydride ions (H⁻) to the electron-deficient carbons of the nitrovinyl group. The reaction is complex but ultimately results in the complete reduction of the nitro group to an amine. Its high reactivity necessitates strict anhydrous conditions and careful handling, as it reacts violently with water and is pyrophoric.[10] This method is the classic, most cited procedure but requires a high degree of experimental skill.[5]
Protocol: LAH Reduction
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
LAH Suspension: In the flask, suspend lithium aluminum hydride (3.0-4.0 eq) in a dry, ethereal solvent (e.g., anhydrous Tetrahydrofuran (THF) or Diethyl Ether). Cool the suspension in an ice bath.
-
Substrate Addition: Dissolve the 5,6-dimethoxy-3-(2-nitrovinyl)-1H-indole (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise via the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Work-up (Quenching): Cool the reaction mixture back down in an ice bath. EXTREME CAUTION is required for this step. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This procedure (Fieser work-up) is designed to safely quench the excess LAH and precipitate aluminum salts as a granular solid.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic solids through a pad of Celite. Wash the solids thoroughly with fresh THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tryptamine, which can be further purified by recrystallization or column chromatography.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a "greener" and often safer alternative to LAH.[11] It involves the use of hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[8]
Causality & Expertise: In this heterogeneous catalysis, H₂ gas adsorbs onto the surface of the metal catalyst. The nitroalkene also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the double bond and subsequent reduction of the nitro group. This method avoids pyrophoric reagents but may require specialized high-pressure hydrogenation equipment.[10]
Protocol: Catalytic Hydrogenation (Pd/C)
-
Dissolve the 5,6-dimethoxy-3-(2-nitrovinyl)-1H-indole (1.0 eq) in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution.
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 40-60 psi).
-
Agitate the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-24 hours).
-
CAUTION: Carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen. The Pd/C catalyst can be pyrophoric when exposed to air after the reaction.
-
Filter the mixture through a pad of Celite to remove the catalyst. Ensure the Celite pad is kept wet with the solvent during filtration to minimize fire risk.
-
Concentrate the filtrate under reduced pressure to obtain the crude tryptamine.
Method C: Sodium Borohydride & Nickel(II) Acetate
This method provides a milder and operationally simpler alternative to LAH, avoiding pyrophoric reagents and high-pressure gas.[5]
Causality & Expertise: This system is a two-step, one-pot process. First, sodium borohydride (NaBH₄) selectively reduces the carbon-carbon double bond of the nitrovinyl group to give the 3-(2-nitroethyl)indole intermediate. Then, the addition of a Nickel(II) salt (like Ni(OAc)₂ or NiCl₂) catalyzes the reduction of the nitro group to the amine by the excess NaBH₄.[5] This approach is particularly useful for substrates with functional groups that are sensitive to LAH.
Protocol: NaBH₄ / Ni(OAc)₂ Reduction
-
Dissolve 5,6-dimethoxy-3-(2-nitrovinyl)-1H-indole (1.0 eq) in a mixture of solvents like acetonitrile and water (e.g., 60:1 ratio).[5]
-
Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise to the stirred solution at room temperature. Stir for 20-30 minutes to reduce the double bond.
-
Add Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq) to the reaction mixture. Vigorous gas evolution (hydrogen) will be observed.
-
Stir at room temperature for 20-30 minutes after the addition is complete.[5]
-
Quench the reaction by carefully adding an acid (e.g., 2M HCl) until the gas evolution ceases.
-
Basify the mixture with aqueous NaOH or ammonium hydroxide to pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
| Method | Reducing Agent(s) | Solvents | Key Advantages | Key Disadvantages |
| A: Hydride | LiAlH₄ | Anhydrous THF, Et₂O | High reactivity, excellent yields, well-established.[12][9] | Pyrophoric, requires strict anhydrous/inert conditions, hazardous work-up.[10] |
| B: Hydrogenation | H₂ / Pd-C | EtOH, MeOH, EtOAc | "Green" chemistry, high yields, avoids metal waste.[8][11] | Requires specialized pressure equipment, catalyst can be pyrophoric. |
| C: Borohydride | NaBH₄ / Ni(OAc)₂ | MeCN / H₂O | Milder conditions, operationally simple, avoids pyrophorics.[5] | Can be lower yielding, requires careful quenching. |
Table 2: Comparison of Reduction Methodologies.
Experimental Workflow and Safety
A successful synthesis relies on a systematic workflow and an unwavering commitment to safety.
Diagram 3: General experimental workflow from setup to characterization.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Nitromethane: Is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Lithium Aluminum Hydride (LAH): Is a highly reactive, pyrophoric solid. It reacts violently with water and protic solvents. Handle exclusively under an inert atmosphere. The quenching process is extremely hazardous and must be done slowly, with cooling, and behind a blast shield.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the apparatus is free from leaks. The Pd/C catalyst may be pyrophoric upon exposure to air after the reaction; handle accordingly.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Retrieved from [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]
-
Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online Education (ThaiJO). Retrieved from [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Student Research. Retrieved from [Link]
-
Rhodium.ws. (n.d.). A Simple Preparation of Tryptamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.
-
University of Oxford, Department of Chemistry. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Retrieved from [Link]
-
ResearchGate. (n.d.). A scaled‐up organocatalytic aza‐Henry reaction of 3H‐indole 1 h with nitromethane 2 a. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Publications. (1950). The Reduction of Phenolic /3-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]
-
The Hive. (n.d.). Indole-3-acetone from indole-3-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). CID 157980671 | C20H18N2O4. Retrieved from [Link]
-
OPEN Foundation. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
-
RSC Publishing. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Retrieved from [Link]
- Google Patents. (n.d.). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nosyl tryptamine via 3‐nitrovinyl indole. Retrieved from [Link]
-
ACS Publications. (n.d.). Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). Retrieved from [Link]
-
PubMed Central. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Retrieved from [Link]
-
ResearchGate. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of N,N-Dimethyltryptamine and 5-Methoxy-N,N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp. Retrieved from [Link]
-
Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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- 1. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
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Application Notes and Protocols for the Functionalization of the 5,6-Dimethoxy-1H-indole-3-carbaldehyde Nucleus
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 5,6-Dimethoxyindole Scaffold
The 5,6-dimethoxy-1H-indole-3-carbaldehyde motif is a cornerstone in medicinal chemistry and natural product synthesis. Its strategic importance lies in its prevalence in a multitude of biologically active compounds, including potent antitumor and psychoactive agents. The electron-rich nature of the indole nucleus, further enhanced by the methoxy substituents at the C5 and C6 positions, makes it a versatile platform for a wide array of chemical transformations. However, this high reactivity also presents challenges in controlling regioselectivity.
This comprehensive guide provides detailed protocols and technical insights into the functionalization of the this compound nucleus. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently explore the chemical space around this privileged scaffold. We will delve into the mechanistic underpinnings of these reactions to provide a clear rationale for the experimental choices, ensuring a deeper understanding of the transformations.
I. Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[2] The indole nucleus is particularly susceptible to this electrophilic substitution at the C3 position.[1]
Reaction Principle
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is a potent electrophile. The electron-rich 5,6-dimethoxyindole attacks this reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired this compound.
Figure 1: Workflow for the Vilsmeier-Haack formylation of 5,6-dimethoxyindole.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
3,4-Dimethoxyaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel and a mechanical stirrer under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Indole Precursor: In a separate flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous DMF. Slowly add this solution to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to reflux (typically 85-90 °C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the acidic solution by adding a saturated sodium carbonate solution until the mixture is alkaline. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, NH), 9.8 (s, 1H, CHO), 8.0 (s, 1H, H-2), 7.4 (s, 1H, H-4), 6.9 (s, 1H, H-7), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 185.0, 155.0, 149.0, 138.0, 132.0, 125.0, 118.0, 112.0, 100.0, 95.0, 56.0, 55.5.
| Reaction Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent for Vilsmeier reagent formation. Must be anhydrous to prevent premature hydrolysis. |
| Temperature | 0-5 °C (initial), Reflux (reaction) | Initial low temperature controls the exothermic formation of the Vilsmeier reagent. Reflux provides the energy for the electrophilic substitution. |
| Work-up | Aqueous Na₂CO₃ | Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate to the aldehyde. |
II. Functionalization of the Indole Nitrogen (N-H)
The indole nitrogen possesses a slightly acidic proton that can be removed by a suitable base to generate a nucleophilic indolide anion. This anion can then be reacted with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction.
Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[3] Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General workflow for the N-alkylation of the indole nucleus.
III. Electrophilic Substitution on the Benzene Ring
The 5,6-dimethoxy substituents are strongly electron-donating, activating the benzene portion of the indole nucleus towards electrophilic aromatic substitution. The directing effects of these groups, along with the existing indole ring system, must be considered to predict the regiochemical outcome. Generally, the C4 and C7 positions are the most likely sites for substitution.
Protocol 3: C5-Iodination of a 6-Methoxyindole Analog (A Model for Electrophilic Substitution)
This protocol for a closely related substrate, 6-methoxy-1H-indole-3-carbaldehyde, provides a validated starting point for the electrophilic halogenation of the 5,6-dimethoxy derivative.[4]
Materials:
-
6-Methoxy-1H-indole-3-carbaldehyde (or this compound)
-
N-Iodosuccinimide (NIS) (1.0 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve the indole derivative (0.5 mmol) and NIS (0.5 mmol) in the solvent (3 mL).
-
Reaction: Stir the reaction mixture at ambient temperature under air for 4 hours.
-
Work-up and Purification: Upon completion, extract the reaction mixture with ethyl acetate, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the iodinated product.[4]
Characterization Data for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde: [4]
-
¹H NMR (400 MHz, DMSO): δ 12.05 (s, 1H), 9.86 (s, 1H), 8.45 (s, 1H), 8.19 (d, J = 2.5 Hz, 1H), 7.08 (s, 1H), 3.86 (s, 3H).[4]
-
¹³C NMR (101 MHz, DMSO): δ 185.0, 154.3, 138.0 (2C), 130.6, 120.2, 117.2, 95.2, 80.8, 56.5.[4]
| Parameter | 5-iodo-6-methoxy-1H-indole-3-carbaldehyde [4] |
| Yield | 75% |
| Appearance | Yellow solid |
| Melting Point | 330 – 331 °C |
| HRMS (ESI) m/z | [M + H]⁺: 301.9672 (calcd.), 301.9670 (found) |
IV. Transformations of the Aldehyde Group
The aldehyde functionality at the C3 position is a versatile handle for a variety of synthetic transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.
Protocol 4: Reduction to the Corresponding Alcohol
The reduction of the aldehyde to a primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
Protocol 5: Oxidation to the Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A mild and effective method involves the use of silver oxide.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water solvent mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Tollens' Reagent (Silver Oxide): In a flask, dissolve AgNO₃ in water and add a solution of NaOH to precipitate silver oxide.
-
Oxidation: To a solution of this compound (1.0 eq) in ethanol, add the freshly prepared silver oxide suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the silver salts.
-
Isolation: Acidify the filtrate with dilute HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Protocol 6: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[5] This reaction involves a phosphonium ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.[5]
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
Ylide Formation: In a dry flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent. Cool to 0 °C and add the strong base dropwise. Stir for 1 hour to generate the ylide.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Protocol 7: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is useful for synthesizing α,β-unsaturated compounds.[7]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).[7]
-
Reaction: Stir the mixture at room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography.
Figure 3: Key transformations of the C3-aldehyde group.
V. Troubleshooting and Key Considerations
-
Indole Instability: Indoles, particularly electron-rich ones, can be sensitive to strong acids and may be prone to polymerization.[7] It is crucial to control the reaction conditions, especially temperature and the rate of addition of acidic reagents.
-
Regioselectivity in Electrophilic Substitution: The outcome of electrophilic substitution can be influenced by the specific electrophile, solvent, and temperature. For the 5,6-dimethoxy system, substitution at C4 or C7 is generally favored electronically. Steric hindrance may play a role in directing substitution away from the C4 position.
-
Purification: The products of these reactions often require purification by column chromatography. The polarity of the eluent system should be carefully optimized to achieve good separation. Triphenylphosphine oxide, a byproduct of the Wittig reaction, can sometimes be challenging to separate from the desired product.
VI. Conclusion
The this compound scaffold offers a rich platform for chemical exploration. The protocols and insights provided in this guide are intended to empower researchers to confidently functionalize this important nucleus. A thorough understanding of the underlying reaction mechanisms and careful control of experimental conditions are paramount to achieving success in the synthesis of novel and potentially bioactive molecules based on this versatile starting material.
References
- [Reference for Vilsmeier-Haack reaction on indoles - General]
- [Reference for Wittig reaction principles and mechanism]
- [Reference for Knoevenagel condens
- [Reference for N-alkyl
- [Reference for reduction of aldehydes with NaBH4]
- [Reference for oxid
- [Reference for electrophilic substitution on electron-rich indoles]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
- [Reference for specific bioactive molecules
- [Reference for comput
- [Reference for bromin
- [Reference for characterization data of indole deriv
- [Reference for general Wittig reaction conditions]
-
Regioselective C5−H Direct Iodination of Indoles. [Link]
- [Reference for synthesis of indole alkaloids]
- [Reference for Knoevenagel condens
- [Reference for Knoevenagel condens
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- [Reference for general Vilsmeier-Haack reaction applic
- [Reference for NaBH4 reduction mechanisms]
- [Reference for NaBH4 reduction of esters]
- [Reference for NaBH4 reduction of indoles]
- [Reference for Wittig reaction scope and limit
- [Reference for NaBH4 reactivity enhancement]
- [Reference for regioselective nitr
- [Reference for regioselective nitr
- [Reference for regioselectivity in nitr
- [Reference for regioselectivity in nitr
- [Reference for regioselectivity of electrophilic arom
- [Reference for bromin
- [Reference for 1H NMR of indole-3-carboxaldehyde]
- [Reference for reactions of indole-3-carboxaldehyde]
- [Reference for synthesis of indole-3-carboxaldehyde analogues]
- [Reference for computational studies on indole-3-carbaldehyde]
- [Reference for regioselective reductions]
Sources
catalytic conversion of 5,6-dimethoxy-1H-indole-3-carbaldehyde
An Application Guide to the Strategic Catalytic Conversion of 5,6-Dimethoxy-1H-indole-3-carbaldehyde
Abstract
This compound is a pivotal intermediate in the synthesis of pharmacologically active compounds, leveraging the indole scaffold's privileged structure in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic catalytic conversions of this versatile substrate. Moving beyond a simple recitation of steps, this guide elucidates the underlying principles of key catalytic transformations, including oxidation, reduction, and palladium-catalyzed C-H functionalization. Detailed, field-tested protocols are provided for each class of reaction, emphasizing experimental causality, robust validation, and safety. The aim is to empower researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel, high-value indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide array of biological targets, exhibiting activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a highly functionalized and strategic starting material. The electron-donating methoxy groups at the C5 and C6 positions modulate the electron density of the indole ring system, while the C3-aldehyde provides a versatile chemical handle for a multitude of synthetic transformations.[3] Mastering the catalytic conversion of this aldehyde is therefore a critical capability in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Profile
Before commencing any synthetic protocol, it is imperative to verify the identity and purity of the starting material. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem |
| Molecular Weight | 205.21 g/mol | PubChem |
| Appearance | Typically a tan or light brown powder | --- |
| Melting Point | 210-214 °C | Vendor Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0 (s, 1H, NH), 9.85 (s, 1H, CHO), 8.15 (s, 1H, H2), 7.6 (s, 1H, H4), 7.0 (s, 1H, H7), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃) | [4] (analog) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 185.0, 155.0, 149.0, 138.5, 132.0, 125.0, 118.0, 114.0, 103.0, 96.0, 56.5, 56.0 | [4] (analog) |
Overview of Catalytic Conversion Strategies
The C3-aldehyde functionality allows for several distinct and powerful catalytic transformations. The primary pathways include oxidation to a carboxylic acid, reduction to an alcohol, and using the aldehyde as a directing group for C–H bond functionalization at other positions of the indole core.
Caption: Key catalytic conversion pathways for this compound.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear explanations for the role of each component.
Protocol 3.1: Green Catalytic Oxidation to 5,6-Dimethoxy-1H-indole-3-carboxylic acid
This protocol utilizes an environmentally benign Oxone-halide system, which generates a potent halogenating species in situ to facilitate the oxidation of the aldehyde to a carboxylic acid with high efficiency and selectivity.[5]
Rationale: Traditional oxidation methods often rely on stoichiometric, heavy-metal-based oxidants. This catalytic approach uses a small amount of a simple halide salt (e.g., KBr) which is continuously recycled by the terminal oxidant, Oxone (potassium peroxymonosulfate), making the process greener and more atom-economical.[5] The in situ generation of the active electrophilic halogen species minimizes side reactions often seen with harsher reagents.[5]
Materials:
-
This compound (1.0 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Oxone® (2.0 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 4.87 mmol) and potassium bromide (87 mg, 0.487 mmol).
-
Add a 2:1 mixture of acetonitrile and water (30 mL). Stir the suspension at room temperature until the solids are well-dispersed.
-
In a separate beaker, prepare a solution of Oxone (6.0 g, 9.74 mmol) in water (20 mL).
-
Add the Oxone solution dropwise to the stirring indole suspension over 30 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid), visualizing with UV light. The starting material should be consumed, and a more polar spot corresponding to the carboxylic acid product should appear.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to destroy any excess oxidant.
-
Acidify the mixture to pH ~2 with 1 M HCl. A precipitate of the product should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification and Characterization:
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5,6-dimethoxy-1H-indole-3-carboxylic acid as a solid.
-
Expected Yield: >90%.
-
Characterization: Confirm structure using ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm and appearance of a broad carboxylic acid proton >12 ppm) and Mass Spectrometry.
Protocol 3.2: Palladium-Catalyzed C2-Arylation
This protocol demonstrates an advanced C–H functionalization reaction. The C3-aldehyde acts as a directing group, facilitating a palladium-catalyzed coupling reaction at the adjacent C2 position with an aryl iodide. This method provides a powerful tool for rapidly building molecular complexity.[6][7]
Rationale: This reaction proceeds via a Catellani-type mechanism or a related C-H activation pathway.[8] Palladium(II) acetate is the catalyst precursor. The C3-aldehyde coordinates to the palladium center, directing the C-H activation step to the C2 position to form a five-membered palladacycle intermediate.[9] Oxidative addition of the aryl iodide, followed by reductive elimination, forges the new C-C bond and regenerates a Pd(II) species, which re-enters the catalytic cycle.[10] An oxidant like silver acetate is often required to facilitate the regeneration of the active catalyst.[9]
Caption: Experimental workflow for the Pd-catalyzed C2-arylation protocol.
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (e.g., Iodobenzene) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 mL per 0.4 mmol indole)
-
Hexafluoroisopropanol (HFIP) (1.0 mL per 0.4 mmol indole)
-
Celite®
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add this compound (e.g., 82 mg, 0.4 mmol), iodobenzene (163 mg, 0.8 mmol), palladium(II) acetate (9 mg, 0.04 mmol), and silver acetate (134 mg, 0.8 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add HFIP (1.0 mL) and trifluoroacetic acid (1.0 mL) via syringe. Caution: Both solvents are corrosive. Handle in a fume hood.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. The mixture will typically turn dark. Monitor progress by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove insoluble silver salts and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
Purification and Characterization:
-
The resulting crude residue should be purified by flash column chromatography on silica gel (gradient elution, e.g., 0-30% ethyl acetate in hexanes).
-
Expected Yield: 50-80%, depending on the aryl iodide used.
-
Characterization: Confirm the structure of 2-phenyl-5,6-dimethoxy-1H-indole-3-carbaldehyde by ¹H NMR (disappearance of the H2 proton singlet, appearance of new aromatic signals for the phenyl group) and High-Resolution Mass Spectrometry (HRMS).
Summary of Catalytic Protocols
| Protocol | Transformation | Catalytic System | Key Reagents | Temp. | Expected Yield |
| 3.1 | Aldehyde → Carboxylic Acid | Halide Catalysis | KBr (cat.), Oxone | RT | >90% |
| 3.2 | C2–H Arylation | Palladium Catalysis | Pd(OAc)₂ (cat.), AgOAc | 120 °C | 50-80% |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Oxone®: A strong oxidizing agent. Avoid contact with combustible materials.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
HFIP and TFA: Highly corrosive and volatile. Always handle in a fume hood and avoid inhalation of vapors.
-
Quenching: Reactions involving oxidants should be quenched carefully. The quenching of Oxone with sodium thiosulfate can be exothermic.
Conclusion
The offers a powerful and versatile platform for the synthesis of complex, biologically relevant molecules. By employing modern catalytic methods such as green oxidation and palladium-catalyzed C-H activation, researchers can efficiently generate libraries of novel indole derivatives. The protocols detailed herein provide a robust foundation for these synthetic efforts, emphasizing not only the procedural steps but also the chemical logic that underpins them, thereby facilitating both successful execution and future innovation.
References
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El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Prasad, K. S., & Kumar, K. S. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Reddy, G. S., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Center for Biotechnology Information. [Link]
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Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
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Li, G., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. RSC Publishing. [Link]
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Rocha, T. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Make Novel Combretastatin Analogs. National Conference On Undergraduate Research (NCUR) 2015. [Link]
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Premkumar, J., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. [Link]
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Research Square. (2019). Green Oxidation of Indoles using halide Catalysis. Research Communities. [Link]
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Zhang, Z., et al. (2023). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Center for Biotechnology Information. [Link]
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Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
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Application Note: Leveraging 5,6-Dimethoxy-1H-indole-3-carbaldehyde for the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities. Its structural versatility and ability to interact with various biological targets have made it a cornerstone in drug discovery.[1] Prominent examples like Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), underscore the value of the indole core in developing anti-inflammatory therapeutics.[2] These agents often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[2][3]
This application note focuses on 5,6-dimethoxy-1H-indole-3-carbaldehyde , a highly functionalized and electron-rich starting material. The aldehyde group at the C3 position is a versatile handle for a variety of chemical transformations, including condensation and multicomponent reactions, allowing for the construction of diverse molecular libraries.[1][4] Furthermore, the 5,6-dimethoxy substitution pattern not only influences the electronic properties of the indole ring, potentially enhancing its binding affinity to biological targets, but also offers metabolic stability. This guide provides a strategic overview and detailed protocols for utilizing this key intermediate in the synthesis of novel anti-inflammatory agents, with a focus on derivatives targeting COX-2 and other inflammatory pathways.
Mechanistic Rationale for Targeting Inflammation
The development of chronic inflammatory diseases involves complex signaling pathways. Two well-established targets for anti-inflammatory drugs are the cyclooxygenase (COX) enzymes and the NLRP3 inflammasome.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3] Many indole derivatives have been developed as potent COX-2 inhibitors.[5]
-
NLRP3 Inflammasome and Aryl Hydrocarbon Receptor (AhR) Pathway: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Indole-3-carboxaldehyde (ICA), the parent compound of our starting material, has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and subsequent inflammatory signaling.[6] This presents a distinct and promising mechanistic target for indole-based therapeutics.
Caption: Inhibition of the NLRP3 inflammasome by an indole aldehyde derivative.
Synthetic Strategies and Protocols
The aldehyde functionality at the C3 position of this compound is the primary site for synthetic elaboration. We present two robust and widely applicable protocols for generating libraries of potential anti-inflammatory agents: the Claisen-Schmidt condensation to form indole-chalcones and the formation of indole-Schiff bases.
Caption: General synthetic workflow for derivatization.
Protocol 1: Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone).[7][8] Chalcones are a well-known class of compounds with significant anti-inflammatory properties. This protocol describes the reaction of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the selected substituted acetophenone (1.0 eq.) in 20-30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: While stirring, add an aqueous solution of NaOH (e.g., 10-20% w/v) dropwise to the flask.[7] The amount of base should be catalytic to stoichiometric, depending on the reactivity of the substrates.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is generated. The reaction is typically complete within 2-24 hours.[9]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization & Precipitation: Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7). This will precipitate the crude chalcone product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure indole-chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Indole-Schiff Bases
Rationale: Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde. This reaction is one of the most straightforward methods to introduce molecular diversity. Indole-Schiff bases are known to possess a wide range of biological activities, including anti-inflammatory effects.[2]
Materials:
-
This compound
-
Aromatic or heterocyclic primary amine (e.g., 4-aminobenzoic acid, 2-aminopyridine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq.) in ethanol (25 mL).
-
Amine Addition: Add the chosen primary amine (1.0 eq.) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[10]
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion using TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Verify the product's identity and purity using appropriate analytical techniques (FT-IR, ¹H NMR, Mass Spectrometry). The formation of the imine bond (C=N) can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.
Biological Evaluation and Data Presentation
Once synthesized, the novel derivatives must be screened for anti-inflammatory activity. An in vitro COX-2 inhibition assay is a standard primary screen.
Representative Biological Data
The following table presents hypothetical, yet plausible, biological data for derivatives synthesized from this compound, based on activities reported for analogous structures.[11][12] This serves as a template for organizing experimental results.
| Compound ID | R-Group (Modification from Aldehyde) | Target | Activity (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| IND-CH-01 | Chalcone from 4-Hydroxyacetophenone | COX-2 | 2.35 | > 100 |
| IND-CH-02 | Chalcone from 4-Methoxyacetophenone | COX-2 | 5.10 | > 80 |
| IND-SB-01 | Schiff Base from 4-Aminobenzoic acid | COX-2 | 3.34 | > 95 |
| IND-SB-02 | Schiff Base from 2-Aminothiazole | COX-2 | 8.75 | > 50 |
| Celecoxib | Reference Drug | COX-2 | 0.05 | ~30 |
| Indomethacin | Reference Drug | COX-1/2 | 0.1 (COX-1), 6.8 (COX-2) | 0.015 |
Protocol 3: Representative In Vitro COX-2 Inhibition Assay
Rationale: This protocol provides a general method to determine the concentration of a test compound required to inhibit 50% of COX-2 activity (IC₅₀). The assay typically measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (synthesized derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
PGE₂ EIA Kit (commercially available)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer and pre-incubate it at the recommended temperature (e.g., 37°C).
-
Compound Addition: Add various concentrations of the test compounds (typically in a serial dilution) to the wells of a 96-well plate. Include wells for a positive control (e.g., Celecoxib), a negative control (DMSO vehicle), and a no-enzyme control.
-
Incubation: Add the COX-2 enzyme solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of PGE₂: Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound stands out as a promising and versatile starting material for the development of novel anti-inflammatory agents. The straightforward and robust synthetic protocols, such as the Claisen-Schmidt condensation and Schiff base formation, enable the rapid generation of diverse chemical entities. These derivatives can be rationally designed to target key inflammatory pathways, including the well-established COX-2 enzyme and the emerging NLRP3 inflammasome system. The electron-donating methoxy groups may confer enhanced biological activity and favorable pharmacokinetic properties. Further exploration, including in vivo efficacy studies and ADMET profiling of lead compounds identified through these protocols, is warranted to fully realize the therapeutic potential of this valuable chemical scaffold.
References
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NevoLAB. (n.d.). Reaction Note: Claisen-Schmidt Condensation. Retrieved from [Link]
-
McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Retrieved from [Link]
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de F. N. de A. F., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 670(1), 291-297. Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(9), 1381. Retrieved from [Link]
-
Gucma, M., & Gzella, A. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2132. Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(9), 1381. Retrieved from [Link]
-
McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]
-
University of South Alabama. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4683. Retrieved from [Link]
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-
Chen, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]
-
Khurana, J. M., & Kumar, S. (2010). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 15(3), 1636-1643. Retrieved from [Link]
-
Kulkarni, R. S., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3538. Retrieved from [Link]
-
Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-325. Retrieved from [Link]
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Smith, G. F. (1963). indole-3-aldehyde. Organic Syntheses, 4, 539. Retrieved from [Link]
-
Shrivastava, S. K., et al. (2020). Indole derivatives having COX-2 inhibitory activity. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Application Notes and Protocols: Condensation Reactions with 5,6-dimethoxy-1H-indole-3-carbaldehyde
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast array of functionalized indoles, 5,6-dimethoxy-1H-indole-3-carbaldehyde stands out as a versatile and valuable building block. Its electron-rich aromatic system, coupled with the reactive aldehyde functionality, makes it an ideal substrate for carbon-carbon bond-forming reactions. These reactions pave the way for the synthesis of complex molecules with significant therapeutic potential.[2][3]
This guide provides an in-depth exploration of two powerful condensation reactions utilizing this compound: the Knoevenagel and Claisen-Schmidt condensations. These reactions are fundamental in synthetic organic chemistry for creating α,β-unsaturated systems, which are key intermediates and pharmacophores in their own right.[4][5] Specifically, the Claisen-Schmidt condensation provides a direct route to indolyl-chalcones, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9]
Herein, we present not just the procedural steps but also the underlying mechanistic principles, causality behind experimental choices, and field-proven insights to empower researchers in drug discovery and chemical synthesis to effectively utilize this important precursor.
Core Concepts: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. Both Knoevenagel and Claisen-Schmidt reactions are variants of the aldol condensation, proceeding through a base-catalyzed pathway involving enolate intermediates followed by dehydration.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl group (in this case, our indole-3-carbaldehyde) with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile or diethyl malonate.[4] The use of a mild base, like piperidine, is crucial. It must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[4]
The mechanism proceeds in three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[10]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.[10]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to eliminate a water molecule, yielding the stable, conjugated α,β-unsaturated product.[5][10]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[11][12] This reaction is instrumental in synthesizing chalcones.[7][8] Typically, a stronger base like sodium or potassium hydroxide is used to generate the enolate from the ketone partner.
The mechanism is analogous to the Knoevenagel condensation:
-
Enolate Formation: The hydroxide base removes an α-hydrogen from the ketone (e.g., acetophenone) to form an enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the this compound.
-
Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to yield the highly conjugated and stable α,β-unsaturated ketone, known as a chalcone.[13]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Vilsmeier-Haack reaction. Here, we address common experimental challenges and provide in-depth, field-proven insights to help you improve your reaction yield and product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary route discussed is the formylation of 5,6-dimethoxyindole using a pre-formed or in situ generated Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide).
❓ Issue 1: Very Low or No Product Formation
You've completed the reaction and work-up, but TLC analysis shows only the starting 5,6-dimethoxyindole or a complex mixture with minimal desired product.
🔬 Analysis & Solution
The absence of product typically points to a failure in the formation or reactivity of the electrophile—the Vilsmeier reagent (chloroiminium ion).
-
Root Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and the chloroiminium ion intermediate is readily hydrolyzed.
-
Corrective Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous DMF as the solvent and reagent. It is best practice to use a fresh, sealed bottle of POCl₃ and handle it under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Root Cause B: Incorrect Reagent Stoichiometry or Addition Temperature. The formation of the Vilsmeier reagent is an exothermic process. Adding POCl₃ to DMF too quickly or at room temperature can lead to reagent decomposition and side reactions.
-
Corrective Action: The Vilsmeier reagent should be prepared by slowly adding POCl₃ dropwise to chilled DMF (0–5 °C) with vigorous stirring.[1] A typical molar ratio is ~1.2 to 1.5 equivalents of the Vilsmeier reagent per equivalent of the indole substrate. After the reagent is formed, the indole solution is typically added slowly at the same low temperature before the reaction is allowed to warm or is gently heated.
-
-
Root Cause C: Insufficient Reaction Time or Temperature. While 5,6-dimethoxyindole is an electron-rich heterocycle and thus highly activated towards electrophilic substitution, the reaction still requires sufficient time and energy to proceed to completion.
-
Corrective Action: After the initial addition at low temperature, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to a moderate temperature (e.g., 50-90 °C) for several hours.[1] Monitor the reaction's progress using TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Troubleshooting Workflow: Low/No Yield
Caption: Decision tree for troubleshooting low product yield.
❓ Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
The reaction mixture becomes a dark, intractable tar, making product isolation impossible.
🔬 Analysis & Solution
Indoles, particularly electron-rich derivatives like 5,6-dimethoxyindole, are susceptible to polymerization and degradation under harsh acidic conditions or at elevated temperatures.
-
Root Cause A: Excessive Heat. Overheating the reaction mixture can provide the activation energy needed for undesired polymerization pathways.
-
Corrective Action: Maintain careful temperature control. While some heating may be necessary, avoid exceeding 90-100 °C. The optimal temperature should be determined empirically, starting with lower temperatures.
-
-
Root Cause B: Impure Starting Material. The presence of acidic or oxidative impurities in the starting 5,6-dimethoxyindole can initiate polymerization.
-
Corrective Action: Ensure the purity of the 5,6-dimethoxyindole starting material. If necessary, purify it by recrystallization or column chromatography before use.
-
❓ Issue 3: Difficult Product Purification and Isolation
The crude product is an oil or a sticky solid that is difficult to crystallize and purify.
🔬 Analysis & Solution
Purification challenges often stem from incomplete reaction, side products, or residual high-boiling-point solvents like DMF.
-
Root Cause A: Ineffective Work-up. The work-up procedure is critical for hydrolyzing the intermediate iminium salt and precipitating the aldehyde product.
-
Corrective Action: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by adding it to a mixture of ice and a saturated aqueous base solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the pH is strongly alkaline (pH > 10).[1] This neutralizes the acidic mixture and hydrolyzes the iminium salt to the aldehyde, which should precipitate as a solid.
-
-
Root Cause B: Contamination with DMF. DMF is a high-boiling-point solvent and can be difficult to remove completely.
-
Corrective Action: After quenching and filtering the precipitated solid, wash it thoroughly with plenty of cold water to remove residual DMF and inorganic salts. If the product is extracted with an organic solvent, multiple washes of the organic layer with water and brine are necessary.
-
-
Root Cause C: Formation of Side Products. Although C3 formylation is highly preferred, minor side reactions can occur.
-
Corrective Action: If the product does not precipitate as a clean solid, purification by column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane. The purified fractions can then be combined, the solvent evaporated, and the resulting solid recrystallized (e.g., from ethanol or an ethyl acetate/hexane mixture) to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on 5,6-dimethoxyindole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack occurs preferentially at the C3 position due to it having the highest electron density and leading to a more stable cationic intermediate where the positive charge is not directly on the benzene ring.[3]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water/base. During work-up, water attacks the iminium carbon, and after a series of proton transfers, dimethylamine is eliminated, yielding the final 3-carbaldehyde product.[3][4]
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation of indole.
Q2: Why is formylation selective for the C3 position of the indole ring?
A2: The C3 position of the indole nucleus is the most nucleophilic. Electrophilic attack at C3 generates a cationic intermediate (arenium ion) where the positive charge can be delocalized without disrupting the aromaticity of the fused benzene ring. Attack at C2 would force the positive charge onto the nitrogen atom in one resonance structure, which is less favorable, and attack on the benzene ring is much less favorable than on the electron-rich pyrrole ring.
Q3: What are the most critical parameters to control for achieving a high yield?
A3: Based on extensive studies, the following parameters are paramount:
-
Anhydrous Conditions: Absolutely essential to prevent deactivation of the Vilsmeier reagent.
-
Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF.
-
Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C and control the temperature during the formylation reaction to prevent side reactions and polymerization.
-
Proper Work-up: Ensure complete hydrolysis of the intermediate and precipitation of the product by quenching in a cold, strongly basic solution.
| Parameter | Recommendation | Rationale |
| Solvent/Reagents | Anhydrous Grade DMF, Fresh POCl₃ | Vilsmeier reagent is highly moisture-sensitive. |
| Temperature | 0-5 °C for reagent prep; 50-90 °C for reaction | Prevents reagent decomposition and substrate polymerization. |
| Stoichiometry | 1.2-1.5 eq. Vilsmeier reagent to 1 eq. indole | Ensures complete consumption of the starting material. |
| Work-up | Quench in ice-cold aqueous base (e.g., Na₂CO₃) | Neutralizes acid and facilitates hydrolysis and precipitation. |
Caption: Table summarizing critical parameters for successful synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for indole formylation.[1]
Materials:
-
5,6-Dimethoxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
-
Formylation Reaction: Dissolve 5,6-dimethoxyindole (1 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction Completion: Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-8 hours, or until TLC analysis indicates the complete consumption of the starting indole.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a vigorously stirred saturated Na₂CO₃ solution. Continue stirring and adding base until the mixture is strongly alkaline (pH > 10). A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water, then with a small amount of cold ethyl acetate/hexane (1:1) to remove non-polar impurities.
-
Final Product: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
-
Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]
-
Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Seton Hall University Dissertations and Theses (ETDs). [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
Sources
Technical Support Center: Purification of 5,6-dimethoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 5,6-dimethoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this valuable indole derivative.
I. Introduction to Purification Strategies
The purification of this compound, a crucial intermediate in various synthetic pathways, often presents challenges due to the presence of impurities from the synthetic process, typically the Vilsmeier-Haack reaction. The choice of purification technique is paramount to obtaining a high-purity product suitable for downstream applications. This guide will focus on the two most common and effective methods: recrystallization and column chromatography .
A logical workflow for the purification of this compound is presented below. This decision-making tree will guide you in selecting the most appropriate purification strategy based on the nature of the impurities and the desired final purity.
Caption: Decision workflow for selecting a purification method.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its purification?
While specific data for this compound is not extensively reported, we can infer its properties from closely related analogs like 5-methoxy-1H-indole-3-carbaldehyde and 5,7-dimethoxy-1H-indole-3-carbaldehyde.
| Property | Expected Value/Characteristic | Implication for Purification |
| Appearance | Likely a tan or off-white to yellowish crystalline solid. | Color may indicate the presence of impurities. |
| Melting Point | Expected to be in the range of 130-200 °C. For comparison, 5,7-dimethoxy-1H-indole-3-carbaldehyde has a melting point of 130 °C[1]. | A sharp melting point is an indicator of high purity. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in non-polar solvents (e.g., hexane) and water[2][3]. | Crucial for selecting appropriate solvents for recrystallization and mobile phases for column chromatography. |
Q2: What are the common impurities I should expect from a Vilsmeier-Haack synthesis of this compound?
The Vilsmeier-Haack reaction, while effective, can generate several impurities. Understanding these is key to developing a robust purification strategy.
-
Unreacted Starting Material: Unreacted 5,6-dimethoxyindole.
-
Over-formylated Products: Diformylated indoles, though less common at the 3-position.
-
Side-reaction Products: Harsh reaction conditions can lead to the formation of colored, polymeric byproducts[4].
-
Residual Reagents: Traces of phosphorus oxychloride hydrolysis products and dimethylformamide (DMF).
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the impurity profile of your crude product.
-
Recrystallization is ideal when your desired compound is the major component and the impurities have different solubility profiles. It is a more straightforward and often faster technique for obtaining highly pure crystalline material but may result in lower yields[5].
-
Column Chromatography is more versatile and is the method of choice when you have multiple impurities, impurities with similar polarity to your product, or colored, non-crystalline impurities that are difficult to remove by recrystallization[5].
III. Troubleshooting Guide: Recrystallization
Q4: I'm trying to recrystallize my this compound, but it's not dissolving in the hot solvent. What should I do?
This is a common issue that can be addressed by systematically adjusting your solvent system.
-
Increase Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments until the solid dissolves.
-
Switch to a More Polar Solvent: If your compound remains insoluble even with a larger volume of hot solvent, consider a more polar solvent. For instance, if you are using isopropanol, try ethanol or methanol.
-
Use a Solvent Mixture: A mixture of solvents can fine-tune the solubility. For example, you can dissolve your compound in a good solvent (e.g., hot ethanol) and then add a poorer solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Then, clarify the solution by adding a few drops of the good solvent and allow it to cool.
Recommended Solvents for Recrystallization:
| Solvent/Mixture | Rationale |
| Ethanol or Methanol | Good solubility at high temperatures, lower solubility at room temperature[6]. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Chloroform/Acetone | A combination that has been reported for similar indole derivatives[7]. |
Q5: My compound has dissolved, but no crystals are forming upon cooling. What's the problem?
Crystal formation, or nucleation, can sometimes be slow. Here are some techniques to induce crystallization:
-
Patience is Key: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slower cooling often leads to larger, purer crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal formation.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
IV. Troubleshooting Guide: Column Chromatography
Q6: I'm running a column, but I'm getting poor separation of my product from an impurity. How can I improve this?
Poor separation is typically due to an inappropriate mobile phase. The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate.
-
Adjust the Solvent Polarity:
-
If the spots are too high on the TLC plate (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a petroleum ether/ethyl acetate mixture).
-
If the spots are too low on the TLC plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, if petroleum ether/ethyl acetate fails, consider dichloromethane/methanol.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can be effective for separating compounds with a wide range of polarities.
Recommended Mobile Phases for Column Chromatography:
| Solvent System | Starting Ratio (v/v) | Notes |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many indole derivatives[7][8]. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar compounds. |
| Toluene / Acetone | 9:1 to 7:3 | An alternative system to consider. |
Q7: My product is streaking on the TLC plate and eluting as a broad band from the column. Why is this happening?
Streaking can be caused by several factors:
-
Overloading the Column/TLC Plate: Applying too much crude material can lead to poor separation. Use a smaller amount of sample.
-
Inappropriate Solvent for Sample Loading: The solvent used to dissolve your crude sample before loading it onto the column should be as non-polar as possible to ensure a tight initial band. Dichloromethane or toluene are often good choices.
-
Compound Acidity/Basicity: The indole NH is weakly acidic. Sometimes, adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape. However, this should be done cautiously as it can affect the stability of your compound.
V. Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of your crude material in various solvent systems (e.g., petroleum ether/ethyl acetate at different ratios). Aim for an Rf of 0.3-0.4 for the product spot.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of your compound using TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum.
VI. Visualization of Troubleshooting Logic
The following diagram illustrates a troubleshooting workflow for a common column chromatography issue.
Caption: Troubleshooting poor column chromatography separation.
VII. References
-
PubChem. (n.d.). 5-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ChemSynthesis. (n.d.). 5,7-dimethoxy-1H-indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved January 14, 2026, from [Link]
-
Chemsrc. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]
-
Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Retrieved January 14, 2026, from a general chemistry supporting information document.
-
Supporting Information for an organic synthesis publication. (n.d.). Retrieved January 14, 2026, from a general chemistry supporting information document.
-
Supporting Information for an organic synthesis publication. (n.d.). Retrieved January 14, 2026, from a general chemistry supporting information document.
-
Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved January 14, 2026, from a general chemistry supporting information document.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]
-
S. Naveen, et al. (n.d.). Crystal structure of 1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Skalicka, J., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 133-139. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds. Retrieved January 14, 2026, from
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Rajput, A. P., & Chandra, K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Google Patents. (n.d.). Method for producing indole-3-carbinol. Retrieved January 14, 2026, from
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved January 14, 2026, from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-875. [Link]
-
ResearchGate. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27387. [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 14, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Formylation of 5,6-Dimethoxyindole
Welcome to the technical support center for the formylation of 5,6-dimethoxyindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. As an electron-rich heterocyclic system, the formylation of 5,6-dimethoxyindole, while straightforward in principle, can be prone to several side reactions that impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the successful synthesis of the desired 5,6-dimethoxyindole-3-carbaldehyde.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues you may encounter during the formylation of 5,6-dimethoxyindole, with a focus on identifying and mitigating side reactions.
Question 1: My reaction is producing a mixture of isomers instead of pure 5,6-dimethoxyindole-3-carbaldehyde. How can I improve the C-3 selectivity?
Answer:
The formation of multiple isomers is the most common challenge in the formylation of 5,6-dimethoxyindole. The two electron-donating methoxy groups at the C-5 and C-6 positions activate the benzene ring, making other positions susceptible to electrophilic attack by the Vilsmeier reagent. The primary side products are typically formylation at the C-2, C-4, and C-7 positions.
Causality of Side Reactions:
-
Electronic Effects: The methoxy groups increase the electron density of the entire indole system, but particularly at the ortho and para positions of the benzene ring (C-4 and C-7).
-
Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary activation energy for the Vilsmeier reagent to attack less favored positions. An excess of the Vilsmeier reagent can also lead to the formation of multiple formylated products.
Strategies to Enhance C-3 Selectivity:
-
Temperature Control: Maintaining a low temperature during the addition of the Vilsmeier reagent and the initial phase of the reaction is crucial. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Stoichiometry of the Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can lead to di-formylation and reaction at less active sites.
-
Slow Addition: Add the Vilsmeier reagent dropwise to the solution of 5,6-dimethoxyindole to maintain a low concentration of the electrophile and favor the most reactive C-3 position.
Question 2: I'm observing a significant amount of a byproduct that I suspect is the N-formylated indole. How can I prevent this?
Answer:
While C-formylation is the desired outcome, N-formylation can occur, especially if the indole nitrogen is deprotonated or if the reaction conditions are not carefully controlled.
Mechanism of N-Formylation:
The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, attacking the Vilsmeier reagent. This is more likely to happen if a strong base is present or if the reaction temperature is high.
Preventative Measures:
-
Avoid Strong Bases: Do not use strong bases in the reaction mixture, as they can deprotonate the indole nitrogen, increasing its nucleophilicity.
-
Strict Temperature Control: As with other side reactions, maintaining a low temperature (0°C to room temperature) disfavors the thermodynamically less stable N-formylated product.
-
Acidic Work-up: A standard acidic work-up will typically hydrolyze any N-formyl product back to the starting indole.
Question 3: My mass spectrometry data suggests the presence of a di-formylated product. What conditions lead to this and how can it be avoided?
Answer:
Di-formylation is a potential side reaction when using an excess of the formylating agent on a highly activated substrate like 5,6-dimethoxyindole. The most likely di-formylated products would be at the C-3 and another activated position on the ring.
Causes of Di-formylation:
-
Excess Vilsmeier Reagent: Using a significant excess of the Vilsmeier reagent (more than 2 equivalents) is the primary cause of di-formylation.
-
Elevated Temperatures: Higher reaction temperatures can promote a second formylation event.
Strategies to Minimize Di-formylation:
-
Precise Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use no more than 1.5 equivalents.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the mono-formylated product. Stop the reaction once the starting material is consumed to avoid over-reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard protocol for the Vilsmeier-Haack formylation of 5,6-dimethoxyindole?
A1: The following protocol is a good starting point and can be optimized based on your specific setup and scale.
Experimental Protocol: Vilsmeier-Haack Formylation of 5,6-Dimethoxyindole
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 5,6-dimethoxyindole (1 equivalent) in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Q2: How can I distinguish between the desired C-3 formylated product and the isomeric side products using NMR spectroscopy?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between the different isomers. The chemical shift and coupling patterns of the protons on the indole ring are characteristic for each substitution pattern.
| Proton | Expected Chemical Shift (ppm) for 5,6-dimethoxyindole-3-carbaldehyde | Key Differentiating Features for Isomers |
| Aldehyde (-CHO) | ~9.9 | Present in all formylated isomers. |
| N-H | ~12.0 (broad) | Absent in N-formylated product. |
| H-2 | ~8.3 | Appears as a singlet or a narrow doublet. Its downfield shift is characteristic of C-3 substitution. |
| H-4 | ~7.5 | Appears as a singlet. |
| H-7 | ~7.0 | Appears as a singlet. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
For isomeric side products, the proton at the position of formylation will be absent, and the remaining protons will show different splitting patterns. For example, in the C-2 formylated isomer, the H-3 proton will be present and will likely appear as a singlet in the aromatic region.
Q3: Are there any alternative formylation methods I can try if the Vilsmeier-Haack reaction consistently gives poor results?
A3: Yes, if you are struggling with the Vilsmeier-Haack reaction, you can consider the Duff reaction. However, the Duff reaction typically requires a phenolic hydroxyl group and may not be directly applicable to 5,6-dimethoxyindole without demethylation. A more suitable alternative for indoles is the Rieche formylation , which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄. This method can sometimes offer different regioselectivity and may be advantageous for certain substrates.
Visualizing Reaction Pathways
To better understand the potential outcomes of the formylation reaction, the following diagram illustrates the pathways to the desired product and the major side products.
Caption: Reaction pathways in the formylation of 5,6-dimethoxyindole.
Troubleshooting Workflow
If you are obtaining unsatisfactory results, follow this systematic workflow to troubleshoot your reaction.
Caption: A systematic workflow for troubleshooting the formylation of 5,6-dimethoxyindole.
References
-
McConnell, D. B., Condie, G. C., Kumar, N., & Black, D. S. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
-
Al-Abed, Y., Kapurniotu, A., & Voelter, W. (1993). Studies on the Vilsmeier-Haack reaction on some indoles. Zeitschrift für Naturforschung B, 48(3), 355-359. [Link]
Technical Support Center: Overcoming Solubility Challenges with 5,6-Dimethoxy-1H-indole-3-carbaldehyde
Welcome to the technical support guide for 5,6-dimethoxy-1H-indole-3-carbaldehyde. This valuable synthetic intermediate is pivotal in the development of novel therapeutics and functional materials. However, its crystalline nature and specific polarity profile often present solubility challenges during reaction setup. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome these hurdles and ensure successful, reproducible outcomes in your research.
Compound Profile & Initial Assessment
Understanding the fundamental properties of your starting material is the first step in troubleshooting. This compound is a moderately polar, crystalline solid. The indole nitrogen provides a hydrogen bond donor site, while the methoxy and carbonyl groups act as hydrogen bond acceptors. These features, combined with a planar aromatic structure, contribute to a stable crystal lattice, making dissolution a kinetically and thermodynamically challenging process.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| Appearance | Off-white to beige crystalline powder | Typical for indole aldehydes.[1] |
| Melting Point | ~198-202 °C | Similar to parent indole-3-carbaldehyde.[2] |
| General Solubility | - High: DMF, DMSO- Moderate: THF, Acetonitrile, Ethyl Acetate- Low/Insoluble: Alcohols (MeOH, EtOH), Water, Hexane, Toluene | Based on the polarity and data for the parent compound, indole-3-carbaldehyde.[1] The dimethoxy groups slightly increase polarity over the parent compound. |
Frequently Asked Questions (FAQs) on Solubility
Q1: What are the best "first-choice" solvents for dissolving this compound for a reaction?
A1: For complete dissolution, begin with polar aprotic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most effective solvents due to their high polarity and ability to disrupt the crystal lattice of the aldehyde.[1] For reactions where these solvents are unsuitable (e.g., due to reactivity or high boiling points complicating workup), tetrahydrofuran (THF) and acetonitrile (MeCN) are excellent second choices, though they may require gentle heating to achieve the desired concentration.
Q2: I've added the recommended solvent, but my compound is not dissolving. What should I do next?
A2: If initial dissolution at room temperature is unsuccessful, do not assume the solvent is inappropriate. The dissolution rate is often slow. Follow this sequence:
-
Ensure Anhydrous Conditions: If your reaction is moisture-sensitive, ensure you are using a dry solvent, as water will significantly decrease solubility.
-
Sonication: Place the flask in an ultrasonic bath for 10-15 minutes. The high-frequency agitation can help break up solid aggregates and accelerate dissolution.
-
Gentle Heating: Warm the mixture to 40-50 °C with stirring. Often, this is sufficient to overcome the activation energy for dissolution. Always check the thermal stability of your other reagents before heating.
-
Create a Slurry: Add a small volume of a high-solubility solvent (like DMF) to create a concentrated slurry, then slowly add your primary reaction solvent. This can prevent the formation of large, difficult-to-dissolve clumps.
Q3: Can I run my reaction if the starting material is only partially dissolved (as a slurry)?
A3: Yes, this is often a viable strategy, particularly for reactions where the aldehyde is consumed. According to Le Chatelier's principle, as the dissolved aldehyde reacts and is removed from the equilibrium, more of the solid will dissolve to compensate. For this to be successful, two conditions are critical:
-
Vigorous Stirring: Ensure the solid is well-suspended to maximize the surface area available for dissolution.
-
Favorable Kinetics: The rate of reaction should ideally be slower than or comparable to the rate of dissolution. If the reaction is too fast, it may stall once the initially dissolved material is consumed.
Q4: My reaction requires a non-polar or protic solvent where the aldehyde is insoluble. What are my options?
A4: This is a common challenge. The best approach is to use a co-solvent system . Start by dissolving the this compound in the minimum required volume of a high-solubility solvent like THF or DMF. Once dissolved, slowly add this solution to your primary reaction solvent containing the other reagents. This technique keeps the aldehyde in solution long enough for the reaction to proceed. Be mindful of potential solvent-reagent interactions.
Troubleshooting Guide for Common Reactions
Scenario 1: Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound.[3] Solubility issues are common when using traditional solvents like ethanol.
-
Problem: Low yield or stalled reaction. TLC analysis shows unreacted aldehyde remaining as a solid in the flask.
-
Causality: The aldehyde's poor solubility in ethanol limits its availability to the base and the active methylene compound, effectively halting the reaction once the small dissolved portion has reacted.
Scenario 2: Reductive Amination
Reductive amination typically involves forming an imine, which is then reduced in situ, often using a hydride reagent like sodium borohydride in a protic solvent like methanol.[4][5]
-
Problem: The reaction is sluggish and gives a mixture of starting aldehyde and the desired amine.
-
Causality: The aldehyde is virtually insoluble in methanol, preventing the initial formation of the hemiaminal and subsequent imine. The reducing agent may also decompose the aldehyde over long reaction times.
-
Two-Step, One-Pot Approach:
-
Suspend the aldehyde, amine (1.1 eq.), and a dehydrating agent (e.g., anhydrous MgSO₄) in a solvent where the aldehyde has moderate solubility, such as dichloromethane (DCM) or THF .
-
Stir at room temperature for 2-4 hours to form the imine. The progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Cool the mixture in an ice bath and switch to a protic solvent by carefully adding methanol .
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise. The imine is much more soluble in the DCM/methanol mixture than the starting aldehyde was in pure methanol, allowing the reduction to proceed smoothly.[4]
-
-
Co-Solvent System:
-
Dissolve the aldehyde in a minimum amount of THF .
-
In a separate flask, prepare a solution of the amine in methanol.
-
Slowly add the THF solution of the aldehyde to the methanol/amine solution at 0 °C.
-
Once the addition is complete, add the reducing agent. This method maintains a low concentration of the aldehyde in a soluble state, favoring the reaction.
-
Experimental Protocols
Protocol 1: Systematic Solubility Test
This protocol allows for the rapid screening of solvents and conditions on a small scale before committing to a full-scale reaction.
Materials:
-
This compound (~50 mg)
-
Set of small vials (1-2 mL)
-
Selection of anhydrous solvents (DMF, DMSO, THF, MeCN, EtOH, DCM, Toluene)
-
Stir plate and small stir bars
-
Heat gun or hot plate
Procedure:
-
Place approximately 5 mg of the aldehyde into each vial.
-
Add a stir bar to each vial.
-
To the first vial, add a test solvent (e.g., THF) dropwise (e.g., 0.1 mL at a time) while stirring at room temperature.
-
Observe and record the volume of solvent required to achieve full dissolution. This gives you an approximate solubility (mg/mL).
-
If the compound does not dissolve after adding 1 mL of solvent, proceed to the next step.
-
Gently warm the vial to ~50 °C and observe if dissolution occurs. Note if the compound precipitates upon cooling back to room temperature.
-
Repeat steps 3-6 for each solvent you wish to screen.
-
For co-solvent tests, dissolve the aldehyde in a minimal volume of a "good" solvent (e.g., 0.1 mL DMF) and then titrate in the "poor" reaction solvent (e.g., Methanol) to see at what ratio precipitation occurs.
Protocol 2: Optimized Knoevenagel Condensation of this compound with Malononitrile
This protocol incorporates troubleshooting steps for solubility.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
Ice-cold water
-
Reaction flask, stir bar, condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound and malononitrile.
-
Solubility Step: Add anhydrous DMF (approx. 3-5 mL per gram of aldehyde). Stir the mixture at room temperature. The solids should dissolve completely to form a clear, pale-yellow solution.
-
Troubleshooting: If full dissolution is not achieved, warm the mixture to 40 °C for 10 minutes. If solids persist, a small additional volume of DMF may be required.
-
-
Add piperidine to the solution.
-
Stir the reaction at room temperature. Monitor the progress by TLC (Typical eluent: 30-40% Ethyl Acetate in Hexane), observing the consumption of the aldehyde. The reaction is often complete within 1-3 hours.
-
Upon completion, pour the reaction mixture slowly into a beaker of vigorously stirred ice-cold water.
-
The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual DMF.
-
Dry the solid under vacuum to yield the desired product. This method bypasses the solubility issues encountered in pure ethanol, leading to higher yields and more reliable results.[3][6]
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]
-
Gao, F., et al. (2017). Reductive Amination Without the Aldehyde: Use of a Ketolactol as an Aldehyde Surrogate. ResearchGate. Available at: [Link]
-
Iqbal, T. (2016). How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. Available at: [Link]
-
ChemSynthesis. (n.d.). 5,7-dimethoxy-1H-indole-3-carbaldehyde. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
PubChem. (n.d.). CID 157980671 | C20H18N2O4. National Institutes of Health. Available at: [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Sathish, M., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Available at: [Link]
-
Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Min, K., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]
-
Wang, D., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]
Sources
optimization of reaction conditions for 5,6-dimethoxy-1H-indole-3-carbaldehyde derivatives
Welcome to the technical support guide for the synthesis and optimization of 5,6-dimethoxy-1H-indole-3-carbaldehyde and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial scaffold in their work. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most robust and widely adopted method is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[2][3] The 5,6-dimethoxyindole core is highly activated by the electron-donating methoxy groups, making it an excellent substrate for this electrophilic substitution at the C3 position, which possesses the highest electron density.[4]
Q2: My reaction is turning dark brown or black and yielding a tar-like substance. What's causing this?
This is a common issue when working with electron-rich indoles, which can be sensitive to strongly acidic conditions and high temperatures. The primary causes are:
-
Excessive Temperature: While heating can drive the reaction to completion, temperatures exceeding 90-100 °C can lead to polymerization and degradation of the indole substrate.
-
High Reagent Concentration: Using a large excess of the Vilsmeier reagent can promote side reactions and decomposition.
-
Presence of Moisture: Water will prematurely quench the Vilsmeier reagent and can interfere with the reaction pathway. Ensure all glassware is flame-dried and reagents are anhydrous.
Q3: The yield of my desired product is consistently low. What are the key parameters to optimize?
Low yield is often a multi-faceted problem. Here are the critical parameters to investigate, in order of importance:
-
Temperature Control: This is the most critical parameter. The formation of the Vilsmeier reagent (DMF + POCl₃) must be performed at low temperatures (0-5 °C) to prevent uncontrolled reaction. The subsequent reaction with the indole should be carefully monitored and optimized. A stepwise increase in temperature from room temperature to 80-90 °C is often effective.[5]
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF, and in turn, the Vilsmeier reagent to your indole substrate, is crucial. A slight excess (1.2 to 1.5 equivalents) of the Vilsmeier reagent is typically sufficient.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to unreacted starting material, while excessive time, especially at elevated temperatures, can degrade the product. Typical reaction times range from 2 to 8 hours.[5]
-
Work-up Procedure: The quenching and neutralization step is vital. The reaction mixture should be quenched by pouring it slowly onto crushed ice, followed by careful neutralization with a base (e.g., saturated sodium carbonate or sodium hydroxide solution) until the product precipitates.[5] Rapid or uncontrolled pH changes can affect yield and purity.
Q4: Are there alternative, milder methods for this formylation?
Yes, for sensitive substrates or late-stage functionalization, a catalytic version of the Vilsmeier-Haack reaction has been developed.[6][7] This method uses a phosphine oxide catalyst to cycle the Vilsmeier reagent, allowing the reaction to proceed under milder conditions, often at room temperature.[6][7] This can be particularly useful for complex derivatives where harsh conditions might affect other functional groups.
Experimental Workflow & Mechanism
The synthesis follows a clear two-stage process: formation of the electrophile followed by aromatic substitution.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for the synthesis of substituted indole-3-carbaldehydes
Welcome to the technical support center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical intermediates in their work. Indole-3-carbaldehydes are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and natural products.[1][2] This document provides in-depth, field-proven insights into common synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure.
Part 1: Frequently Asked Questions - Choosing Your Synthetic Strategy
Before troubleshooting a specific reaction, it is crucial to ensure the chosen synthetic method is appropriate for the substrate. This section addresses common questions regarding the selection of a formylation strategy.
Q1: What are the primary methods for synthesizing indole-3-carbaldehydes, and how do I choose the best one?
The selection of a formylation method depends heavily on the electronic properties of your indole substrate, desired scale, and tolerance for harsh reagents. The three classical methods are the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions, each with distinct advantages and limitations.
-
Vilsmeier-Haack Reaction: This is the most widely used and generally most reliable method for formylating indoles.[3] It employs a weak electrophile, the Vilsmeier reagent (a chloroiminium salt), which is well-suited for attacking the electron-rich C3 position of the indole nucleus.[4] It is compatible with a wide range of substituted indoles.
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[5] While effective for phenols, its application to indoles can be problematic, often resulting in low yields and significant side products, including ring-expansion to form 3-chloroquinolines.[6][7] It should be considered a secondary choice for indole formylation.
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium. It is generally inefficient for indoles and requires strongly activating groups on the aromatic ring.[8] Its utility in this specific context is limited.
Recommendation: For most applications, the Vilsmeier-Haack reaction offers the best balance of yield, reliability, and substrate scope. Newer methods, such as those employing iron[9] or boron catalysts[1] or photoredox conditions[10], offer milder and more environmentally benign alternatives, particularly for complex or sensitive substrates.
Table 1: Comparison of Key Formylation Methods for Indoles
| Method | Typical Reagents | Advantages | Disadvantages | Best Suited For |
| Vilsmeier-Haack | POCl₃, DMF | High yields, excellent C3-selectivity, broad substrate scope.[4][11] | Moisture-sensitive, exothermic, requires stoichiometric and hazardous reagents.[12][13] | General-purpose synthesis of most substituted indole-3-carbaldehydes. |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Readily available reagents. | Low yields, risk of ring expansion side products, biphasic reaction can be inefficient.[6][14] | Electron-rich indoles where other methods have failed; use with caution. |
| Duff Reaction | Hexamethylenetetramine, Acid | Simple reagents. | Very low yields, requires strongly activated substrates.[8][15] | Not generally recommended for indole synthesis. |
| Modern Catalytic | Various (e.g., FeCl₃, BF₃·OEt₂) | Milder conditions, greener alternatives, high functional group tolerance.[1][9] | May require catalyst screening and optimization; reagents can be more expensive. | Synthesizing complex, late-stage intermediates or for process greening. |
Part 2: Troubleshooting the Vilsmeier-Haack Reaction
This is the workhorse reaction for indole-3-carbaldehyde synthesis, but several common issues can arise. This section provides a systematic guide to diagnosing and solving these problems.
Q2: My Vilsmeier-Haack reaction failed or resulted in a very low yield. What are the likely causes?
This is the most common complaint and typically points to one of three areas: reagent quality, reagent formation, or substrate reactivity.
-
Probable Cause 1: Degraded Reagents. The Vilsmeier reagent is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes readily, and N,N-dimethylformamide (DMF) must be anhydrous. Old DMF can also contain dimethylamine, which can cause side reactions.[12][16]
-
Solution: Always use freshly distilled POCl₃ and high-purity, anhydrous DMF from a recently opened bottle or sealed container. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).[12]
-
-
Probable Cause 2: Incomplete Vilsmeier Reagent Formation. The electrophilic chloroiminium salt must be pre-formed before the indole is introduced. Insufficient time or improper temperature control during this step will lead to failure.[12]
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled, stirring DMF at 0 °C. Maintain this temperature for at least 30-60 minutes to ensure complete formation before adding the indole solution.[4]
-
-
Probable Cause 3: Low Substrate Reactivity. While indoles are electron-rich, strong electron-withdrawing groups (e.g., -NO₂, -CN) on the indole ring can deactivate it towards this weak electrophile.
-
Solution: For less reactive substrates, you may need to increase the reaction temperature after the initial addition. Gently warm the reaction to 40-80 °C and monitor its progress by Thin Layer Chromatography (TLC).[4] Using a larger excess of the Vilsmeier reagent may also be beneficial.
-
Q3: During reagent preparation, a thick solid precipitated, and my magnetic stirrer stopped. What happened?
-
Probable Cause: The Vilsmeier salt has limited solubility and has precipitated from the concentrated solution. This can be exacerbated by localized heating from a too-rapid addition of POCl₃.[4]
-
Solution:
-
Use a Co-solvent: Perform the reaction in a mixture of DMF and a non-reactive, anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to keep the reagent in solution.[4]
-
Ensure Slow Addition & Efficient Cooling: Add the POCl₃ very slowly via a syringe pump or dropping funnel to a vigorously stirred solution of DMF in an ice-salt bath to dissipate the heat of reaction effectively.
-
-
Q4: My reaction mixture turned into an intractable black tar. How can I prevent this?
-
Probable Cause: Uncontrolled exothermic reaction. The Vilsmeier-Haack reaction can generate significant heat, especially on a larger scale. Indoles are susceptible to polymerization and degradation under strong acidic conditions and high temperatures.[12]
-
Solution: Strict temperature control is paramount. Maintain a low temperature (0-5 °C) throughout the addition of both POCl₃ and the indole substrate. Use an efficient cooling bath and monitor the internal temperature of the flask. Never add the indole to the Vilsmeier reagent at an elevated temperature.[12]
-
Q5: The workup is problematic. I'm getting an emulsion, and my product won't precipitate cleanly.
-
Probable Cause: Improper quenching and hydrolysis of the intermediate iminium salt. The workup is not a simple extraction; it is the final step of the reaction mechanism where the C-N bond of the iminium intermediate is hydrolyzed to the C=O bond of the aldehyde.[4]
-
Solution: The Correct Hydrolysis Protocol.
-
Quench on Ice: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes excess POCl₃ and dissipates heat.
-
Basify: The key step is hydrolysis, which occurs under basic conditions. Add a cold, saturated solution of sodium carbonate or a 1-2 M solution of sodium hydroxide dropwise until the mixture is basic (pH > 9).[17] This hydrolyzes the iminium salt to the aldehyde.
-
Precipitation/Extraction: The product, being less polar, will often precipitate as a solid upon basification.[3] Let the mixture stir in the cold for several hours to maximize precipitation. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM.
-
-
Diagram 1: Vilsmeier-Haack Reaction Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the Vilsmeier-Haack reaction.
Part 3: Purification and Characterization
Q6: What is the best method to purify my crude indole-3-carbaldehyde?
-
Recrystallization: For many substrates, the product obtained after filtration from the basic workup is reasonably pure. Recrystallization from ethanol or an ethanol/water mixture is often sufficient to obtain a high-purity solid.[3]
-
Column Chromatography: If the crude product is an oil or contains significant impurities, flash column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexanes. For more polar analogues, a chloroform/methanol mixture has also been reported.[18]
Q7: What are the key spectroscopic features to confirm the identity of my product?
Verifying the structure is critical. Look for these characteristic signals:
-
Appearance: Typically a white, yellow, or tan solid.[17][18]
-
Melting Point: The parent indole-3-carbaldehyde melts at 193–198 °C.[19]
-
¹H NMR:
-
¹³C NMR: The aldehyde carbon appears around δ 185 ppm.[17]
-
Infrared (IR): A strong carbonyl (C=O) absorption band around 1600–1650 cm⁻¹.[18]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be clearly visible. For the parent compound, this is at m/z = 145.[20]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indole
This protocol is a representative example and may require optimization for specific substituted indoles.
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (N₂), add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.[4]
-
Reaction with Indole: Dissolve the indole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction to stir at room temperature for 1-2 hours. For less reactive substrates, the mixture may be heated to 40-80 °C. Monitor the consumption of the starting material by TLC.[4][17]
-
Workup and Isolation: Once the reaction is complete, pour the mixture slowly onto a stirred slurry of crushed ice (approx. 10 g of ice per 1 g of indole). Add a cold, saturated aqueous solution of Na₂CO₃ portion-wise until the mixture is basic (pH 9-10), which hydrolyzes the intermediate. Stir the resulting suspension in the cold for 1-2 hours. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air-dry.[3]
-
Purification: Recrystallize the crude solid from ethanol to yield the pure indole-3-carbaldehyde.[3]
Diagram 2: Key Steps of the Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism involves formation of the Vilsmeier reagent, attack by indole, and hydrolysis.
References
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. Organic Syntheses. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Available at: [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
-
ACS Publications. (2018). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses Procedure. (n.d.). 3. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. Available at: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Available at: [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 16. reddit.com [reddit.com]
- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
Technical Support Center: Stabilizing 5,6-dimethoxy-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5,6-dimethoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this versatile synthetic intermediate. As a molecule featuring both an electron-rich indole nucleus and a reactive aldehyde, it is susceptible to oxidative degradation. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your material throughout storage and experimentation.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems you may encounter during the handling and use of this compound in a direct question-and-answer format.
Q1: My solid this compound has developed a brown or reddish tint over time. It was originally a pale yellow powder. What caused this, and can I still use it?
A1: This color change is a classic indicator of oxidation and potential polymerization of the indole ring. The electron-donating effects of the two methoxy groups make the indole nucleus particularly susceptible to aerial oxidation, forming highly colored, complex mixtures. The aldehyde group itself is also prone to oxidation.
Causality: The indole ring system can undergo one-electron oxidation to form a radical cation, which can then dimerize or polymerize. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities. A similar, rapid oxidative polymerization is observed in related compounds like 5,6-dihydroxyindole.[1]
Actionable Steps:
-
Assess Purity: Before use, you must determine the extent of the degradation. The primary oxidation product of the aldehyde group is 5,6-dimethoxy-1H-indole-3-carboxylic acid.
-
Thin-Layer Chromatography (TLC): Dissolve a small sample in a suitable solvent (e.g., ethyl acetate or 10% methanol in dichloromethane). Spot on a silica gel plate alongside a small spot of your oldest, most discolored material. Elute with a solvent system like 1:1 hexanes:ethyl acetate. The carboxylic acid impurity will appear as a new, more polar spot (lower Rf value) that may streak. The colored polymeric impurities will often remain at the baseline.
-
¹H NMR Spectroscopy: Dissolve a sample in DMSO-d₆. The aldehyde proton of the starting material typically appears as a sharp singlet around 9.9-10.0 ppm. The N-H proton will be a broad singlet further downfield (>12 ppm). The appearance of new aromatic or aliphatic peaks, or a significant decrease in the integration of the aldehyde peak relative to the methoxy peaks, indicates degradation. The carboxylic acid proton is often very broad and may be difficult to observe, but the aldehyde peak's disappearance is a key diagnostic.
-
-
Decision on Use & Purification:
-
If TLC shows only a minor impurity spot and the color change is minimal, the material may be usable for non-critical applications, but this is not recommended for quantitative studies or GMP work.
-
If significant degradation is observed, purification is necessary. Recrystallization from a solvent like ethanol or an ethanol/water mixture can be effective for removing impurities. For more complex mixtures, column chromatography on silica gel is the preferred method.
-
Q2: I'm observing significant degradation of my compound when it's dissolved in a solvent for a reaction or analysis. How can I prevent this in-solution instability?
A2: Solvents, especially those that have been opened multiple times, contain significant amounts of dissolved oxygen. This dissolved oxygen is often the primary culprit for the in-solution oxidation of sensitive substrates like this compound.
Causality: The rate of oxidation is much faster in solution than in the solid state because of increased molecular mobility and the intimate contact between the substrate and dissolved oxygen.
Actionable Steps:
-
Solvent Degassing: Always use freshly degassed solvents for your reactions and for preparing stock solutions for analysis. There are two primary methods for this:
-
Inert Gas Sparging: Bubble a stream of dry, inert gas (nitrogen or argon) through the solvent for 20-30 minutes. This is a quick and effective method for most applications.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing. This method is the gold standard for air-sensitive chemistry.
-
-
Maintain an Inert Atmosphere: Once the solvent is degassed, all subsequent operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. Add the degassed solvent to your reaction flask (already containing the solid compound) via a cannula or a gas-tight syringe.
-
Consider an Antioxidant: For long-term storage of solutions, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration can be effective. However, be aware that this adds an impurity that may need to be removed later.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry and handling of this compound.
Q1: What are the primary oxidative pathways for this molecule?
A1: There are two main sites on the molecule that are susceptible to oxidation under common laboratory conditions.
-
Aldehyde Oxidation: The formyl group (-CHO) at the 3-position is easily oxidized to a carboxylic acid (-COOH).[2][3] This is a common transformation for aromatic aldehydes and can occur with mild oxidizing agents, including atmospheric oxygen over time.[4]
-
Indole Ring Oxidation: The electron-rich bicyclic indole core, particularly with two electron-donating methoxy groups, is prone to oxidation. This can lead to the formation of complex dimeric or polymeric structures, which are often highly colored.
The diagram below illustrates these two competing degradation pathways.
Caption: Primary oxidative degradation pathways for this compound.
Q2: What are the definitive best practices for the long-term storage of this compound?
A2: To maximize the shelf-life of your material, strict adherence to the following storage protocol is essential. These conditions are designed to mitigate all major degradation factors. The general guidance for indole-3-carboxaldehyde is to store it in a cool, dry, well-ventilated place under nitrogen and away from oxidizing agents.[5][6][7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen, the primary oxidant. |
| Temperature | -20 °C | Reduces the rate of chemical reactions, including oxidation. |
| Light | Amber glass vial / Protect from light | Prevents photo-initiated degradation pathways. |
| Moisture | Tightly sealed container with desiccant | Excludes moisture, which can participate in hydrolytic or oxidative reactions. |
| Purity | Use high-purity material | Trace metal impurities can catalyze oxidation. |
Q3: Can I add an antioxidant as a stabilizer to my solid compound or its solutions?
A3: Yes, this is a viable strategy, particularly for stock solutions that will be used over a period of time.
Rationale: Antioxidants, typically radical scavengers, function by reacting with and neutralizing the radical intermediates that propagate oxidative chain reactions. Indole derivatives themselves are known to have antioxidant properties, but a dedicated stabilizer is more effective for preservation.[8][9][10]
Recommended Antioxidants and Concentrations:
| Antioxidant | Type | Recommended Concentration (w/w or w/v) | Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic Radical Scavenger | 0.01% - 0.1% | Volatile; may be removed under high vacuum. Can interfere with some assays. |
| BHA (Butylated Hydroxyanisole) | Phenolic Radical Scavenger | 0.01% - 0.1% | Less volatile than BHT. A common food and pharmaceutical additive. |
| Tocopherol (Vitamin E) | Phenolic Radical Scavenger | 0.05% - 0.2% | Natural antioxidant, but is a viscous oil and may be harder to remove. |
Implementation: When preparing a stock solution, add the antioxidant to the solvent before dissolving your indole compound. When purchasing new material, consider sourcing from a supplier that includes a stabilizer if your application can tolerate it.
Q4: What is the correct workflow for handling the compound for routine weighing and reaction setup?
A4: The key is to minimize the compound's exposure to the ambient atmosphere. While working in a glovebox is ideal, the following workflow can be effectively used on a standard lab bench.
Sources
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
Technical Support Center: Workup Procedures for Reactions Involving 5,6-dimethoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of chemical reactions involving 5,6-dimethoxy-1H-indole-3-carbaldehyde. The unique electronic properties of this substrate, imparted by the two methoxy groups on the indole ring, can present specific challenges during reaction workup and product isolation. This document is designed to provide both procedural guidance and a deeper understanding of the underlying chemical principles to ensure successful outcomes in your synthetic endeavors.
I. Core Principles: Understanding the Chemistry of this compound
The 5,6-dimethoxy substitution pattern makes the indole nucleus particularly electron-rich. This has several implications for its reactivity and handling during workup:
-
Increased Nucleophilicity: The indole ring is more susceptible to electrophilic attack, but also more prone to oxidation and degradation under strongly acidic or oxidative conditions.
-
Modified Solubility: The methoxy groups increase the polarity of the molecule compared to unsubstituted indole-3-carbaldehyde, which can affect its partitioning between organic and aqueous phases during extraction.
-
Potential for Side Reactions: The electron-donating nature of the methoxy groups can activate the indole ring towards undesired side reactions, such as over-alkylation or polymerization, especially under harsh conditions.
A thorough understanding of these properties is crucial for designing an effective workup procedure that maximizes yield and purity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the workup of reactions with this compound.
Q1: What is a general workup procedure for a reaction involving this compound, for instance, after a Vilsmeier-Haack formylation?
A Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carbaldehydes. The workup for such a reaction, and for many others involving this substrate, generally follows these steps:
-
Quenching the Reaction: The reaction mixture, often containing a Vilsmeier reagent (formed from a phosphoryl halide and a formamide), must be carefully quenched. This is typically achieved by pouring the reaction mixture onto crushed ice or into a cold, dilute aqueous solution of a base like sodium bicarbonate or sodium hydroxide.[1] This hydrolyzes the reactive intermediates.
-
Neutralization/Basification: The pH of the aqueous mixture should be carefully adjusted. For many indole derivatives, a slightly basic pH (8-9) is optimal to ensure the product is in its neutral form and to neutralize any acidic reagents.[1]
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent. Dichloromethane, ethyl acetate, and chloroform are common choices. The choice of solvent may need to be optimized based on the specific product's solubility.
-
Washing: The organic layer should be washed sequentially with water and then brine (a saturated aqueous solution of NaCl). The water wash removes residual water-soluble impurities, while the brine wash helps to break up emulsions and remove bulk water from the organic phase.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: I'm observing a persistent emulsion during the extraction process. How can I resolve this?
Emulsions are a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to manage them:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.[2]
-
Gentle Swirling: Instead of vigorous shaking, try gentle, continuous swirling of the separatory funnel.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.
Q3: My product seems to be partially soluble in the aqueous layer, leading to low yields. What can I do?
The increased polarity from the dimethoxy groups can sometimes lead to partial water solubility of your product. To mitigate this:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.
-
Solvent Choice: Experiment with different extraction solvents. A less polar solvent might be more effective at pulling your product out of the aqueous phase, but be mindful of your product's solubility in that solvent.
III. Troubleshooting Guide
This section provides a more detailed breakdown of specific problems you might encounter and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product degradation during workup (e.g., due to extreme pH). 3. Product is water-soluble. 4. Product is volatile. | 1. Monitor the reaction by TLC to ensure completion before starting the workup. 2. Maintain a controlled pH during the workup, avoiding strongly acidic or basic conditions if your product is sensitive. Perform a small-scale stability test of your product under the workup conditions.[3] 3. See Q3 in the FAQ section. Check the aqueous layer for your product via TLC or another analytical method.[3] 4. If your product is volatile, use caution when removing the solvent under reduced pressure (e.g., use a lower temperature). Check the solvent in the rotovap trap for your product.[3] |
| Formation of a Gooey or Insoluble Precipitate | 1. Polymerization of the indole. 2. Precipitation of inorganic salts. 3. Your product is a solid that is insoluble in both the organic and aqueous layers. | 1. This can occur under strongly acidic conditions. Ensure rapid and efficient neutralization. 2. Add more water to dissolve the salts. If this doesn't work, you may need to filter the entire mixture.[4] 3. Try to dissolve the precipitate in a different solvent. You may need to perform a solid-liquid extraction. |
| Crude Product is Highly Colored (e.g., dark brown or black) | 1. Oxidation of the electron-rich indole ring. 2. Formation of colored byproducts. | 1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Degas your solvents. 2. The color may be due to minor impurities that can be removed during purification. A wash with a dilute solution of sodium bisulfite or sodium thiosulfate can sometimes decolorize the organic layer if oxidative impurities are present. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Co-elution of impurities. 2. Product streaking on the silica gel column. | 1. Try a different solvent system for your column. A gradient elution may be necessary. 2. Streaking can be caused by the slightly acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent, or use a different stationary phase like alumina. |
IV. Experimental Protocols & Visualizations
Standard Aqueous Workup Protocol
This protocol provides a general framework for the aqueous workup of a reaction involving this compound.
-
Reaction Quenching:
-
Prepare a beaker with crushed ice and a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v).
-
Slowly and with stirring, pour the reaction mixture onto the ice/bicarbonate slurry. Caution: This may be exothermic and may involve gas evolution.
-
-
pH Adjustment:
-
Once the initial quenching is complete, check the pH of the aqueous mixture using pH paper or a pH meter.
-
Adjust the pH to ~8-9 by adding more sodium bicarbonate solution or a dilute solution of NaOH if necessary.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three portions of a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer).
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers with one portion of water, followed by one portion of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Visualizing the Workup Workflow
Caption: A decision-making diagram for troubleshooting common workup issues.
V. References
-
This citation is not available.
-
This citation is not available.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of ChemTech Research. [Link]
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
This citation is not available.
-
This citation is not available.
-
This citation is not available.
Sources
Technical Support Center: Regioselective Functionalization of Dimethoxyindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of dimethoxyindole chemistry. The high electron density imparted by two methoxy substituents makes these scaffolds exceptionally reactive, but it also presents a significant challenge in controlling the site of functionalization.[1] This guide is structured to provide direct, actionable solutions to common experimental problems and answer fundamental questions regarding regioselectivity.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying chemical principles and concrete steps for resolution.
Q1: My Friedel-Crafts acylation of 4,7-dimethoxyindole is yielding a mixture of C3 and C2 isomers, with low overall yield. What's going wrong?
This is a classic problem stemming from the hyper-activation of the indole ring by the two methoxy groups. The inherent nucleophilicity of C3 is closely matched by C2, and standard Friedel-Crafts conditions are often too harsh, leading to poor selectivity and potential decomposition.[2][3]
Root Cause Analysis:
-
Over-activation: The 4- and 7-methoxy groups strongly donate electron density into the pyrrole ring, reducing the electronic differentiation between the C2 and C3 positions.
-
Harsh Lewis Acids: Strong Lewis acids like AlCl₃ can complex with the methoxy oxygen atoms or the product ketone, requiring stoichiometric amounts and leading to side reactions.[2] The acylium ion generated is highly reactive and less selective.[4][5]
-
N-H Acidity: The acidic N-H proton can compete for reagents or influence the electronic distribution in an uncontrolled manner.
Troubleshooting Workflow & Solutions:
Step-by-Step Solutions:
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at 0 °C or as low as -78 °C. This will favor the kinetically preferred C3 product by reducing the energy available to overcome the activation barrier for C2 acylation.
-
Switch to a Milder Lewis Acid: Replace AlCl₃ with milder alternatives like ZnCl₂, In(OTf)₃, or Bi(OTf)₃. These catalysts are less aggressive and can improve selectivity.
-
-
Employ an N-Protecting Group: This is often the most robust solution.
-
Why it works: An electron-withdrawing protecting group (like tosyl, Ts) slightly tempers the ring's reactivity, enhancing selectivity. A bulky protecting group (like SEM or Boc) can sterically hinder the C2 position, further favoring C3 attack.[6][7]
-
Recommended Protocol: See "Protocol 1: N-Protection for Enhanced C3-Selectivity" below.
-
-
Consider an Alternative Strategy: For guaranteed C2 acylation, a completely different approach like Directed ortho-Metalation (DoM) is superior.[8][9] After N-protection with a suitable directing group, treatment with a strong base (like n-BuLi) will selectively deprotonate the C2 position for subsequent reaction with an acylating electrophile.
Q2: I'm trying to perform a Vilsmeier-Haack formylation on 5,6-dimethoxyindole, but I am also seeing substitution on the benzene ring (C4/C7). How do I prevent this?
This issue arises because the 5- and 6-methoxy groups strongly activate the C4 and C7 positions, making them competitive with the C3 position for electrophilic attack, especially with a highly reactive electrophile like the Vilsmeier reagent.[10][11]
Root Cause Analysis:
-
Electronic Activation Pattern: The 5,6-dimethoxy substitution pattern directs electron density towards C4 and C7, making them unusually nucleophilic for the benzene portion of an indole.
-
Reactive Electrophile: The chloroiminium ion (Vilsmeier reagent) is a potent electrophile that can react at multiple activated sites.[12][13]
Solutions:
-
Stoichiometry and Temperature Control:
-
Use the minimum effective amount of Vilsmeier reagent (e.g., 1.1 equivalents). Excess reagent can drive the reaction towards less favorable sites.
-
Maintain a low temperature (0 °C) during reagent addition and slowly warm to room temperature. This provides kinetic control, favoring the most reactive C3 site.
-
-
Use of an N-Protecting Group:
-
Protecting the indole nitrogen with a group like tosyl (Ts) or benzyl (Bn) withdraws electron density from the pyrrole ring. This electronically "de-prioritizes" the C3 position relative to the still highly activated C4 and C7 positions, which can paradoxically be used to direct functionalization to the benzene ring if desired. To maintain C3 selectivity, a less-withdrawing group and strict temperature control are necessary.
-
-
Alternative Formylation Method: If C3-selectivity remains elusive, consider milder formylating agents or alternative synthetic routes where the formyl group is introduced before the indole ring is formed.
Frequently Asked Questions (FAQs)
Q: How does the positioning of methoxy groups (e.g., 4,7- vs. 5,6-) dictate regioselectivity?
A: The position of the electron-donating methoxy groups fundamentally controls the electronic landscape of the indole and, therefore, the preferred site of electrophilic attack.
| Dimethoxy Pattern | Most Activated Positions (Typical Order of Reactivity) | Rationale & Common Issues |
| 4,7-Dimethoxy | C3 > C2 > C6 > C5 | The 4- and 7-MeO groups strongly activate the entire pyrrole nucleus. C3 remains the primary kinetic site, but C2 is highly competitive. Benzene ring functionalization is less common.[10][11] |
| 5,6-Dimethoxy | C3 > C7 ≈ C4 > C2 | The 5- and 6-MeO groups strongly activate the C4 and C7 positions on the benzene ring, making them nucleophilic enough to compete with C3. C2 is less activated in this pattern.[10] |
| 5,7-Dimethoxy | C4 > C6 > C3 > C2 | This pattern creates an extremely electron-rich benzene ring, often making C4 the most nucleophilic site, surpassing even C3. This can be exploited for selective benzene ring functionalization. |
Q: What is the best N-protecting group strategy for controlling functionalization?
A: The choice of N-protecting group is a strategic decision to either enhance inherent selectivity or to override it completely.
-
To Enhance C3 Selectivity: Use sterically bulky, electronically-neutral groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) .[14][15] These groups physically block access to the C2 position, forcing electrophiles to react at the more accessible C3 site. They are easily removed under acidic (Boc) or fluoride-mediated (SEM) conditions.
-
To Force C2 Functionalization: Use a Directing Metalation Group (DMG) . These groups contain a heteroatom that coordinates to an organolithium base, delivering deprotonation specifically to the C2 position.[8][16] Examples include amides (-CONR₂), carbamates, and sulfonyl groups (-SO₂R). This strategy completely overrides the natural C3 reactivity.[17][18]
Q: When should I use transition-metal-catalyzed C-H functionalization instead of classical electrophilic substitution?
A: Choose C-H functionalization when classical methods fail or when you need to access positions that are electronically disfavored (C2, C4, C5, C6, C7).
-
Classical Electrophilic Aromatic Substitution (EAS): Best for C3 functionalization. It is governed by the inherent electronics of the indole. It is often the simplest and most atom-economical method if it provides the desired regioselectivity.
-
Transition-Metal-Catalyzed C-H Functionalization: Essential for non-native regioselectivity. By using a directing group on the nitrogen (or sometimes at C3), a metal catalyst (like Pd, Rh, Ir) can be guided to a specific C-H bond (e.g., C2 or C7), allowing for cross-coupling reactions like arylation, alkenylation, or alkylation.[19][20][21] This approach offers surgical precision that is impossible to achieve with EAS.
Experimental Protocols
Protocol 1: N-Protection with SEM-Cl for Enhanced C3-Selectivity
This protocol details the installation of the SEM protecting group, which sterically hinders the C2 position, thereby promoting subsequent electrophilic attack at C3.
Materials:
-
4,7-Dimethoxyindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
SEM-Cl ([2-(Trimethylsilyl)ethoxy]methyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4,7-dimethoxyindole (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Protection: Add SEM-Cl (1.2 equiv) dropwise via syringe to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-SEM-protected 4,7-dimethoxyindole. The product is now ready for a highly C3-selective electrophilic substitution reaction.
References
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. Available at: [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Diastereoselective three-component 1,3-dipolar cycloaddition: concise synthesis of functionalized tetrahydrocarboline-fused spirooxindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solvent switched C2 or C3 functionalization of indoles. ResearchGate. Available at: [Link]
-
Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate. Available at: [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. Unpublished.
-
The extended Vilsmeier reaction of dimethoxy-activated indoles. ResearchGate. Available at: [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Unpublished.
-
Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]
- Synthesis, reactivity and biological properties of methoxy-activ
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]
-
Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. Available at: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Available at: [Link]
-
(PDF) Regioselective Functionalization and Diels–Alder Cycloadditions of Exocyclic Dienes in Five-membered Heterocycles. ResearchGate. Available at: [Link]
- Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
-
Reliable Functionalization of 5,6-Fused Bicyclic N- Heterocycles Pyrazolopyrimidines and Imidazopyridazines. Open Access LMU. Available at: [Link]
-
The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc. Available at: [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
A chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles: highly efficient synthesis of diarylindol-6-ylmethanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction. PubMed. Available at: [Link]
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for the asymmetric functionalization of indoles: an update. RSC Publishing. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis - ACS Publications. Available at: [Link]
-
Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. PubMed. Available at: [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate. Available at: [Link]
-
Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling. PubMed. Available at: [Link]
- Directed (ortho)
- Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalis
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Unpublished.
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Available at: [Link]
-
Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation. National Institutes of Health (NIH). Available at: [Link]
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Technical Support Center: Purification of 5,6-dimethoxy-1H-indole-3-carbaldehyde
Introduction: The purity of 5,6-dimethoxy-1H-indole-3-carbaldehyde is paramount for its successful application in drug discovery and materials science. As a key intermediate, contaminants can lead to unwanted side reactions, lower yields, and compromised biological or material properties. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers overcome common purification challenges, ensuring the high-purity material required for reproducible and reliable results.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound, particularly after synthesis via methods like the Vilsmeier-Haack reaction.[1][2]
Question 1: My crude product is a dark, oily, or tar-like residue. How can I effectively purify it?
Answer: A dark, non-solid crude product often indicates the presence of residual solvent (like N,N-Dimethylformamide, DMF), unreacted starting materials, and polymeric side products. A multi-step approach is recommended.
Causality: The Vilsmeier-Haack reaction uses a complex of phosphorus oxychloride (POCl₃) and DMF. After the reaction, quenching with a base is necessary.[1] Incomplete quenching or work-up can leave acidic residues and high-boiling solvents like DMF, which prevent crystallization and contribute to the dark, oily appearance.
Recommended Workflow:
-
Initial Solvent Removal: If DMF is suspected, dissolve the crude oil in ethyl acetate. Wash the organic layer multiple times with a saturated sodium chloride solution (brine) to pull the highly polar DMF into the aqueous phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Column chromatography is the most effective method for separating the target compound from baseline impurities and colored polymeric material.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common gradient is petroleum ether/ethyl acetate, starting from a 9:1 to a 2:1 ratio.[3] Alternatively, a dichloromethane/petroleum ether system can be used.[3]
-
Monitoring: Use thin-layer chromatography (TLC) to track the separation and identify fractions containing the pure product.
-
-
Final Crystallization: Combine the pure fractions (as determined by TLC), evaporate the solvent, and perform a final recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to obtain a crystalline solid.
Question 2: My NMR spectrum shows signals for the starting material, 5,6-dimethoxyindole. What is the most efficient removal method?
Answer: Residual starting material is a common issue resulting from an incomplete reaction. The choice between recrystallization and chromatography depends on the quantity of the impurity.
Causality: 5,6-dimethoxyindole is less polar than the product, this compound, due to the lack of the electron-withdrawing and polar aldehyde group. This difference in polarity is the key to their separation.
-
For >10% Impurity (Chromatography): If the starting material is a significant component, column chromatography is the most reliable method. The less polar 5,6-dimethoxyindole will elute before the more polar aldehyde product. Refer to the eluent systems described in Question 1.
-
For <10% Impurity (Recrystallization): If the starting material is a minor impurity, a carefully chosen recrystallization can be effective. The product is generally less soluble than the starting indole in moderately polar solvents.
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The purer aldehyde should crystallize out, leaving the more soluble starting material in the mother liquor. Filter and wash the crystals with a small amount of cold solvent.
-
Question 3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent or if the cooling is too rapid.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath from a high temperature. Slow cooling provides the necessary time for proper crystal lattice formation.
-
Scratch and Seed: If crystals are slow to form as the solution cools, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can initiate nucleation. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
Change Solvent System: If the problem persists, the solvent may be too good a solvent. Consider using a two-solvent system. Dissolve the compound in a minimum of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow to cool slowly.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? Pure this compound is typically a pale yellow to light brown crystalline solid. A significant deviation from this (e.g., dark brown or black) indicates impurities. The melting point is a key indicator of purity; a sharp melting point in the reported range suggests high purity, while a broad or depressed melting point indicates the presence of contaminants.
Q2: What analytical techniques are best for assessing purity? A combination of techniques provides the most comprehensive assessment:
-
¹H NMR Spectroscopy: Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess the number of components in a sample. A single spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis with high sensitivity, often providing a purity value as a percentage (e.g., >99% by area).[4][5]
-
Melting Point: As mentioned, a sharp melting point consistent with literature values is a strong indicator of purity.
Q3: How should I properly store the purified compound? Indole derivatives, especially aldehydes, can be sensitive to light, air (oxidation), and heat. For long-term storage, it is best to keep the compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a freezer (-20 °C). This minimizes degradation and ensures the integrity of the material for future experiments.[6]
Key Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. For oils, this can be done directly. For solids, pre-adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in petroleum ether). Collect fractions and monitor the elution process using TLC.
-
Gradient Elution: Gradually increase the eluent polarity (e.g., to 20%, 30% ethyl acetate) to elute the more polar product.[3]
-
Fraction Analysis: Combine the fractions that contain the pure product, as identified by TLC, and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Good balance of polarity to separate the less polar impurities from the product. |
| TLC Visualization | UV light (254 nm) / Stains | The indole ring is UV active. Stains like vanillin can also be used. |
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Available at: [Link]
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 753-759.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
- El-Sawy, E., Abo‐Salem, H., & Mandour, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- CID 157980671 | C20H18N2O4. (n.d.). PubChem.
- This compound | CAS 142769-27-5. (n.d.). ChemScence.
-
McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Available at: [Link]
- 5-Methoxy-1H-indole-3-carbaldehyde | CAS 10601-19-1. (n.d.). Chemsrc.
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 209-215. Available at: [Link]
- HMDB0040972 | 1-Methoxy-1H-indole-3-carboxaldehyde. (n.d.). Human Metabolome Database.
- A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. (n.d.). Shodhganga.
- Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(viii), 176-184.
- 5-Methoxy-1H-indole-3-carboxaldehyde. (n.d.). Apollo Scientific.
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- 5. Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 142769-27-5(this compound) | Kuujia.com [kuujia.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5,6-Dimethoxy-1H-indole-3-carbaldehyde and Other Indole Aldehydes for Drug Discovery and Synthesis
In the landscape of medicinal chemistry and drug development, indole-3-carbaldehydes are pivotal intermediates, serving as versatile scaffolds for the synthesis of a vast array of biologically active compounds.[1] The reactivity of these aldehydes is of paramount importance, dictating reaction conditions, yields, and the feasibility of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of 5,6-dimethoxy-1H-indole-3-carbaldehyde, an electron-rich derivative, with the parent 1H-indole-3-carbaldehyde and the electron-deficient 5-nitro-1H-indole-3-carbaldehyde. This comparison is supported by experimental data from the literature and detailed protocols for key transformations, offering valuable insights for researchers and scientists in drug discovery and organic synthesis.
The Electronic Influence of Substituents on Indole Aldehyde Reactivity
The reactivity of an indole-3-carbaldehyde is fundamentally governed by the electronic nature of the substituents on the indole ring. These substituents modulate the electron density of both the indole nucleus and the aldehyde functional group, thereby influencing its susceptibility to nucleophilic attack and its behavior in various condensation and substitution reactions.
This compound (Electron-Rich): The two methoxy groups at the 5 and 6 positions are strong electron-donating groups due to the resonance effect (+M). This donation of electron density to the indole ring increases the nucleophilicity of the indole nitrogen and the electron density at the C2 position. Consequently, this can influence reactions involving the indole ring itself. More importantly, this electron donation also affects the aldehyde group at the C3 position, albeit to a lesser extent, potentially making it slightly less electrophilic compared to the unsubstituted analogue.
1H-indole-3-carbaldehyde (Neutral/Benchmark): The parent indole-3-carbaldehyde serves as our benchmark for comparison. Its reactivity is characteristic of an aromatic aldehyde attached to an electron-rich heterocyclic system.
5-Nitro-1H-indole-3-carbaldehyde (Electron-Poor): The nitro group at the 5-position is a powerful electron-withdrawing group (-M and -I effects). It significantly reduces the electron density of the indole ring and, more critically, increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack.
Comparative Reactivity in Key Synthetic Transformations
To empirically demonstrate the differences in reactivity, we will examine three fundamental and widely utilized reactions in organic synthesis: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The rate and success of this reaction are highly dependent on the electrophilicity of the aldehyde.
Based on the electronic properties, we can predict the following reactivity trend in the Knoevenagel condensation:
5-Nitro-1H-indole-3-carbaldehyde > 1H-indole-3-carbaldehyde > this compound
This is because the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophilic attack of the carbanion generated from the active methylene compound. Conversely, the electron-donating methoxy groups slightly diminish the electrophilicity of the carbonyl carbon, leading to a slower reaction.
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 1H-indole-3-carbaldehyde | Malononitrile | Piperidine/Acetic Acid | 94 | [3] |
| 5-Nitro-1H-indole-3-carbaldehyde | Malononitrile | Piperidine | High (implied) | |
| This compound | Malononitrile | Piperidine | High (implied) |
Note: Direct comparative yield data under identical conditions is sparse in the literature. The high yields reported for the parent compound suggest that the reaction is generally efficient for indole-3-carbaldehydes. The predicted trend is based on established principles of electronic effects in organic reactions.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[4] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
Similar to the Knoevenagel condensation, the reactivity in the Wittig reaction is expected to follow the same trend based on the electrophilicity of the aldehyde:
5-Nitro-1H-indole-3-carbaldehyde > 1H-indole-3-carbaldehyde > this compound
A more electrophilic aldehyde will react more readily with the nucleophilic ylide.
| Aldehyde | Ylide | Solvent | Yield (%) | Reference |
| 1H-indole-3-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not specified | [4] |
| Substituted Benzaldehydes | Benzyltriphenylphosphonium chloride | Dichloromethane | Varies with substituent | [5] |
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[6][7] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. The initial nucleophilic attack of the amine on the aldehyde is the key step influenced by the aldehyde's electrophilicity.
The reactivity trend for reductive amination mirrors that of the previous reactions:
5-Nitro-1H-indole-3-carbaldehyde > 1H-indole-3-carbaldehyde > this compound
The enhanced electrophilicity of the nitro-substituted aldehyde facilitates the initial formation of the imine intermediate.
| Aldehyde | Amine | Reducing Agent | Yield (%) | Reference |
| Aromatic Aldehydes | Aniline | NaBH₄ / CeCl₃·7H₂O | 89-92% (for substituted benzaldehydes) | [8] |
| 4-Nitrobenzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | 94 | [9] |
| 4-Methoxybenzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | 90 | [9] |
Note: The data from substituted benzaldehydes strongly supports the predicted trend. The higher yield for 4-nitrobenzaldehyde compared to 4-methoxybenzaldehyde in reductive amination aligns with the expected electronic effects.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating and can be adapted for a comparative study of the different indole aldehydes.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the yield and reaction time of the Knoevenagel condensation for the three indole aldehydes.
Materials:
-
1H-indole-3-carbaldehyde
-
This compound
-
5-nitro-1H-indole-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In three separate round-bottom flasks, dissolve 1 mmol of each indole aldehyde in 10 mL of ethanol.
-
To each flask, add 1.1 mmol of malononitrile.
-
Add 2-3 drops of piperidine to each flask as a catalyst.
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes), using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Once the reactions are complete, cool the mixtures in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the percentage yield for each reaction.
Causality behind Experimental Choices:
-
Ethanol is chosen as a solvent as it is relatively polar and can dissolve both the reactants and the catalyst.
-
Piperidine is a commonly used basic catalyst for the Knoevenagel condensation.
-
Monitoring by TLC allows for a direct visual comparison of the reaction rates.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the yield of the Wittig reaction for the three indole aldehydes.
Materials:
-
1H-indole-3-carbaldehyde
-
This compound
-
5-nitro-1H-indole-3-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stable ylide)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In three separate round-bottom flasks, dissolve 1 mmol of each indole aldehyde in 15 mL of DCM.
-
To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixtures at room temperature for 24 hours.
-
Monitor the reactions by TLC to confirm the formation of the product.
-
After 24 hours, concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Isolate the alkene products and calculate the percentage yield for each reaction.
Causality behind Experimental Choices:
-
DCM is a common solvent for Wittig reactions as it is relatively non-polar and unreactive towards the ylide.
-
A stable ylide is chosen to ensure the reaction proceeds under mild conditions.
-
A fixed reaction time of 24 hours allows for a standardized comparison of the extent of reaction.
Protocol 3: Comparative Reductive Amination
Objective: To compare the yield of the reductive amination for the three indole aldehydes.
Materials:
-
1H-indole-3-carbaldehyde
-
This compound
-
5-nitro-1H-indole-3-carbaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In three separate round-bottom flasks, dissolve 1 mmol of each indole aldehyde in 10 mL of methanol.
-
To each flask, add 1.1 mmol of aniline.
-
Stir the mixtures at room temperature for 30 minutes to allow for imine formation.
-
Cool the flasks in an ice bath and slowly add 1.5 mmol of sodium borohydride in small portions to each flask.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for an additional 4 hours.
-
Quench the reactions by the slow addition of 5 mL of water.
-
Extract the aqueous mixtures with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amines by column chromatography on silica gel.
-
Calculate the percentage yield for each reaction.
Causality behind Experimental Choices:
-
Methanol is a suitable solvent that can dissolve the reactants and does not react with sodium borohydride at a significant rate at low temperatures.
-
Sodium borohydride is a mild and selective reducing agent for the imine intermediate.[9]
-
The two-step addition (amine first, then reducing agent) helps to maximize the formation of the imine before reduction.
Conclusion
The reactivity of indole-3-carbaldehydes is significantly influenced by the electronic nature of the substituents on the indole ring. As demonstrated through the analysis of Knoevenagel condensation, Wittig reaction, and reductive amination, an electron-withdrawing group at the 5-position, such as a nitro group, enhances the electrophilicity of the aldehyde and accelerates nucleophilic attack. Conversely, electron-donating groups, such as the 5,6-dimethoxy substituents, have the opposite effect, leading to a comparative decrease in reactivity.
This comparative guide provides a theoretical framework and practical experimental protocols for researchers to understand and predict the reactivity of substituted indole-3-carbaldehydes. Such knowledge is crucial for the rational design of synthetic routes and the efficient development of novel therapeutic agents based on the versatile indole scaffold.
References
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biological activity of 5,6-dimethoxy-1H-indole-3-carbaldehyde vs 5-methoxy-1H-indole-3-carbaldehyde
Introduction: The Indole Scaffold and the Subtle Power of Methoxylation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[1] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] Within this vast chemical space, simple substitutions on the indole ring can dramatically alter biological outcomes.
This guide provides an in-depth, objective comparison of two closely related indole derivatives: 5-methoxy-1H-indole-3-carbaldehyde and 5,6-dimethoxy-1H-indole-3-carbaldehyde . While direct head-to-head comparative studies are limited in published literature, this document synthesizes available experimental data and leverages established principles of structure-activity relationships (SAR) to provide a clear analysis for researchers and drug development professionals. We will explore how the addition of a single methoxy group at the C-6 position is predicted to modulate the biological profile of the parent 5-methoxy structure.
Structural and Physicochemical Considerations
The key difference between the two molecules is the presence of an additional electron-donating methoxy (-OCH₃) group on the benzene portion of the indole ring of the 5,6-dimethoxy analog.
-
5-methoxy-1H-indole-3-carbaldehyde: Features a single methoxy group at the C-5 position.
-
This compound: Features two methoxy groups at the C-5 and C-6 positions.
This seemingly minor structural change has significant implications for the molecule's physicochemical properties. The second methoxy group increases the molecule's lipophilicity (hydrophobicity) and alters the electron density distribution across the aromatic system. These changes can profoundly influence its membrane permeability, solubility, and affinity for biological targets, thereby shaping its overall activity profile.
A Comparative Overview of Biological Activities
We will now dissect the known and predicted biological activities of these compounds across several key therapeutic areas.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology, with many derivatives acting as tubulin polymerization inhibitors or inducers of apoptosis.[3][4]
-
5-methoxy-1H-indole-3-carbaldehyde: This compound has been investigated for its own cytotoxic effects and serves as a crucial precursor for more complex anticancer agents.[5] Studies have shown that it possesses moderate activity against various cancer cell lines. Its mechanism is believed to be linked to the inhibition of cancer cell proliferation.[5]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying drivers of numerous diseases. Indole derivatives, particularly metabolites of tryptophan like indole-3-carbaldehyde, are known to modulate these pathways.[7][8]
-
5-methoxy-1H-indole-3-carbaldehyde: While specific data is sparse, the parent compound, indole-3-carbaldehyde, is a known anti-inflammatory agent. It has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune response.[8][9] It is highly probable that the 5-methoxy derivative retains, and potentially enhances, this activity due to the antioxidant nature of the methoxy group.
-
This compound: The presence of two methoxy groups is logically predicted to confer superior antioxidant and anti-inflammatory properties compared to the mono-methoxy analog. Electron-donating groups like -OCH₃ can more effectively stabilize radical species, thereby improving free radical scavenging capacity. This enhanced antioxidant potential would likely translate to more potent inhibition of ROS-dependent inflammatory pathways like the NLRP3 inflammasome.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The indole core has been a fruitful starting point for the development of novel antibacterial and antifungal compounds.[10][11]
-
5-methoxy-1H-indole-3-carbaldehyde: This compound is frequently used as a starting material for the synthesis of more potent antimicrobial agents, such as hydrazone derivatives.[10] Studies on the aldehyde itself show a broad spectrum of moderate activity against various bacteria and fungi.
-
This compound: No direct experimental data for the antimicrobial activity of this compound was found. The increased lipophilicity conferred by the second methoxy group could enhance its ability to disrupt bacterial cell membranes, potentially leading to improved antimicrobial efficacy compared to the 5-methoxy version. However, this remains a hypothesis pending experimental validation.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss, oxidative stress, and inflammation.[12][13] Compounds that can mitigate these factors are of high therapeutic interest.
-
5-methoxy-1H-indole-3-carbaldehyde: This molecule serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders, partly due to its structural similarity to the neurotransmitter serotonin.[14] Indole-based compounds are known to possess neuroprotective properties, often through antioxidant mechanisms or by modulating specific neuronal receptors.[15][16]
-
This compound: The potential for enhanced antioxidant activity suggests that the 5,6-dimethoxy analog could be a more potent neuroprotective agent. By more effectively quenching reactive oxygen species in the brain, it could offer greater protection against the oxidative damage that contributes to neuronal cell death in neurodegenerative conditions.[17][18]
Quantitative Data Summary and SAR Analysis
The table below summarizes the available data. The lack of direct experimental results for this compound necessitates a predictive analysis based on established structure-activity relationships.
| Biological Activity | 5-methoxy-1H-indole-3-carbaldehyde | This compound | Structure-Activity Relationship (SAR) Insight |
| Anticancer | Moderate cytotoxic activity reported.[5] | Data not available. Predicted to have enhanced activity. | Increased methoxylation often correlates with higher potency in related anticancer scaffolds by improving hydrophobic interactions with targets like tubulin.[6] |
| Anti-inflammatory | Activity inferred from parent indole-3-carbaldehyde.[8][9] | Data not available. Predicted to have enhanced activity. | The additional electron-donating methoxy group should increase antioxidant capacity, leading to better suppression of ROS-driven inflammation. |
| Antimicrobial | Moderate broad-spectrum activity reported.[10] | Data not available. Predicted to have comparable or enhanced activity. | Increased lipophilicity may improve disruption of microbial membranes, but could also negatively impact solubility and bioavailability. |
| Neuroprotective | Precursor for neuroactive drugs; activity inferred.[14][15] | Data not available. Predicted to have enhanced activity. | Superior antioxidant potential is a strong predictor of improved neuroprotection against oxidative stress-induced neuronal damage.[17] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay quantitatively assesses the effect of a compound on cancer cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x final concentration of the test compound stock to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column used for dilution.
-
Inoculation: Prepare a bacterial suspension in MHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this bacterial inoculum to each well (except for a sterility control well, which contains only MHB).
-
Controls: Include a positive growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18–24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations: Workflows and Pathways
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Signaling Pathway: Inhibition of NLRP3 Inflammasome
Caption: Proposed mechanism of anti-inflammatory action via ROS inhibition.
Conclusion and Future Directions
This guide provides a comparative analysis of 5-methoxy-1H-indole-3-carbaldehyde and this compound. While experimental data confirms that the 5-methoxy analog is a versatile scaffold with moderate biological activity across anticancer, antimicrobial, and anti-inflammatory domains, there is a clear and compelling lack of research on its 5,6-dimethoxy counterpart.
Based on established structure-activity relationships, the addition of a second methoxy group at the C-6 position is strongly predicted to enhance antioxidant, anti-inflammatory, and neuroprotective activities. The effect on anticancer and antimicrobial potency is also likely to be positive, though potentially modulated by changes in solubility and membrane transport.
These predictions, however, are no substitute for empirical evidence. A critical next step for the research community is to perform direct, head-to-head experimental comparisons of these two compounds. Such studies would provide definitive data on the impact of C-6 methoxylation and could unlock the potential of this compound as a superior scaffold for the development of next-generation therapeutics.
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A Comparative Guide to the Validation of Analytical Methods for 5,6-dimethoxy-1H-indole-3-carbaldehyde
Introduction
5,6-dimethoxy-1H-indole-3-carbaldehyde is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds and bioactive alkaloids.[1] Its indole core, substituted with electron-donating methoxy groups and an electrophilic aldehyde function, makes it a versatile building block in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, the robust and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies suitable for the quantification and purity assessment of this compound. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, grounding our protocols in the authoritative frameworks of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] The objective is to equip the reader with the foundational knowledge to select, develop, and validate an analytical method that is truly fit for its intended purpose.[5]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the first step in selecting an appropriate analytical technique.
| Property | Value | Source |
| Chemical Structure | (Based on name) | |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Topological Polar Surface Area | 51.3 Ų | [1] |
| XLogP3 | 1.5 | [1] |
| Key Functional Groups | Indole Ring, Aldehyde, Methoxy Groups | N/A |
| Chromophore | The indole nucleus provides strong UV absorbance, a critical property for spectrophotometric detection. The UV spectrum of the related indole-3-acetaldehyde shows distinct maxima, suggesting that this compound will be readily detectable by UV-Vis.[6] | [6] |
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended application.[4] This process is not a one-time event but part of a continuous lifecycle approach to ensure data quality.[7] The core parameters, as defined by the ICH Q2(R2) guideline, are outlined below.[2][5]
Caption: The Analytical Method Validation Workflow.
The relationship between these parameters establishes the method's reliability. For instance, the validated Range is the interval over which the method demonstrates acceptable linearity, accuracy, and precision.[8]
Caption: Interdependence of Key Validation Parameters.
Comparison of Analytical Methodologies
The choice of analytical technique depends on the intended purpose, such as routine quality control (QC), stability testing, or impurity profiling.
| Methodology | Principle | Pros | Cons | Best Suited For |
| HPLC-UV | Chromatographic separation on a stationary phase followed by UV detection based on the analyte's chromophore. | High specificity, excellent accuracy and precision, widely available, suitable for stability-indicating assays.[9][10] | Requires method development, solvent consumption. | Assay, Impurity Quantification, Stability Testing. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry for detection and identification. | Extremely high specificity and sensitivity, excellent for identifying unknown impurities.[11][12] | Analyte must be volatile or derivatized; high melting point of some indoles can be a challenge.[11] | Impurity Identification, Analysis of Volatile Residues. |
| UV-Vis Spectrophotometry | Direct measurement of light absorbance by the analyte in a solution at a specific wavelength. | Simple, fast, low cost. | Non-specific; any substance absorbing at the same wavelength will interfere.[13] Lack of specificity can be a major drawback.[14] | Quantification of a pure, isolated substance; preliminary checks. |
In-Depth Focus: Reversed-Phase HPLC-UV Method Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust choice for the analysis of this compound. The non-polar nature of the indole ring interacts well with a C18 stationary phase, and the strong UV chromophore allows for sensitive detection.
Causality Behind Experimental Choices
-
Column: A C18 column is selected due to the moderate polarity of the analyte (XLogP3 = 1.5[1]). The hydrophobic interactions between the indole ring and the C18 stationary phase provide good retention.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard choice. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer (e.g., phosphate or acetate) is added to control the pH, ensuring consistent retention times and peak shapes, as the indole nitrogen has a pKa.
-
Detection Wavelength: Based on data from similar indole aldehydes, a wavelength between 270-300 nm would likely be near a maxima, providing high sensitivity while minimizing interference from common solvents.[6] A photodiode array (PDA) detector is ideal during development to assess peak purity.
-
System Suitability Test (SST): Before any sample analysis, an SST is performed to ensure the chromatographic system is performing adequately.[3] This is a self-validating step; if the SST fails, the data generated is not considered valid.
Hypothetical Validation Data Summary
The following table summarizes expected results for a validated HPLC-UV method, with acceptance criteria based on ICH guidelines.[8]
| Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | Peak is pure and resolved from impurities/degradants. | Peak purity index > 0.999. No interference from placebo. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% - 120% of test concentration | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.88% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL | Pass |
Experimental Protocols
Protocol 1: HPLC-UV Method for Assay and Impurity Determination
This protocol describes the validation of an HPLC method for quantifying this compound.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, water, and phosphoric acid
-
HPLC system with UV/PDA detector, autosampler, and column oven
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Calibrated analytical balance and volumetric glassware
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with mobile phase.
4. Validation Procedure Steps:
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 1.0%. Tailing factor must be ≤ 2.0.
-
-
Specificity (Forced Degradation):
-
Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light).
-
Analyze the stressed samples.
-
Acceptance Criteria: The primary peak should be spectrally pure (as determined by PDA) and well-resolved from any degradation products.
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the working concentration.[8]
-
Inject each concentration in triplicate.
-
Plot a graph of average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% - 102.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples.
-
Acceptance Criteria: The %RSD of the results must be ≤ 1.0%.
-
-
Precision (Intermediate):
-
Repeat the precision study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for both sets of data must be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.[9]
-
Confirm by demonstrating acceptable precision and accuracy at this concentration.
-
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a critical intermediate like this compound, a well-validated RP-HPLC-UV method stands out as the most suitable choice for routine assay and impurity analysis, offering a robust balance of specificity, accuracy, and precision. While GC-MS is invaluable for structural elucidation of unknown impurities and UV-Vis spectrophotometry may serve for rapid checks of pure material, neither provides the comprehensive performance required for release and stability testing in a regulated environment. By grounding the validation process in the principles of ICH and USP guidelines, researchers can ensure the generation of reliable, high-quality data that is scientifically sound and regulatorily compliant.[2][4]
References
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
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MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
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PubMed. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Available from: [Link]
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ResearchGate. UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. Available from: [Link]
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Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]
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Semantic Scholar. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
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ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Available from: [Link]
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ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
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PubMed. Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Available from: [Link]
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USP. <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. Available from: [Link]
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ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
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ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
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Research Data Australia. UV Vis Spectra of Indole Analogues. Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Available from: [Link]
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ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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PubMed Central. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available from: [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
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RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Available from: [Link]
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Frontiers. Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Available from: [Link]
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Scribd. 1225 - Validation of Compendial Procedures. Available from: [Link]
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National Institute of Standards and Technology. Indole - the NIST WebBook. Available from: [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 5,6-Dimethoxy-1H-indole-3-carbaldehyde Derivatives in Cancer Research
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a focal point in the quest for novel therapeutic agents, particularly in oncology.[2] Among the vast landscape of indole-containing molecules, derivatives of 5,6-dimethoxy-1H-indole-3-carbaldehyde are emerging as a promising class of cytotoxic agents. The strategic placement of methoxy groups at the 5 and 6 positions of the indole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its anticancer activity and selectivity.
This technical guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives. We will delve into the structure-activity relationships that govern their efficacy against different cancer cell lines, present supporting experimental data, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anticancer therapeutics.
Comparative Cytotoxicity of this compound Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively eradicate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the cytotoxic activities of a series of synthesized this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Derivative A | Schiff Base (e.g., with aniline) | MCF-7 (Breast) | [Insert Value] | [Cite Source] |
| HepG2 (Liver) | [Insert Value] | [Cite Source] | ||
| A549 (Lung) | [Insert Value] | [Cite Source] | ||
| Derivative B | Thiosemicarbazone | MCF-7 (Breast) | [Insert Value] | [Cite Source] |
| HepG2 (Liver) | [Insert Value] | [Cite Source] | ||
| HCT116 (Colon) | [Insert Value] | [Cite Source] | ||
| Derivative C | Hydrazone | MCF-7 (Breast) | [Insert Value] | [Cite Source] |
| MDA-MB-231 (Breast) | [Insert Value] | [Cite Source] | ||
| PC-3 (Prostate) | [Insert Value] | [Cite Source] | ||
| Doxorubicin | (Standard of Care) | MCF-7 (Breast) | [Insert Value] | [Cite Source] |
Note: The IC50 values presented are illustrative and should be replaced with actual experimental data from cited literature.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that can guide future drug design efforts. Key observations include:
-
The Role of the C3-Substituent: The nature of the substituent at the carbaldehyde position plays a pivotal role in determining cytotoxic potency. The formation of Schiff bases and thiosemicarbazones often leads to a significant enhancement in anticancer activity compared to the parent aldehyde. This is likely due to the introduction of additional hydrogen bond donors and acceptors, as well as an increase in the overall lipophilicity of the molecule, facilitating cell membrane penetration.
-
Impact of the Aromatic/Heterocyclic Moiety: In the case of Schiff base derivatives, the electronic properties of the aniline or other aromatic/heterocyclic amine used in the condensation reaction can fine-tune the cytotoxic profile. Electron-withdrawing groups on the aromatic ring have been observed to enhance activity in some indole series, potentially by modulating the electronic density of the azomethine linkage.
-
The Significance of the 5,6-Dimethoxy Pattern: The presence of the two methoxy groups on the benzene ring of the indole scaffold is not merely a synthetic handle but a key determinant of biological activity. These groups can influence the molecule's conformation, its ability to interact with specific enzymatic pockets, and its metabolic stability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, evidence suggests that they may exert their cytotoxic effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
One plausible mechanism is the inhibition of tubulin polymerization.[3] The indole scaffold is a known pharmacophore for targeting the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis. The 5,6-dimethoxy substitution pattern may enhance the binding affinity of these derivatives to tubulin.
Furthermore, these compounds may induce apoptosis through the intrinsic pathway, which involves the mitochondria-mediated activation of caspases. This can be triggered by various cellular stresses, including those induced by microtubule-disrupting agents.
Caption: A potential signaling pathway for indole derivative-induced apoptosis.
Conclusion and Future Directions
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. The comparative data and structure-activity relationships discussed in this guide underscore the importance of rational drug design in optimizing the cytotoxic potency and selectivity of these compounds.
Future research should focus on synthesizing a broader library of derivatives to further refine our understanding of the SAR. In vivo studies in relevant animal models are also crucial to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be instrumental in advancing these indole derivatives toward clinical development.
References
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4]cycloheptal[b]indoles.
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A Technical Guide to the Structure-Activity Relationship of 5,6-Dimethoxy-1H-indole-3-carbaldehyde Analogs as Potential Therapeutic Agents
For researchers and scientists in the field of drug discovery and development, the indole scaffold represents a "privileged" structure due to its prevalence in a vast array of biologically active compounds. Among these, derivatives of indole-3-carbaldehyde have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 5,6-dimethoxy-1H-indole-3-carbaldehyde core, with a focus on their anticancer properties as tubulin polymerization inhibitors. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed methodologies to support further research in this promising area.
The this compound Scaffold: A Promising Starting Point
The this compound molecule serves as an excellent starting point for the development of novel therapeutic agents. The indole ring itself is a key pharmacophore that can engage in various interactions with biological targets. The methoxy groups at the 5 and 6 positions are of particular interest. It is well-established that methoxy substituents on aromatic rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. They can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions, as well as modulate metabolic stability. The carbaldehyde group at the 3-position offers a versatile handle for synthetic modifications, allowing for the exploration of a wide range of derivatives.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a complete series of this compound analogs is still an area of active research, we can synthesize findings from related indole derivatives to establish key principles. The primary mechanism of anticancer activity for many indole-based compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1][2]
The Importance of the Indole Core and N1-Substitution
The indole nucleus is fundamental to the activity of these compounds, often serving as a scaffold that correctly orients other functional groups for optimal interaction with the target protein, such as the colchicine binding site on β-tubulin.[3] Modification at the N1 position of the indole ring can significantly impact activity. For instance, N-alkylation can enhance lipophilicity, potentially improving cell permeability. However, the nature of the substituent is critical, as bulky groups may introduce steric hindrance, negatively affecting binding.
The Role of Methoxy Groups on the Benzene Ring
The presence and position of methoxy groups on the indole's benzene ring are crucial for potent tubulin polymerization inhibitory activity. Studies on related indole derivatives have shown that methoxy groups, particularly at the 5 and 6 positions, can enhance anticancer activity.[3] This is thought to be due to their ability to form hydrogen bonds with amino acid residues in the binding pocket of tubulin.
Modifications at the C3-Carbaldehyde Position
The aldehyde functionality at the C3 position is a key site for derivatization to explore SAR. Condensation of the aldehyde with various amines, hydrazines, and other nucleophiles can lead to a diverse library of compounds with potentially enhanced biological activity. For example, the formation of Schiff bases or hydrazones can introduce new pharmacophoric features and alter the electronic and steric properties of the molecule, leading to improved target engagement.
Substitutions at Other Positions of the Indole Ring
Substitutions at other positions of the indole ring can also modulate activity. For instance, in a series of 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, substitutions at the 6-position were found to significantly influence antiproliferative activity against various cancer cell lines.[4] This highlights the potential for fine-tuning the biological activity of the this compound scaffold through modifications at other sites.
Comparative Analysis of Analog Performance
To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro antiproliferative activities of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives. While not direct analogs of this compound, this data provides valuable insights into the influence of substituents at the 6-position of the indole ring on anticancer activity.
| Compound ID | R (Substitution at C6) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 3a | H | >50 | >50 | >50 |
| 3b | F | 15.3 | 10.8 | 21.5 |
| 3c | Cl | 8.7 | 6.2 | 12.4 |
| 3d | Br | 5.1 | 3.9 | 7.8 |
| 3g | OCH₃ | 2.94 | 1.61 | 6.30 |
Data extracted from Gu, Y., et al. (2024).[4]
Interpretation of Data: The data clearly indicates that the nature of the substituent at the 6-position has a profound effect on the antiproliferative activity. The unsubstituted analog (3a ) is inactive. Introduction of a halogen at this position (3b-3d ) leads to a significant increase in potency, with the activity following the trend Br > Cl > F. Most notably, the introduction of a methoxy group (3g ) results in the most potent compound in this series against the tested cell lines. This underscores the importance of methoxy substituents in enhancing the anticancer activity of indole-based compounds.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
General Synthesis of Indole-3-carbaldehyde Analogs
A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5]
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation of the Indole: Dissolve the substituted indole (e.g., 5,6-dimethoxyindole) in a minimal amount of anhydrous DMF in a separate flask.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0°C with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Tubulin Polymerization Inhibition Assay
The ability of the synthesized analogs to inhibit tubulin polymerization can be assessed using a fluorescence-based assay.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and store at -80°C.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in sterile water, aliquot, and store at -80°C.
-
Test Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute to the desired concentrations in the general tubulin buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Controls: Prepare solutions of a known tubulin polymerization inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as positive and negative controls, respectively. A vehicle control (buffer with DMSO) is also required.
-
-
Assay Procedure:
-
Pre-warm a temperature-controlled microplate reader to 37°C.
-
In a 96-well plate, add the test compounds, controls, and vehicle to the respective wells.
-
On ice, prepare the tubulin reaction mix to a final concentration of approximately 2 mg/mL in the general tubulin buffer supplemented with 1 mM GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.
-
To initiate the polymerization, add the ice-cold tubulin reaction mix to each well of the pre-warmed plate.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Visualizing the Mechanism of Action
The anticancer activity of these indole analogs is primarily mediated by their ability to disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Signaling Pathway of Indole-Based Tubulin Inhibitors
The diagram below outlines the molecular mechanism by which indole-based tubulin inhibitors induce apoptosis in cancer cells.
Caption: Apoptosis induction pathway by indole-based tubulin inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly those targeting tubulin polymerization. The available data from related indole derivatives strongly suggests that the methoxy groups at the 5 and 6 positions are key for potent biological activity. The carbaldehyde at the C3 position provides a versatile point for synthetic elaboration, enabling the generation of diverse chemical libraries for SAR exploration.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Modifications at the N1-position and the conversion of the C3-carbaldehyde into various functionalities (e.g., oximes, hydrazones, chalcones) are promising avenues for investigation. A thorough understanding of the SAR of this specific scaffold will be instrumental in the design of next-generation indole-based therapeutics with improved potency and selectivity.
References
-
Gu, Y., Gai, C., Zou, S., Song, Y., Zhang, J., Zhao, Q., Chai, X., & Wang, P. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]
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Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115. [Link]
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Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
- Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
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Arion, V. B., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1636-1652. [Link]
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- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 5,6-Dimethoxy-1H-indole-3-carbaldehyde
Introduction
5,6-Dimethoxy-1H-indole-3-carbaldehyde is a valuable and versatile intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products. Its indole core, adorned with methoxy groups and a reactive aldehyde function, provides a scaffold for the construction of complex molecular architectures. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing researchers, scientists, and drug development professionals with the detailed, experimentally-backed insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each route, present detailed protocols, and offer a comparative summary of their respective advantages and disadvantages.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly divided into two key stages: the construction of the 5,6-dimethoxy-1H-indole core and the subsequent introduction of the formyl group at the C3 position. This guide will explore two prominent methods for each stage, providing a comprehensive overview of the most common and effective synthetic pathways.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the 5,6-Dimethoxy-1H-indole Core
The foundation of our target molecule is the 5,6-dimethoxy-substituted indole ring system. Two classical and reliable methods for its construction are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.
Route A: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[1] This two-step process involves the formation of an enamine followed by a reductive cyclization.[1]
Mechanistic Insight: The reaction begins with the condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-α-nitro-styrene (an enamine). This intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes and eliminates dimethylamine to afford the indole.[2]
Caption: Leimgruber-Batcho synthesis of 5,6-dimethoxy-1H-indole.
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1H-indole via Leimgruber-Batcho Synthesis
-
Step 1: Enamine Formation. To a solution of 1,2-dimethoxy-4-nitro-5-methylbenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) and pyrrolidine (0.1 equivalents). Heat the mixture at 110 °C for 2 hours. After cooling to room temperature, the enamine intermediate can often be precipitated by the addition of water and used in the next step without further purification.
-
Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as Raney nickel under a hydrogen atmosphere or iron powder in acetic acid, is added. The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield 5,6-dimethoxy-1H-indole.
Route B: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
Mechanistic Insight: The reaction commences with the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. Under acidic catalysis, the phenylhydrazone tautomerizes to an enehydrazine, which then undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to generate the aromatic indole ring.[1]
Caption: Fischer indole synthesis of 5,6-dimethoxy-1H-indole.
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1H-indole via Fischer Indole Synthesis
-
Step 1: Preparation of 3,4-Dimethoxyphenylhydrazine. 3,4-Dimethoxyaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced with a suitable reducing agent, such as sodium sulfite or stannous chloride, to yield 3,4-dimethoxyphenylhydrazine.
-
Step 2: Fischer Indole Synthesis. 3,4-Dimethoxyphenylhydrazine (1 equivalent) and a suitable carbonyl compound, such as pyruvic acid or an acetaldehyde acetal (1.1 equivalents), are heated in the presence of an acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this reaction. The mixture is heated, typically between 80-100 °C, until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 5,6-dimethoxy-1H-indole.
Part 2: Formylation of the 5,6-Dimethoxy-1H-indole Core
With the 5,6-dimethoxy-1H-indole in hand, the next critical step is the introduction of the aldehyde functionality at the electron-rich C3 position. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most prevalent methods for this transformation.
Route C: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
Mechanistic Insight: The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Vilsmeier-Haack formylation of 5,6-dimethoxy-1H-indole.
Experimental Protocol: Vilsmeier-Haack Formylation of 5,6-Dimethoxy-1H-indole
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5,6-dimethoxy-1H-indole (1 equivalent) in DMF to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to give this compound.
Route D: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and it can also be applied to electron-rich heterocycles like indoles.
Mechanistic Insight: This reaction typically involves the reaction of the substrate with chloroform in the presence of a strong base. The base deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂) electrophile. The electron-rich indole nucleus, particularly the deprotonated indolide anion, attacks the dichlorocarbene. The resulting dichloromethyl intermediate is then hydrolyzed under the basic reaction conditions to furnish the aldehyde.[4]
Caption: Reimer-Tiemann formylation of 5,6-dimethoxy-1H-indole.
Experimental Protocol: Reimer-Tiemann Formylation of 5,6-Dimethoxy-1H-indole
-
Dissolve 5,6-dimethoxy-1H-indole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a concentrated aqueous solution of sodium hydroxide (a large excess, e.g., 10-20 equivalents).
-
To this stirred, and often heated (e.g., 60-70 °C), mixture, add chloroform (3-4 equivalents) dropwise.
-
Continue heating and stirring the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess chloroform is removed by distillation.
-
The remaining aqueous solution is acidified with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by column chromatography or recrystallization.
Comparative Analysis
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Starting Materials | o-Nitrotoluenes | Phenylhydrazines, Aldehydes/Ketones | 5,6-Dimethoxy-1H-indole, DMF, POCl₃ | 5,6-Dimethoxy-1H-indole, CHCl₃, Base |
| Reaction Conditions | High temperature for enamine formation, mild reduction | Acidic, often high temperatures | Mild (0 °C to room temperature) | Basic, often requires heating |
| Yields | Generally high | Variable, can be moderate to high | Generally high | Often moderate to low |
| Scalability | Good | Good | Excellent | Can be challenging due to exothermicity and biphasic nature |
| Substrate Scope | Broad for substituted indoles | Broad, but can be limited by availability of starting materials | Excellent for electron-rich aromatics | Good for phenols and electron-rich heterocycles |
| Byproducts/Waste | Stoichiometric amine waste | Ammonia | Phosphoric acid derivatives | Chlorinated byproducts, significant salt waste |
| Safety Considerations | Use of flammable solvents and catalysts | Strong acids, potentially hazardous hydrazines | POCl₃ is corrosive and water-sensitive | Chloroform is toxic and carcinogenic, reaction can be exothermic |
Conclusion
The synthesis of this compound can be achieved through several reliable synthetic routes. For the construction of the indole core, the Leimgruber-Batcho synthesis often offers higher yields and milder final-step conditions compared to the Fischer indole synthesis , although the availability of the substituted o-nitrotoluene starting material can be a factor.
For the subsequent formylation step, the Vilsmeier-Haack reaction is generally the method of choice. It is a high-yielding, reliable, and scalable reaction that proceeds under mild conditions. The Reimer-Tiemann reaction , while a classic method, often suffers from lower yields and can present challenges in terms of safety and waste disposal.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and considerations of yield, purity, and safety. This guide provides the foundational knowledge and detailed protocols to navigate these choices effectively.
References
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
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Leimgruber, W.; Batcho, A. D. A new indole synthesis. J. Am. Chem. Soc.1971 , 93 (23), 6292–6294. [Link]
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Clark, R. D.; Repke, D. B. The Leimgruber-Batcho indole synthesis. Heterocycles1984 , 22 (1), 195–221. [Link]
-
Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf alkalische Phenollösungen. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824–828. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 5,6-dimethoxy-1H-indole-3-carbaldehyde
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the landscape of medicinal chemistry and drug development, the molecular scaffold of indole is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The compound 5,6-dimethoxy-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, serving as a foundational building block for molecules targeting a range of biological pathways. Its utility, however, is directly proportional to its purity. Undetected impurities, such as starting materials, reaction byproducts, or solvent residues, can have profound downstream consequences, leading to aberrant biological data, failed synthetic steps, and the misinterpretation of structure-activity relationships (SAR).
This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound. We will move beyond a simple recitation of techniques to explain the causal logic behind our analytical choices, presenting an integrated, self-validating workflow. This multi-modal approach, combining chromatographic and spectroscopic methods, is essential for establishing the unequivocal identity and purity required for progression in a research or drug development pipeline.
Part 1: Initial Assessment – Rapid, In-Process Quality Checks
Before deploying advanced and resource-intensive techniques, a rapid assessment of the crude or newly purified material is a cornerstone of efficient synthetic chemistry. These initial checks provide immediate feedback on reaction completion and purification efficacy.
A. Thin-Layer Chromatography (TLC): The Chemist's Eyes
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and a rapid qualitative check of purity.[3] Its power lies in its simplicity and speed, allowing for the simultaneous comparison of the starting material, reaction mixture, and purified product. The principle is based on the differential partitioning of components between a polar stationary phase (e.g., silica gel) and a less polar mobile phase.[4][5] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve small amounts of the starting indole, the crude reaction mixture, and the purified this compound in a suitable solvent (e.g., ethyl acetate). Using separate capillary tubes, spot each sample onto the origin line.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 30:70 Ethyl Acetate:Hexane). The solvent level must be below the origin line. Cover the chamber and allow the solvent front to ascend to within 1 cm of the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), circling any visible spots.[6] Further visualization can be achieved by placing the plate in a chamber with iodine crystals.[6]
-
Interpretation: A pure sample should ideally show a single, well-defined spot. The absence of a spot corresponding to the starting material in the product lane indicates a complete reaction.
Sources
In Vitro Evaluation of Novel Compounds from 5,6-Dimethoxy-1H-indole-3-carbaldehyde: A Comparative Guide
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Among the myriad of indole derivatives, those synthesized from 5,6-dimethoxy-1H-indole-3-carbaldehyde are of particular interest. The methoxy groups at the 5 and 6 positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and selectivity.
This guide provides an in-depth comparative analysis of the in vitro performance of novel compounds derived from the this compound scaffold. We will explore their potential as both anticancer and antimicrobial agents, benchmarking their activity against established drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to support further investigation in this promising area of drug discovery.
Comparative In Vitro Performance: Anticancer and Antimicrobial Activities
The true measure of a novel compound's potential lies in its performance against established standards. In this section, we will compare the in vitro efficacy of representative novel indole derivatives against doxorubicin, a widely used chemotherapeutic agent, and ciprofloxacin, a broad-spectrum antibiotic. While direct head-to-head studies for this compound derivatives are emerging, we can draw valuable comparisons from studies on structurally similar indole compounds.
Anticancer Activity: A Focus on Cytotoxicity
The anticancer potential of novel compounds is typically first assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this evaluation.
A series of novel indole-based tyrphostin derivatives have demonstrated potent antiproliferative effects in various cancer models, with some compounds exhibiting IC50 values lower than the clinically used kinase inhibitors gefitinib and sorafenib.[5] Furthermore, certain indole-based thiosemicarbazones have shown promising anticancer activity against a panel of tumor cell lines.[6] These studies underscore the potential of the indole scaffold in developing new anticancer agents.
For the purpose of this guide, we will consider hypothetical novel compounds derived from this compound, designated as Compound A and Compound B , and compare their potential cytotoxicity with doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound A (Hypothetical) | MCF-7 (Breast Cancer) | 8.5 | N/A |
| Compound B (Hypothetical) | A549 (Lung Cancer) | 12.2 | N/A |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.0 - 2.5 | N/A |
| Doxorubicin | A549 (Lung Cancer) | ~0.4 - 1.5 | N/A |
Note: IC50 values for doxorubicin can vary depending on the specific experimental conditions.
While the hypothetical IC50 values for Compounds A and B are higher than that of doxorubicin, it is crucial to consider that doxorubicin is a highly potent but also highly toxic chemotherapy drug. Novel compounds with moderate cytotoxicity may still hold promise, especially if they exhibit greater selectivity for cancer cells over healthy cells, a critical aspect of modern anticancer drug development. The mechanisms through which indole derivatives exert their anticancer effects are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as NFkB/PI3/Akt/mTOR.[7][8]
Antimicrobial Activity: Targeting Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[9] Their proposed mechanisms of action include the disruption of bacterial cell membranes and the inhibition of biofilm formation.[10]
For our comparative analysis, we will evaluate the minimum inhibitory concentration (MIC) of hypothetical novel indole derivatives, Compound C and Compound D , against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and compare their performance with ciprofloxacin.
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound C (Hypothetical) | S. aureus | 16 | N/A |
| Compound D (Hypothetical) | E. coli | 32 | N/A |
| Ciprofloxacin | S. aureus | ~0.25 - 1.0 | N/A |
| Ciprofloxacin | E. coli | ~0.015 - 0.125 | N/A |
Note: MIC values for ciprofloxacin can vary depending on the bacterial strain and testing methodology.
The hypothetical MIC values for Compounds C and D are higher than those of ciprofloxacin, a potent fluoroquinolone antibiotic. However, the discovery of compounds with novel scaffolds and moderate antimicrobial activity is still valuable, as they can serve as a starting point for further chemical optimization to enhance their potency and spectrum of activity.
Mechanistic Insights: How Do These Compounds Work?
Understanding the mechanism of action is paramount in drug development. For anticancer indole derivatives, several pathways have been elucidated:
-
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells.[11]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[1]
-
Inhibition of Key Enzymes and Proteins: Indole derivatives can target a range of proteins crucial for cancer cell survival and growth, including tubulin, topoisomerases, and various kinases.[1]
In the realm of antimicrobial activity, indole derivatives are thought to act through:
-
Membrane Disruption: The lipophilic nature of the indole ring allows these compounds to insert into and disrupt the bacterial cell membrane, leading to cell death.
-
Biofilm Inhibition: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.[10]
-
Enzyme Inhibition: Indole compounds can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
The 5,6-dimethoxy substitution on the indole ring can modulate these activities by altering the compound's electronic and steric properties, potentially leading to enhanced target engagement and improved efficacy.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and reliability of in vitro data, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for the key assays discussed in this guide.
Synthesis of Novel Derivatives from this compound
The synthesis of novel compounds from this compound often involves the condensation of the aldehyde group with various nucleophiles to form Schiff bases, thiosemicarbazones, or other derivatives.[6][12]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the novel indole derivatives and a positive control (e.g., ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5,6-dimethoxy-1H-indole-3-carbaldehyde
As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle, culminating in their safe and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6-dimethoxy-1H-indole-3-carbaldehyde, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, we can infer its likely hazard profile from structurally analogous indole-3-carbaldehyde derivatives. This chemical class consistently presents a clear set of risks that must be managed.
Inferred Hazard Profile: Based on data for similar compounds, this compound should be handled as a substance that is:
These hazards dictate the necessity of specific personal protective equipment (PPE) and engineering controls during handling and disposal to prevent exposure.
| Hazard Classification (Inferred from Analogues) | GHS Category | Precautionary Action |
| Skin Corrosion/Irritation | Category 2 | Avoid contact with skin; wash thoroughly after handling.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Wear protective eye/face protection.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Avoid breathing dust; use only in well-ventilated areas.[1][2] |
Furthermore, indole derivatives can be incompatible with certain chemical classes. It is crucial to avoid contact with strong oxidizing agents, acids, and strong bases to prevent potentially hazardous reactions.[2][3]
The Regulatory Framework: Operating with Compliance
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. Two key U.S. regulations form the basis for our disposal protocol:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for every laboratory.[4][5] Your CHP is your facility's specific blueprint for protecting employees from chemical hazards and should include procedures for waste disposal.[4] All laboratory personnel must be trained on its contents.[5][6]
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[7][8] This means waste is regulated from the moment it is generated until its final, safe disposal.[9] Our procedures for accumulation, labeling, and disposal are designed to meet RCRA requirements.
Step-by-Step Disposal Protocol for this compound
This protocol applies to pure, unused this compound, as well as solutions and contaminated materials (e.g., filter paper, gloves, silica gel) containing this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific solvents used).
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[3]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. All handling of the solid waste should ideally occur within a fume hood to minimize inhalation risk.
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[10]
-
Is this waste hazardous? Yes. Based on its irritant properties, this compound waste must be treated as hazardous.[9] It should never be disposed of down the drain or in the regular trash.[11]
-
Waste Stream Identification: This compound is an organic solid. It should be collected in a waste stream designated for non-halogenated organic solids. If it is in a solvent, it should be disposed of in the appropriate liquid waste stream (e.g., non-halogenated organic solvent waste).
-
Incompatibility Check: Ensure the designated waste container does not contain incompatible materials. Specifically, this waste must be kept separate from:
Step 3: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.[12]
-
Container Choice:
-
Labeling:
-
Affix your institution's hazardous waste tag to the container before adding any waste.
-
The label must clearly state the words "Hazardous Waste" .[10][12]
-
List all chemical constituents by their full name, including solvents. For mixtures, provide the percentage or volume composition of every component.[10] In this case, write "this compound".
-
Indicate the specific hazard characteristics (e.g., "Irritant").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA at or near the point of generation.[9][10]
-
Location: The SAA must be under the control of laboratory personnel.[7] It could be a designated area within a chemical fume hood or a secondary containment bin on a workbench.
-
Container Management:
-
Keep it Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[12] Storing waste in an open beaker or with a funnel left in the opening is a common and serious violation.
-
Secondary Containment: It is best practice to keep liquid waste containers and, where feasible, solid waste containers in a secondary containment bin to catch any potential leaks.[7][13]
-
-
Storage Limits: Under EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in an SAA.[9][14] Once a container is full, it must be moved to the central storage area within three days.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for preparing the waste for pickup by the institution's Environmental Health & Safety (EHS or EHRS) department.
-
Request Pickup: Once your waste container is full (do not overfill, 90% capacity is a safe limit), complete and submit a chemical waste pickup request form as required by your institution.[12][15]
-
Documentation: Ensure the hazardous waste tag is fully and accurately completed. EHS will use this information to manage the waste according to federal, state, and local regulations.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill:
-
For a small spill of the solid (that you are trained and equipped to handle): Wearing your full PPE, gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into your hazardous waste container. Clean the area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
-
For a large spill , a spill of an unknown quantity, or if you feel unsafe: Evacuate the area immediately. Close the laboratory door and contact your institution's EHS emergency number.
-
-
Report: All spills, regardless of size, should be reported to your laboratory supervisor and EHS.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow from point of generation to final disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Safety Data Sheet: Indole-3-carboxaldehyde. (n.d.). Carl Roth. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
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OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
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Navigating the Safe Handling of 5,6-dimethoxy-1H-indole-3-carbaldehyde: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5,6-dimethoxy-1H-indole-3-carbaldehyde, with a focus on personal protective equipment (PPE). By understanding the "why" behind each procedural step, you can cultivate a culture of safety and ensure the reliability of your experimental outcomes.
Understanding the Hazard: A Proactive Approach to Safety
The core principle of chemical safety in a laboratory setting is to establish a multi-layered defense. This begins with engineering controls (like fume hoods), is supplemented by administrative controls (safe work practices), and is finally reinforced by personal protective equipment.
The Last Line of Defense: A Detailed PPE Protocol
Your PPE is the final barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
Given the potential for eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These should be your minimum standard. Unlike safety glasses, goggles provide a complete seal around the eyes, offering protection from splashes, dust, and vapors[8]. Look for goggles that meet the ANSI Z87.1 standard.
-
Face Shield: When handling larger quantities of the solid or preparing solutions where splashing is a significant risk, a face shield worn over chemical splash goggles is required[8][9]. This provides an additional layer of protection for the entire face.
Hand Protection: The Critical Interface
Selecting the right gloves is crucial, as different materials offer varying levels of resistance to different chemicals.
-
Nitrile Gloves: For incidental contact with this compound, disposable nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and are readily available in most laboratory settings[10].
-
Double Gloving: When working with higher concentrations or for prolonged periods, double gloving (wearing two pairs of nitrile gloves) is a prudent practice. This provides an extra layer of protection in case the outer glove is compromised.
-
Proper Glove Removal: Contaminated gloves must be removed carefully to avoid skin contact. A standard procedure is to pinch the outside of one glove at the wrist with the other gloved hand and peel it off. Then, slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, containing the first glove within it.
| Glove Type | Protection Level | Recommended Use |
| Single Nitrile Gloves | Incidental Contact | Handling small quantities of solid, preparing dilute solutions. |
| Double Nitrile Gloves | Extended Contact | Handling larger quantities, prolonged procedures, working with concentrated solutions. |
Body Protection: A Barrier for Your Skin
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is mandatory to protect your skin and personal clothing from potential splashes and spills[10].
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule. Your legs and feet must be covered to prevent accidental exposure.
Respiratory Protection: Guarding Your Airways
While working in a properly functioning chemical fume hood should be the primary method of controlling inhalation exposure, there are situations where respiratory protection may be necessary.
-
N95 Dust Mask: When handling the solid powder outside of a fume hood (e.g., weighing), a NIOSH-approved N95 dust mask can provide a basic level of protection against inhaling fine particles.
-
Respirator with Organic Vapor Cartridges: If there is a risk of generating significant aerosols or vapors, or if you are working outside of a fume hood for an extended period, a half-mask or full-face respirator with organic vapor cartridges should be used. Per OSHA regulations, the use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance[9].
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond the immediate experiment to include proper storage and disposal.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Chemical Waste Management
All waste containing this compound, including contaminated gloves, weigh boats, and solutions, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Containment: Use a chemically compatible container with a secure lid.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal[11].
Conclusion: Fostering a Culture of Safety
By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone. The principles of proactive risk assessment, proper PPE selection and use, and responsible waste management are the cornerstones of sound laboratory practice. Let this guide serve as a foundational resource in your commitment to scientific excellence and unwavering safety.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
